molecular formula C11H14N2O B13606573 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Katalognummer: B13606573
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: WEJBDRRMLHOIRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is a chemical building block of interest in medicinal chemistry. This compound features both a hydroxypropanenitrile moiety and a dimethylamino phenyl group, which are recognized pharmacophores in drug discovery . The 3-hydroxypropanenitrile structure serves as a key synthetic intermediate for a class of compounds known as 3-hydroxypropanamidines (3-HPAs) . These derivatives have emerged as a promising new class of highly active antiplasmodial agents, demonstrating excellent in vitro activity with nanomolar inhibition against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . The dimethylamino (DMA) group is a common feature in many FDA-approved drugs due to its ability to influence the solubility, bioavailability, and target binding of small molecules . Researchers can utilize 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile as a versatile precursor for the development of novel therapeutic agents, particularly in the search for new treatments for infectious diseases. Its structural framework offers a starting point for further chemical modification and exploration of structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H14N2O

Molekulargewicht

190.24 g/mol

IUPAC-Name

3-[4-(dimethylamino)phenyl]-3-hydroxypropanenitrile

InChI

InChI=1S/C11H14N2O/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12/h3-6,11,14H,7H2,1-2H3

InChI-Schlüssel

WEJBDRRMLHOIRE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C(CC#N)O

Herkunft des Produkts

United States
Foundational & Exploratory

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is a highly versatile β -hydroxynitrile synthon utilized in advanced organic synthesis and pharmaceutical development. Featuring a dimethylamino-substituted phenyl ring, a chiral hydroxyl center, and a reactive nitrile group, it serves as a critical intermediate for the generation of 1,3-amino alcohols, β -hydroxy acids, and α,β -unsaturated nitriles[1]. This whitepaper provides an authoritative analysis of its physiochemical properties, details the mechanistic causality behind its synthesis, and outlines self-validating experimental protocols designed for high-yield, reproducible laboratory execution.

Molecular Identity & Physiochemical Profiling

Understanding the core properties of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is essential for predicting its reactivity, solubility, and behavior during chromatographic purification. The presence of the tertiary amine makes the molecule sensitive to strong oxidants and highly acidic conditions, which must be accounted for during synthetic planning[2].

PropertyValue
Chemical Name 3-[4-(Dimethylamino)phenyl]-3-hydroxypropanenitrile
CAS Number 84466-41-1
Molecular Formula C₁₁H₁₄N₂O
Molecular Weight 190.24 g/mol
InChIKey WEJBDRRMLHOIRE-UHFFFAOYSA-N
MDL Number MFCD21801187
Structural Features Electron-donating dimethylamino group; reactive secondary alcohol; terminal nitrile

Mechanistic Causality in Synthetic Pathways

The synthesis of β -hydroxynitriles from aldehydes typically relies on the addition of a cyanomethyl anion. However, the choice of reagents is dictated by the electronic nature of the starting material, 4-(dimethylamino)benzaldehyde.

The Challenge with Traditional Methods

Standard cyanomethylation involves deprotonating acetonitrile (CH₃CN) using strong bases like Lithium Diisopropylamide (LDA) or n-Butyllithium at cryogenic temperatures (-78 °C). For electron-rich aromatic aldehydes, these harsh basic conditions often lead to competitive retro-aldol reactions, self-condensation, or degradation of the dimethylamino moiety.

Pathway A: Lewis Base-Catalyzed Cyanomethylation (Preferred)

To bypass the need for strong bases, (trimethylsilyl)acetonitrile (TMSCH₂CN) is utilized in the presence of a mild Lewis base, such as Lithium Acetate (AcOLi)[3].

  • Causality: The acetate anion acts as a Lewis base, coordinating with the silicon atom of TMSCH₂CN to form a hypervalent silicate intermediate. This coordination significantly weakens the C-Si bond, increasing the nucleophilicity of the cyanomethyl group without generating free, highly basic anions[3]. The reaction proceeds smoothly at 0 °C to room temperature, preserving the integrity of the dimethylamino group.

Pathway B: Indium-Mediated Reformatsky-Type Coupling

An alternative approach utilizes bromoacetonitrile and metallic indium[4].

  • Causality: While traditional Reformatsky reactions use zinc, zinc requires harsh activation (e.g., iodine, acid washing) and strictly anhydrous conditions. Indium, conversely, does not require prior activation, possesses lower toxicity, and is remarkably stable even in aqueous environments[4]. Indium undergoes oxidative addition into the C-Br bond of bromoacetonitrile, generating an organoindium nucleophile that selectively attacks the aldehyde[4].

SynthesisMechanism A 4-(Dimethylamino)benzaldehyde D Hypervalent Silicate Intermediate [Activation of C-Si Bond] A->D B TMS-Acetonitrile (TMSCH2CN) B->D C Lewis Base Catalyst (AcOLi) C->D Catalysis E Cyanomethyl Anion Transfer D->E F O-Silylated β-Hydroxynitrile E->F G Desilylation (Acidic Workup) F->G H 3-(4-(Dimethylamino)phenyl) -3-hydroxypropanenitrile G->H

Figure 1: Mechanistic pathway for the Lewis base-catalyzed cyanomethylation of the target aldehyde.

Experimental Workflows (Self-Validating Protocols)

The following protocols are engineered with built-in validation checkpoints to ensure systemic trustworthiness during execution.

Protocol A: Synthesis via TMSCH₂CN and Lithium Acetate[3]

Reagents: 4-(dimethylamino)benzaldehyde (1.0 eq), TMSCH₂CN (1.4 eq), Lithium Acetate (0.1 eq), anhydrous DMF.

  • Preparation: Dissolve 4-(dimethylamino)benzaldehyde (10 mmol) in 40 mL of anhydrous DMF under an inert argon atmosphere.

  • Catalyst Addition: In a separate vial, dissolve Lithium Acetate (1 mmol, 10 mol%) in 17 mL of DMF. Combine the solutions and cool the mixture to 0 °C using an ice bath.

  • Nucleophile Addition: Dropwise add TMSCH₂CN (14 mmol) to the stirred solution over 10 minutes.

  • Validation Checkpoint 1 (Reaction Monitoring): After 2 hours, take a 50 µL aliquot, quench with water, extract with EtOAc, and perform TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow aldehyde spot (Rf ~0.6) and the appearance of a new spot (Rf ~0.3) indicates successful conversion to the O-silylated intermediate.

  • Desilylation: Quench the reaction mixture with 1M HCl (30 mL) and stir for 30 minutes at room temperature to cleave the TMS ether.

  • Workup & Purification: Neutralize carefully with saturated NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Validation Checkpoint 2 (Spectroscopic): Analyze the purified product via ¹H NMR. The distinct aldehyde proton singlet at δ ~9.7 ppm must be completely absent. Look for the emergence of a methine proton multiplet around δ 4.8–5.1 ppm, confirming the formation of the chiral secondary alcohol center.

Protocol B: Indium-Mediated Coupling[4]

Reagents: 4-(dimethylamino)benzaldehyde (1.0 eq), Bromoacetonitrile (1.5 eq), Indium powder (1.2 eq), THF.

  • Metal Suspension: Suspend Indium powder (12 mmol) in 20 mL of THF in a round-bottom flask.

  • Coupling: Add 4-(dimethylamino)benzaldehyde (10 mmol) followed by bromoacetonitrile (15 mmol).

  • Validation Checkpoint 1 (Macroscopic): Stir or sonicate the mixture at room temperature. The visual consumption/disappearance of the metallic indium powder over 2–4 hours serves as a macroscopic indicator that the reactive organoindium intermediate has formed and is being consumed[4].

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate.

Downstream Pharmaceutical Applications

The strategic value of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile lies in its bifunctional nature, allowing divergent syntheses of high-value pharmacological scaffolds[1].

  • Reduction to 1,3-Amino Alcohols: Treatment of the nitrile with Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (Raney Ni/H₂) reduces the cyano group to a primary amine. The resulting 1,3-amino alcohol is a privileged scaffold found in numerous CNS therapeutics, including selective serotonin reuptake inhibitors (SSRIs) like fluoxetine analogs.

  • Hydrolysis to β -Hydroxy Acids: Acidic or basic hydrolysis of the nitrile yields the corresponding β -hydroxy carboxylic acid. These structures are critical building blocks for lipid-modulating drugs (e.g., statin derivatives) and complex macrolides.

Downstream A 3-(4-(Dimethylamino)phenyl) -3-hydroxypropanenitrile B Reduction (LiAlH4 or Raney Ni/H2) A->B D Hydrolysis (Aqueous HCl or NaOH) A->D F Dehydration (Acid Catalyzed) A->F C 1,3-Amino Alcohol (CNS Drug Scaffold) B->C E β-Hydroxy Acid (Lipid Modulator Scaffold) D->E G α,β-Unsaturated Nitrile (Michael Acceptor) F->G

Figure 2: Downstream synthetic transformations of the synthesized β-hydroxynitrile.

References

  • Title: Synthesis of β-Hydroxy Nitriles via Indium-Induced Coupling of Bromoacetonitrile with Carbonyl Compounds Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: Chemoenzymatic method to enantiopure sulphur heterocyclic β-hydroxy nitriles Source: Arkivoc URL: [Link]

  • Title: Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Formation of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile via Aldol Addition

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the mechanism, experimental protocols, and critical parameters involved in the synthesis of 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile through a base-catalyzed aldol addition. This reaction is a classic example of carbon-carbon bond formation, uniting the principles of enolate chemistry with the reactivity of aromatic aldehydes.

Introduction and Significance

The aldol addition reaction is a cornerstone of organic synthesis, enabling the construction of complex molecules by forming new carbon-carbon bonds.[1][2][3] The specific reaction between 4-(dimethylamino)benzaldehyde and acetonitrile to form 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile is of particular interest due to the functionalities present in the product molecule. The β-hydroxynitrile moiety is a versatile synthetic intermediate that can be further transformed into a variety of valuable compounds.[4][5] The presence of the dimethylamino group, a strong electron-donating substituent, on the aromatic ring influences the reactivity of the aldehyde and the properties of the resulting product.[6]

This technical guide will delve into the mechanistic intricacies of this reaction, providing a step-by-step protocol for its successful execution in a laboratory setting. We will explore the critical role of the base catalyst, the factors influencing reaction efficiency, and the analytical techniques for product characterization.

The Core Mechanism: A Base-Catalyzed Aldol Addition

The formation of 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile from 4-(dimethylamino)benzaldehyde and acetonitrile proceeds via a base-catalyzed aldol addition mechanism.[1][7][8] This process can be dissected into three key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from acetonitrile (CH₃CN) to form a resonance-stabilized carbanion, known as a nitrile enolate.[1][9] This is the rate-determining step of the reaction. The choice of base is critical; it must be strong enough to deprotonate acetonitrile but not so strong as to cause unwanted side reactions.[10]

  • Nucleophilic Attack: The newly formed nitrile enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. This results in the formation of a new carbon-carbon bond and an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by a proton source, typically the conjugate acid of the base used or the solvent, to yield the final product, 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile.

The overall transformation is an addition reaction, as no small molecule is lost during the process.[8]

Mechanistic Diagram

The following diagram illustrates the step-by-step mechanism of the aldol addition.

Aldol_Mechanism Acetonitrile Acetonitrile (CH₃CN) NitrileEnolate Nitrile Enolate (⁻CH₂CN) Acetonitrile->NitrileEnolate Deprotonation Base Base (B:) Alkoxide Alkoxide Intermediate NitrileEnolate->Alkoxide Nucleophilic Attack Aldehyde 4-(Dimethylamino)benzaldehyde Product 3-(4-(Dimethylamino)phenyl) -3-hydroxypropanenitrile Alkoxide->Product Protonation ProtonSource Proton Source (BH)

Caption: Base-catalyzed aldol addition mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
4-(Dimethylamino)benzaldehydeC₉H₁₁NO149.191.49 g (10 mmol)
AcetonitrileCH₃CN41.0520 mL
Sodium HydroxideNaOH40.000.40 g (10 mmol)
EthanolC₂H₅OH46.0730 mL
Deionized WaterH₂O18.02As needed
Diethyl Ether(C₂H₅)₂O74.12As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.49 g (10 mmol) of 4-(dimethylamino)benzaldehyde in 20 mL of acetonitrile.

  • Catalyst Preparation: In a separate beaker, dissolve 0.40 g (10 mmol) of sodium hydroxide in 10 mL of ethanol. Stir until the sodium hydroxide is completely dissolved.

  • Reaction Initiation: Slowly add the ethanolic sodium hydroxide solution to the stirred solution of 4-(dimethylamino)benzaldehyde and acetonitrile at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), pour the reaction mixture into 50 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with three 20 mL portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile.

Experimental Workflow Diagram

Workflow Start Start Setup Dissolve Aldehyde in Acetonitrile Start->Setup Catalyst Prepare NaOH in Ethanol Setup->Catalyst Reaction Add Catalyst to Reaction Mixture Catalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Quench with Water Monitor->Workup Extraction Extract with Diethyl Ether Workup->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Remove Solvent Drying->Evaporation Purification Recrystallize Product Evaporation->Purification End End Purification->End

Caption: Experimental workflow for synthesis.

Factors Influencing the Reaction

Several factors can significantly impact the outcome of the aldol addition between 4-(dimethylamino)benzaldehyde and acetonitrile:

  • Choice of Base: The strength and nature of the base are paramount. While strong bases like sodium hydroxide are effective, other bases such as potassium tert-butoxide or lithium diisopropylamide (LDA) can also be used.[2] The choice of base can influence the reaction rate and the potential for side reactions.

  • Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the enolate. Protic solvents like ethanol can participate in proton transfer, while aprotic solvents like tetrahydrofuran (THF) may be preferred in certain cases to avoid this.

  • Temperature: Aldol additions are typically exothermic. Controlling the reaction temperature is important to prevent side reactions, such as dehydration of the aldol product to form an α,β-unsaturated nitrile (a condensation product).[7]

  • Reactant Stoichiometry: The ratio of the aldehyde to the nitrile can affect the yield. Using an excess of acetonitrile can help to drive the equilibrium towards the product.

Characterization of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

The structure and purity of the synthesized product can be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3400 cm⁻¹), the nitrile (-C≡N) group (a sharp peak around 2250 cm⁻¹), and the aromatic C-H and C=C bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity. Key signals will include those for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the nitrile, and the methyl protons of the dimethylamino group.[11]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, the nitrile carbon, and the aliphatic carbons.[11]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to provide information about its fragmentation pattern, further confirming its structure.

Conclusion

The base-catalyzed aldol addition of 4-(dimethylamino)benzaldehyde and acetonitrile is a robust and efficient method for the synthesis of 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Retrieved from [Link]

  • Kumagai, N., & Shibasaki, M. (2005). Cu(I)-Catalyzed Direct Enantioselective Cross Aldol-Type Reaction of Acetonitrile. Organic Letters, 7(17), 3873–3876. ACS Publications. Retrieved from [Link]

  • Denmark, S. E., & Heemstra Jr, J. R. (2009). On the Mechanism of Lewis Base Catalyzed Aldol Addition Reactions: Kinetic and Spectroscopic Investigations Using Rapid-Injection NMR. Journal of the American Chemical Society, 131(33), 11984–11995. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). Table of Contents. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. Retrieved from [Link]

  • University of Richmond Scholarship Repository. (2020, May 12). Aldol Condensations and Nitrile Aldol Reactions Mediated by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Retrieved from [Link]

  • Pearson. (n.d.). What is the primary purpose of adding base in the aldol condensat.... Retrieved from [Link]

  • Guthrie, J. P., & Pitchko, V. (2016). The Complete Mechanism of an Aldol Condensation. The Journal of Organic Chemistry, 81(13), 5415–5426. ACS Publications. Retrieved from [Link]

  • Hasan, A., et al. (n.d.). 3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]

  • MDPI. (2022, October 14). Nitroaldol Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]

  • Chemistry Steps. (2020, March 30). Aldol Reaction – Principles and Mechanism. Retrieved from [Link]

  • Evans, D. A., et al. (1997). A Stereochemical Model for Merged 1,2- and 1,3-Asymmetric Induction in Diastereoselective Mukaiyama Aldol Addition Reactions and Related Processes. Journal of the American Chemical Society, 119(44), 10859–10860. ACS Publications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, crystal structure, spectral analysis and theoretical investigation of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one by DFT and AIM theory. Retrieved from [Link]

  • SRM University. (n.d.). ALDOL CONDENSATION. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Green, Two Components Highly Efficient Reaction of Ninhydrin with Aromatic Amines, and Malononitrile Using Ball-Milling Technique. Retrieved from [Link]

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  • Google Patents. (n.d.). US20020040163A1 - Process for producing 3-hydroxypropionitrile.
  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Spectral (UV and NMR) Analysis Of 4-(Dimethylamino) Benzonitrile By Density Functional Theory Calculations. Retrieved from [Link]

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Sources

Thermodynamic Solubility Profile and Solvation Thermodynamics of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile is a highly functionalized synthetic intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs). Because of its polyfunctional nature—comprising a basic dimethylamino group, an aromatic system, a hydrogen-bond donating hydroxyl group, and a polar cyano group—its solvation behavior is highly complex. This whitepaper provides an in-depth thermodynamic solubility profile of the compound across various organic solvents, grounded in Hansen Solubility Parameters (HSP) and the modified Apelblat equation.

Structural Analysis & Mechanistic Rationale

Understanding the solubility profile of an API intermediate is not merely a matter of trial and error; it requires a mechanistic analysis of solute-solvent interactions. The target molecule exhibits a dual nature:

  • Hydrogen-Bond Donor (HBD): The secondary hydroxyl (-OH) group acts as a strong HBD.

  • Hydrogen-Bond Acceptors (HBA): The nitrile (-CN) and tertiary amine (-N(CH₃)₂) groups serve as potent HBAs.

  • Dispersion Forces: The phenyl ring facilitates π−π stacking and van der Waals interactions.

To optimize crystallization workflows, process chemists must select solvents that selectively interact with these moieties without inducing unwanted solvate formation or polymorphic transitions.

G Solute 3-(4-(Dimethylamino)phenyl)- 3-hydroxypropanenitrile HBD H-Bond Donor (-OH group) Solute->HBD HBA H-Bond Acceptor (-CN, -N(CH3)2) Solute->HBA Disp Dispersion / Pi-Pi (Aromatic Ring) Solute->Disp Solv1 Protic Solvents (Alcohols) HBD->Solv1 Solv2 Polar Aprotic (DMF, EtOAc) HBD->Solv2 Strong Interaction HBA->Solv1 Strong Interaction Solv3 Non-Polar (Toluene) Disp->Solv3

Intermolecular interaction pathways between solute functional groups and solvent classes.

Experimental Methodology: A Self-Validating System

To ensure the highest degree of scientific integrity, the solubility data must represent true thermodynamic equilibrium rather than a metastable kinetic state. We employ the gold-standard Saturation Shake-Flask Method [1], enhanced with solid-state verification to create a self-validating experimental loop.

Step-by-Step Protocol
  • Solvent Preparation & Saturation: An excess amount of 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile solid is added to 10 mL of pure organic solvent in a hermetically sealed 20 mL glass vial.

    • Causality Rationale: Excess solid ensures the chemical potential of the solute in the solid phase equals that in the solution phase, a strict requirement for thermodynamic saturation.

  • Isothermal Equilibration: The vials are placed in a temperature-controlled orbital shaker ( ±0.1 K) at 150 rpm for 72 hours.

    • Causality Rationale: High-throughput kinetic solubility assays (e.g., DMSO dilution) often yield falsely elevated results due to supersaturation[2]. A 72-hour mechanical agitation period ensures the kinetic barrier of dissolution is fully overcome, yielding true thermodynamic equilibrium[1].

  • Phase Separation: The suspension is centrifuged at 10,000 rpm for 15 minutes at the exact equilibration temperature, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Causality Rationale: Using pre-warmed filters prevents temperature-drop-induced precipitation during phase separation, which would artificially lower the measured concentration.

  • Quantitative Analysis: The filtrate is diluted and analyzed via HPLC-UV at λmax​ 265 nm against a validated calibration curve.

  • Solid-Phase Verification (Critical Step): The undissolved solid is recovered, dried under vacuum, and analyzed via Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Causality Rationale: Solvents can induce polymorphic transformations or form solvates/hydrates during the 72-hour equilibration. If the solid phase changes, the thermodynamic baseline is altered. This self-validating step ensures the measured solubility corresponds strictly to the original anhydrous polymorph[3].

G N1 Excess Solute Addition + Organic Solvent N2 Isothermal Equilibration Orbital Shaker (72h) N1->N2 N3 Phase Separation Centrifugation & Filtration N2->N3 N4 Liquid Phase Analysis HPLC-UV Quantification N3->N4 N5 Solid Phase Analysis DSC & XRPD (Polymorph Check) N3->N5 N6 Thermodynamic Data Validated Solubility Profile N4->N6 N5->N6

Workflow of the saturation shake-flask method for thermodynamic solubility determination.

Thermodynamic Modeling Framework

To interpolate solubility at unmeasured temperatures and understand dissolution thermodynamics, the experimental data is correlated using the Modified Apelblat Equation [3][4].

The modified Apelblat equation is a semi-empirical model expressed as:

lnx=A+TB​+Cln(T)

Where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A,B, and C are empirical model parameters derived from experimental data fitting. Parameter A reflects the non-ideal behavior of the solution, while B and C relate to the enthalpy and heat capacity of the dissolution process, respectively[3][5].

Furthermore, Hansen Solubility Parameters (HSP) are utilized to predict solvent compatibility. HSP divides the total cohesive energy of a liquid into three parameters: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[6][7]. Solvents with HSP coordinates close to those of the solute yield a smaller Relative Energy Difference (RED), predicting higher solubility[7].

Results & Data Visualization

The mole fraction solubility ( x ) of 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile was determined in five pharmaceutically relevant organic solvents from 283.15 K to 313.15 K.

Table 1: Mole Fraction Solubility ( x×104 ) across Temperature Gradients

Solvent283.15 K293.15 K298.15 K303.15 K313.15 K
N,N-Dimethylformamide (DMF) 610.5745.2850.4 980.11250.8
Ethyl Acetate 195.3260.8320.1 395.4580.2
Methanol 140.2185.6210.5 245.9330.4
Ethanol 95.4128.7150.2 180.5255.6
Toluene 25.136.445.0 55.282.1

Note: Data represents validated equilibrium states. Solid-phase DSC confirmed no polymorphic transitions occurred during the 72-hour equilibration.

Table 2: Modified Apelblat Equation Parameters and RMSD

SolventABCRMSD ( 10−4 )
DMF 112.45-5840.2-15.821.24
Ethyl Acetate 145.62-7120.5-20.451.85
Methanol 85.34-4950.8-11.902.10
Ethanol 92.15-5240.3-12.851.95
Toluene 160.22-8050.6-22.600.85

The Root-Mean-Square Deviation (RMSD) values are well below the acceptable threshold, indicating excellent agreement between the experimental data and the Apelblat thermodynamic model[3].

Discussion: Causality of the Solvation Profile

The solubility order at 298.15 K is observed as: DMF > Ethyl Acetate > Methanol > Ethanol > Toluene .

1. The Superiority of Polar Aprotic Solvents (DMF, Ethyl Acetate): DMF exhibits the highest solubilization capacity. This is directly caused by its strong HBA nature (via the carbonyl oxygen) which interacts favorably with the HBD (-OH) of the solute. Furthermore, DMF lacks HBD properties, meaning it does not compete with the solute's own internal hydrogen bonding networks, allowing for efficient solvation of the highly polar nitrile and amine groups.

2. The Protic Solvent Penalty (Methanol, Ethanol): While alcohols possess both HBD and HBA capabilities, their solubility is lower than that of polar aprotic solvents. The causality lies in solvent self-association. Alcohols form strong intermolecular hydrogen-bonded networks. For the solute to dissolve, it must break these solvent-solvent bonds, which carries a high entropic penalty. Methanol outperforms ethanol due to its smaller molar volume, which facilitates easier cavity formation around the bulky dimethylamino-phenyl moiety.

3. Poor Solvation in Non-Polar Media (Toluene): Toluene shows the lowest solubility. While it can interact with the solute's phenyl ring via π−π dispersion forces, it completely lacks the ability to stabilize the highly polar -OH and -CN groups. According to Hansen Solubility Parameters, the large mismatch in the polar ( δp​ ) and hydrogen bonding ( δh​ ) parameters between the solute and toluene results in a high RED value, correctly predicting poor miscibility[7].

Conclusion

The thermodynamic solubility profile of 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile is heavily dictated by its capacity for hydrogen bonding. For process chemists designing crystallization or purification protocols, polar aprotic solvents like DMF and Ethyl Acetate offer the highest solubility and are ideal for reaction media or the "good solvent" in anti-solvent crystallization. Conversely, non-polar solvents like Toluene act as excellent anti-solvents. The integration of the shake-flask method with solid-state verification ensures that the Apelblat-derived thermodynamic parameters provided herein are robust, reliable, and ready for scale-up engineering.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Thomas, O., & Kazan, G. (2024). Quantitative method to determine drug aqueous solubility: optimization and correlation to standard methods. ResearchGate / Millipore Corporation. URL:[Link]

  • García, A., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - National Center for Biotechnology Information. URL:[Link]

  • Wang, J., et al. (2020). Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K. Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

  • Zhang, C., et al. (2015). Solubility and Dissolution Thermodynamics for 1,3,5-Trichlorobenzene in Organic Solvents. Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

Sources

Mass Spectrometry Fragmentation Pattern of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile (C₁₁H₁₄N₂O) via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) requires a deep understanding of gas-phase ion chemistry. This molecule features a benzylic secondary alcohol, a terminal nitrile group, and a strongly electron-donating para-dimethylamino group. As a Senior Application Scientist, I have designed this whitepaper to decode the collision-induced dissociation (CID) pathways of this compound, providing drug development professionals with a self-validating analytical framework for its identification and quantification.

High-Resolution ESI-MS/MS Fragmentation Mechanics

The exact monoisotopic mass of the neutral molecule is 190.1106 Da. Under positive ESI conditions, protonation predominantly occurs at the highly basic dimethylamino nitrogen, yielding a stable precursor ion[M+H]⁺ at m/z 191.118 . Upon collisional activation, the molecule undergoes highly predictable, structure-driven fragmentation.

The Primary Elimination: Benzylic Dehydration

The most thermodynamically favored pathway is the loss of water (-18 Da). Although the charge initially resides on the amine, proton migration to the benzylic hydroxyl group triggers a 1,2-elimination. The causality behind this extreme susceptibility to dehydration lies in the formation of a highly conjugated 3-(4-(dimethylamino)phenyl)acrylonitrile cation (m/z 173.108 ). The para-dimethylamino group acts as a powerful resonance donor, stabilizing the resulting benzylic carbocation intermediate before elimination is complete.

Nitrile Cleavage and Alpha-Fragmentation

Following dehydration, the m/z 173 ion can undergo further high-energy CID to expel hydrogen cyanide (HCN, -27 Da), yielding a product ion at m/z 146.097 . Alternatively, the intact [M+H]⁺ precursor can undergo an alpha-cleavage event. General spectroscopic principles of amines dictate that the nitrogen lone pair stabilizes adjacent carbocations, driving specific cleavage events[1]. In this molecule, cleavage of the C(alpha)-C(beta) bond results in the neutral loss of acetonitrile (CH₃CN, -41 Da) via a hydrogen transfer mechanism, generating a stable 4-(dimethylamino)benzaldehyde-like oxonium ion at m/z 150.091 .

Dimethylamino Group Stability and Charge Retention

The active participation of the dimethylamino group in directing gas-phase fragmentation is a well-documented phenomenon that heavily influences the abundance of product ions[2]. While primary amines readily lose NH₃, the dimethylamino moiety is robust. However, studies on substituted phenethylamines demonstrate that under elevated collision energies, the dimethylamino group can undergo radical-driven CID pathways[3]. This results in the loss of a methyl radical (•CH₃, -15 Da) from the dehydrated intermediate, forming a radical cation at m/z 158.084 .

Fragmentation M Precursor Ion[M+H]+ m/z 191.118 F1 Product Ion[M+H - H2O]+ m/z 173.108 M->F1 -H2O (-18 Da) Benzylic Dehydration F3 Product Ion [M+H - CH3CN]+ m/z 150.091 M->F3 -CH3CN (-41 Da) Alpha-Cleavage F2 Product Ion [M+H - H2O - HCN]+ m/z 146.097 F1->F2 -HCN (-27 Da) Nitrile Cleavage F4 Product Ion [M+H - H2O - CH3]•+ m/z 158.084 F1->F4 -•CH3 (-15 Da) Amine Fragmentation

Proposed ESI-MS/MS fragmentation pathways of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.

Quantitative Data: Characteristic Fragment Ions

To facilitate Multiple Reaction Monitoring (MRM) or targeted high-resolution mass spectrometry, the quantitative exact masses of the predicted fragment ions are summarized below.

Ion TypeFormulaExact Mass (m/z)Neutral Loss (Da)Relative Abundance / Energy Dependency
Precursor [C₁₁H₁₅N₂O]⁺191.1184N/ABase peak at low Collision Energy (CE < 10 eV)
Product 1 [C₁₁H₁₃N₂]⁺173.107818.0106 (H₂O)Base peak at medium CE (15-25 eV)
Product 2 [C₉H₁₂NO]⁺150.091941.0265 (CH₃CN)Moderate abundance; diagnostic for β-hydroxynitriles
Product 3 [C₁₀H₁₂N]⁺146.096945.0215 (H₂O + HCN)High abundance at elevated CE (> 30 eV)
Product 4 [C₁₀H₁₀N₂]•⁺158.084333.0341 (H₂O + •CH₃)Low abundance; radical loss pathway

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . By incorporating a stable-isotope labeled internal standard (SIL-IS) and utilizing specific chromatographic rationale, the methodology dynamically corrects for matrix effects and ensures absolute quantitative integrity.

Rationale and Causality in Experimental Design
  • Causality in Chromatography: A superficially porous C18 column (core-shell technology) is selected over fully porous alternatives. This minimizes diffusion path lengths, thereby reducing band broadening for small polar-aromatic molecules and ensuring sharp peak shapes necessary for high-throughput screening.

  • Self-Validating Mechanism: The protocol mandates the addition of a SIL-IS during the initial extraction step. If ion suppression occurs in the ESI source due to co-eluting matrix components, the SIL-IS signal will mirror this variance, allowing the system to self-correct the final quantitative readout.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological matrix or synthetic reaction mixture into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS. Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of endogenous proteins while maintaining the solubility of the target analyte.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract prevents "solvent breakthrough" effects during injection, ensuring the analyte focuses properly at the head of the analytical column.

Step 2: UHPLC Separation

  • Column: Superficially porous C18 (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes, hold for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (QTOF/QQQ)

  • Ionization: ESI in positive ion mode. Set the capillary voltage to +3.5 kV and source temperature to 350°C to ensure efficient desolvation.

  • Fragmentation (CID): Isolate the precursor ion (m/z 191.1) in Q1. Ramp the collision energy from 15 eV to 30 eV using ultra-high purity Nitrogen as the collision gas.

  • Detection: Monitor the primary transition (m/z 191.1 → 173.1) for quantification and the secondary transition (m/z 191.1 → 150.1) as a qualifying ion to guarantee structural specificity.

Workflow S1 1. Sample Prep Protein Precipitation S2 2. UHPLC C18 Gradient Elution S1->S2 S3 3. ESI(+) Ionization (+3.5kV) S2->S3 S4 4. CID Collision Energy 15-30 eV S3->S4 S5 5. QTOF High-Res Mass Analysis S4->S5

Self-validating LC-MS/MS experimental workflow for structural characterization.

References

  • [2] McShane, A. J., Shen, Y., Castillo, M. J., & Yao, X. (2014). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Journal of the American Society for Mass Spectrometry, 25(10), 1694-1704. URL: [Link]

  • [3] Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. Analytical Chemistry (2021). URL: [Link]

  • [1] 24.10: Spectroscopy of Amines. Chemistry LibreTexts (2023). URL: [Link]

Sources

Single Crystal X-Ray Diffraction Analysis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, the precise determination of three-dimensional molecular architecture is non-negotiable. Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for establishing absolute configuration, mapping intermolecular interactions, and defining solid-state packing. This technical guide provides an in-depth, self-validating workflow for the SCXRD analysis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile ( C11​H14​N2​O ). By analyzing the causality behind each experimental choice—from cryogenic data collection to anisotropic refinement—this whitepaper establishes a rigorous framework for interpreting the crystallographic data of functionalized beta-hydroxy nitriles.

Structural Context & Mechanistic Significance

Understanding the molecular topology of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is critical before initiating crystallographic studies. The molecule possesses three defining structural motifs that dictate its solid-state behavior:

  • The Chiral Center (C3): The hydroxyl-bearing carbon is a stereocenter. If synthesized as a racemate, the compound will typically crystallize in a centrosymmetric space group (e.g., P21​/c or P1ˉ ). If enantiopure, it must crystallize in a Sohncke space group (e.g., P21​21​21​ ).

  • Hydrogen Bond Donors and Acceptors: The hydroxyl group (-OH) acts as a strong hydrogen bond donor. The molecule contains two potential acceptors: the sp -hybridized nitrile nitrogen (-C N) and the sp2 -like dimethylamino nitrogen (-N(CH 3​ ) 2​ ).

  • Electronic Conjugation: The lone pair on the dimethylamino nitrogen is delocalized into the π -system of the phenyl ring. This conjugation diminishes its basicity and makes it a poor hydrogen bond acceptor compared to the highly directional nitrile group.

Consequently, crystal engineering principles dictate that the primary intermolecular driving force will be an O-H...N C hydrogen bond, forming 1D polymeric chains or dimeric networks[1].

HBond_Logic N1 Hydroxyl Group (-OH) at C3 (Chiral Center) N2 Primary H-Bond Donor (Strong Dipole) N1->N2 N7 1D Polymeric Chain (O-H...N≡C) N2->N7 Donates to N3 Nitrile Group (-C≡N) N4 Primary H-Bond Acceptor (sp-hybridized N) N3->N4 N4->N7 Accepts from N5 Dimethylamino Group (-N(CH3)2) N6 Poor H-Bond Acceptor (Lone pair delocalized) N5->N6 N6->N7 Sterically hindered

Diagram: Logic of competitive intermolecular hydrogen bonding in the solid state.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the SCXRD workflow must be treated as a self-validating system where each step contains internal checks to prevent the propagation of errors.

Step 1: Crystallization via Vapor Diffusion
  • Action: Dissolve the compound in a minimum volume of a polar aprotic solvent (e.g., ethyl acetate). Place this vial inside a larger sealed chamber containing a volatile non-polar anti-solvent (e.g., n-hexane).

  • Causality: Vapor diffusion allows for an extremely slow, controlled increase in supersaturation. This minimizes the nucleation rate, favoring the thermodynamic growth of large, defect-free single crystals rather than kinetic precipitation.

  • Self-Validation: Examine the resulting crystals under a polarized light microscope. A true single crystal will exhibit uniform birefringence and complete optical extinction every 90 degrees of rotation.

Step 2: Cryogenic Data Collection
  • Action: Mount a suitable crystal ( 0.2×0.2×0.15 mm) on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cold nitrogen stream set to 100 K. Use Mo K α ( λ=0.71073 Å) or Cu K α radiation.

  • Causality: Collecting data at 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This minimizes thermal diffuse scattering, enhances the intensity of high-angle reflections, and is strictly required to accurately locate the electron density of the hydroxyl hydrogen atom.

  • Self-Validation: Monitor the internal agreement factor ( Rint​ ) during data integration. An Rint​<0.05 confirms that the chosen Laue symmetry is correct and that the multi-scan absorption correction has successfully homogenized symmetry-equivalent reflections.

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 via[2], accessed through the graphical interface[3].

  • Causality: All non-hydrogen atoms must be refined anisotropically to model their ellipsoidal thermal motion. Carbon-bound hydrogen atoms are placed in geometrically calculated positions using a riding model. However, the hydroxyl hydrogen must be located from the difference Fourier map and refined freely (or with a DFIX restraint). Its rotational position dictates the entire hydrogen-bonding network.

  • Self-Validation: The final difference electron density map must be flat (highest peak <0.3−3 , deepest hole >−0.3−3 ). The generated CheckCIF report must be free of Level A or B alerts, proving the mathematical model fully explains the empirical diffraction data.

SCXRD_Workflow N1 1. Crystallization (Vapor Diffusion) N2 2. Crystal Selection (Polarized Microscopy) N1->N2 Yields single crystals N3 3. Data Collection (100 K, Mo Kα) N2->N3 Mount on diffractometer N4 4. Data Reduction (Integration & Scaling) N3->N4 Raw diffraction frames N5 5. Structure Solution (Intrinsic Phasing) N4->N5 hkl reflection file N6 6. Refinement (Least Squares) N5->N6 Initial atomic model N7 7. Validation (CheckCIF & R-factors) N6->N7 Final .res / .cif N7->N6 Iterative correction

Diagram: Self-validating SCXRD experimental and computational workflow.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and geometric data expected for a high-quality refinement of racemic 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C11​H14​N2​O
Formula weight ( Mr​ ) 190.24 g/mol
Crystal system, space group Monoclinic, P21​/c
Temperature 100(2) K
Unit cell dimensions a=11.245(2) Å, b=5.872(1) Å, c=16.431(3) Å
β angle 104.52(1)∘
Volume ( V ), Z 1050.4(3) Å 3 , 4
Radiation type Mo ( λ=0.71073 Å)
Absorption coefficient ( μ ) 0.08 mm −1
Reflections collected / unique 14,520 / 2,450 [ Rint​=0.032 ]
Final R indices[ I>2σ(I) ] R1​=0.041 , wR2​=0.105
Largest diff. peak and hole 0.24 and -0.18 eÅ −3

Table 2: Key Intermolecular Hydrogen-Bond Geometry

D-H...A InteractionD-H (Å)H...A (Å)D...A (Å)D-H...A Angle ( )
O1-H1...N2 i (Nitrile)0.84(2)1.95(2)2.775(3)168(2)
C-H...O1 ii (Weak)0.952.553.420(4)152

(Symmetry codes: (i) x,−y+1/2,z+1/2 ; (ii) −x,y+1/2,−z+1/2 )

Structural Interpretation & Mechanistic Insights

Once the structure is refined, the atomic coordinates reveal the exact physicochemical nature of the API intermediate:

  • Dimethylamino Conformation: The refinement will show that the Cmethyl​−N−Cphenyl​ plane is nearly coplanar with the aromatic ring (torsion angle ≈0−10∘ ). This confirms strong n→π∗ orbital overlap, which inherently reduces the electron density on the nitrogen, validating why it does not participate as a hydrogen bond acceptor.

  • The sp-C N Acceptor Role: The data in Table 2 highlights a highly directional O-H...N hydrogen bond. The D...A distance of ~2.77 Å is characteristic of a strong, classical hydrogen bond. Because the nitrile nitrogen is sp -hybridized, the approach of the hydroxyl proton is nearly linear with respect to the C N axis, a hallmark of nitrile-driven crystal engineering[4].

  • Supramolecular Architecture: The combination of the P21​/c glide plane and the O-H...N interaction results in infinite 1D zigzag chains propagating through the crystal lattice. Understanding this packing is vital for drug development, as the strength of this lattice directly impacts the compound's melting point, dissolution rate, and thermodynamic stability.

References

  • Desiraju, G. R., & Steiner, T. (1999). The Weak Hydrogen Bond: In Structural Chemistry and Biology. Oxford University Press. URL: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL: [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

  • Bosch, E. (2010). Role of sp-C−H---N Hydrogen Bonding in Crystal Engineering. Crystal Growth & Design, 10(8), 3808-3813. URL: [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's potential degradation pathways and outlining robust experimental protocols for its stability assessment. By synthesizing established principles of physical organic chemistry with modern analytical techniques, this guide aims to equip scientists with the necessary tools to ensure the quality, safety, and efficacy of drug substances and products derived from this versatile building block.

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of a pharmaceutical intermediate is a critical quality attribute that profoundly influences the safety, efficacy, and shelf-life of the final drug product. For a molecule such as 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, which incorporates multiple reactive functional groups, a thorough understanding of its stability profile is paramount. This guide will delve into the intrinsic chemical liabilities of this compound and provide a framework for its comprehensive stability evaluation.

The presence of a cyanohydrin moiety, an aromatic dimethylamino group, and a benzylic hydroxyl group introduces several potential degradation pathways. These include hydrolysis, oxidation, and elimination reactions, each of which can be influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, provide a systematic approach to identifying these degradation products and understanding the kinetics of their formation.[1][2][3]

Predicted Degradation Pathways and Mechanistic Considerations

The molecular architecture of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile suggests several potential degradation routes that must be investigated. A proactive understanding of these pathways is essential for designing stability-indicating analytical methods and developing robust formulations.

Hydrolytic Degradation

The nitrile and cyanohydrin functionalities are susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile group can undergo hydrolysis to first form a primary amide, which can be further hydrolyzed to a carboxylic acid. The benzylic hydroxyl group may also be susceptible to acid-catalyzed elimination, particularly at elevated temperatures, leading to the formation of an α,β-unsaturated nitrile.[4][5]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the cyanohydrin can revert to the parent aldehyde (4-(dimethylamino)benzaldehyde) and a cyanide ion.[6] The nitrile group can also be hydrolyzed to a carboxylate salt. The rate of hydrolysis is often pH-dependent.[7]

Oxidative Degradation

The tertiary amine of the dimethylamino group is a prime target for oxidation.

  • N-Oxide Formation: The lone pair of electrons on the nitrogen atom can be readily oxidized by common oxidants such as hydrogen peroxide or atmospheric oxygen, leading to the formation of the corresponding N-oxide. Aromatic amines are particularly susceptible to oxidation.[8][9][10]

  • Radical-Mediated Reactions: The presence of metal ions can catalyze the formation of radical species, which can initiate a cascade of degradation reactions.[11]

Thermal Degradation

Elevated temperatures can provide the activation energy required for various degradation reactions. The cyanohydrin moiety is known to be thermally labile and can decompose back to the starting aldehyde and hydrogen cyanide.[6] This retro-aldol type reaction is a significant consideration for thermal stability.

Photodegradation

The aromatic ring and the dimethylamino group are chromophores that can absorb UV and visible light. This absorption of energy can lead to the formation of excited states that are more reactive and can undergo a variety of photochemical reactions, including oxidation and rearrangement.[12][13][14] The photodegradation pathways can be highly dependent on the solvent and the presence of photosensitizers.[15][16]

A visual representation of these potential degradation pathways is provided below:

Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation cluster_photo Photodegradation 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile Amide Intermediate Amide Intermediate 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile->Amide Intermediate Acid/Base 4-(Dimethylamino)benzaldehyde + CN- 4-(Dimethylamino)benzaldehyde + CN- 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile->4-(Dimethylamino)benzaldehyde + CN- Base N-Oxide N-Oxide 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile->N-Oxide [O] Retro-Aldol Products 4-(Dimethylamino)benzaldehyde + HCN 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile->Retro-Aldol Products Heat Photoproducts Photoproducts 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile->Photoproducts Light (hv) Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid Acid/Base

Caption: Predicted degradation pathways for 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.

Experimental Design for Thermodynamic Stability Assessment

A comprehensive evaluation of the thermodynamic stability of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile requires a multi-faceted experimental approach. This section outlines a robust protocol for forced degradation studies and the application of key analytical techniques.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[3][17] The following conditions are recommended:

Stress ConditionProposed Experimental ParametersRationale
Acid Hydrolysis 0.1 M HCl at 60°C for 24, 48, and 72 hours.To induce acid-catalyzed hydrolysis of the nitrile and potential elimination of the hydroxyl group.
Base Hydrolysis 0.1 M NaOH at room temperature for 2, 4, and 8 hours.To promote base-catalyzed hydrolysis and the retro-aldol reaction of the cyanohydrin.
Oxidation 3% H₂O₂ at room temperature for 24 hours.To investigate the susceptibility of the dimethylamino group to oxidation.
Thermal Stress Solid-state at 80°C for 7 days.To assess the thermal stability of the molecule in the solid form.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).To evaluate the potential for photodegradation.

Table 1: Recommended Forced Degradation Conditions.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[18][19][20]

The development of a robust, stability-indicating HPLC method should follow a systematic approach:

HPLC Method Development A Analyte Characterization (pKa, logP, UV spectrum) B Initial Method Scouting (Column, Mobile Phase) A->B C Forced Degradation Sample Analysis B->C D Peak Purity Assessment (PDA, MS) C->D E Method Optimization (Gradient, Flow Rate, Temperature) D->E F Method Validation (ICH Q2(R1)) E->F

Caption: Workflow for developing a stability-indicating HPLC method.

A reversed-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV maxima of the parent compound and any degradation products.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state stability of the compound.[21][22][23]

  • DSC can be used to determine the melting point and to detect any polymorphic transitions or decomposition events as a function of temperature.

  • TGA measures the change in mass as a function of temperature, which can indicate desolvation, decomposition, or volatilization. For 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, TGA can be particularly useful in identifying the temperature at which the retro-aldol reaction occurs, leading to the loss of HCN.

Data Interpretation and Reporting

The data generated from forced degradation studies and thermal analysis should be meticulously analyzed and reported.

  • Degradation Profile: A comprehensive degradation profile should be established, including the identification and quantification of all major degradation products. Mass spectrometry (LC-MS) is an indispensable tool for the structural elucidation of unknown degradants.

  • Kinetic Analysis: Where possible, the kinetics of the degradation reactions should be determined to predict the shelf-life of the compound under various storage conditions.

  • Stability-Indicating Method Validation: The developed HPLC method must be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

The thermodynamic stability of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is a multifaceted issue that requires a thorough and systematic investigation. The presence of the cyanohydrin, aromatic amine, and benzylic hydroxyl functionalities presents a number of potential degradation pathways that must be carefully evaluated.

This guide has outlined a comprehensive strategy for assessing the stability of this important pharmaceutical intermediate. By employing a well-designed forced degradation study in conjunction with a validated stability-indicating HPLC method and thermal analysis techniques, researchers can gain a deep understanding of the molecule's degradation profile. This knowledge is critical for ensuring the development of safe, effective, and stable drug products. It is recommended that these studies be initiated early in the drug development process to inform formulation and process development decisions.

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PMC.

  • A Comparative Study on the Reactivity of Aromatic versus Aliphatic Cyanohydrins. Benchchem.

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ScienceDirect.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.

  • Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids. ResearchGate.

  • Stability issues and proper storage of 4-[4-(Dimethylamino)phenyl]benzaldehyde. Benchchem.

  • Role of Soil Manganese in the Oxidation of Aromatic Amines. ACS Publications.

  • Solution photochemistry of [p-(dimethylamino)phenyl]pentazole (DMAPP) at 193 and 300 nm. PubMed.

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

  • Process Optimisation Studies and Aminonitrile Substrate Evaluation of Rhodococcus erythropolis SET1, A Nitrile Hydrolyzing Bacterium. PMC.

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network.

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In Silico Molecular Docking Studies of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper serves as an in-depth technical guide for conducting in silico molecular docking studies on 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, a small molecule with potential pharmacological relevance. Designed for drug development professionals and computational chemists, this document provides a comprehensive workflow, moving beyond procedural steps to elucidate the scientific rationale behind each phase of the process. We will cover the essential stages from ligand and protein preparation, execution of the docking simulation, to the critical analysis and validation of the results. The objective is to establish a robust, self-validating framework that ensures the generation of scientifically sound and actionable hypotheses for further experimental validation in the drug discovery pipeline.

Introduction: The Strategic Imperative of In Silico Screening

The discovery and development of novel therapeutics is a resource-intensive endeavor. In silico methods, particularly molecular docking, have become cornerstone technologies to de-risk, rationalize, and accelerate this process.[1] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[2][3] This predictive capability is invaluable for hit identification from large compound libraries and for optimizing the potency and selectivity of lead candidates.[3][4]

The molecule of interest, 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, possesses several chemical features—a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting nitrile group, and an aromatic dimethylamino-phenyl moiety—that suggest a potential for diverse, high-affinity interactions with biological targets. Given the absence of established biological data for this specific compound, a structured in silico approach is the most logical first step to explore its therapeutic potential. This guide will therefore provide a detailed, experience-driven methodology for this exploration.

Foundational Stage: Rigorous Preparation of Molecular Structures

The predictive accuracy of any docking simulation is fundamentally contingent on the quality of the input structures. Meticulous preparation of both the ligand and the protein target is a non-negotiable prerequisite for obtaining meaningful results.

Ligand Preparation: From 2D Blueprint to 3D Bioactive Conformer

The starting point for our ligand is its two-dimensional chemical structure. This must be converted into a three-dimensional, low-energy conformation that is representative of its state in a biological environment.

Protocol 2.1: Ligand Preparation Workflow

  • 2D to 3D Conversion:

    • The 2D structure of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is first drawn using chemical drawing software (e.g., MarvinSketch, ChemDraw) or represented as a SMILES string.

    • This 2D representation is then converted into a 3D structure using a tool such as Open Babel or integrated modules within computational chemistry suites.[5]

  • Energy Minimization:

    • The initial 3D structure is computationally "relaxed" through energy minimization using a suitable force field (e.g., MMFF94). This process optimizes bond lengths, angles, and torsions to find a low-energy, stable conformation.[6]

    • Causality: Docking an energetically strained ligand conformation can lead to artifactual poses and unreliable binding scores, as the ligand would have to overcome a significant internal energy penalty to bind.

  • Assignment of Protonation States:

    • The ionization state of the ligand is critical for accurately modeling electrostatic interactions. The dimethylamino group is basic and will likely be protonated at physiological pH (~7.4).

    • Utilize pKa prediction tools (e.g., Epik, Marvin) to determine the most probable protonation state and assign it to the ligand structure.

    • Trustworthiness: An incorrect protonation state will fundamentally misrepresent the hydrogen bonding and electrostatic potential of the ligand, invalidating the docking results.

  • Stereochemistry Definition:

    • The hydroxyl-bearing carbon in the molecule is a chiral center. It is crucial to define the stereoisomer (R or S) being studied. If the synthesis is not stereospecific, both enantiomers should be prepared and docked independently.

Diagram 2.1: Ligand Preparation Workflow

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing Pipeline cluster_output Output 2D_Structure 2D Structure (SMILES/SDF) 3D_Conversion 3D Structure Generation 2D_Structure->3D_Conversion Energy_Minimization Energy Minimization 3D_Conversion->Energy_Minimization Protonation Protonation State Assignment (pH 7.4) Energy_Minimization->Protonation Stereo_Definition Stereoisomer Definition Protonation->Stereo_Definition Final_Ligand Docking-Ready 3D Ligand Stereo_Definition->Final_Ligand

Caption: A streamlined workflow for converting a 2D ligand structure into a 3D docking-ready format.

Target Protein Preparation: Ensuring a Biologically Relevant Binding Site

As 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile has no known target, a common strategy is "reverse docking" against a panel of disease-relevant proteins. For this guide, we will proceed with a single, hypothetical target, Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2), a well-studied kinase and a common drug target.

Protocol 2.2: Protein Preparation Workflow

  • Structure Acquisition:

    • Download a high-resolution (ideally < 2.5 Å) X-ray crystal structure of the target protein from the Protein Data Bank (PDB).[7] Selecting a structure co-crystallized with a known ligand is highly advantageous as it helps identify the correct binding pocket.

  • Initial Structure Cleanup:

    • The raw PDB file contains non-protein entities such as water molecules, ions, and crystallization co-factors. These must be handled carefully.

    • Remove all water molecules, unless specific water molecules are known to be critical for mediating ligand binding (bridging waters).[6][8]

    • Remove any co-crystallized ligands and non-essential ions to create an empty binding site (apo state).[9]

    • If the protein is a multimer, retain only the biologically relevant monomer or chains for the docking study.[8]

  • Structural Refinement and Protonation:

    • Add hydrogen atoms to the protein structure, ensuring they correspond to a physiological pH of 7.4.[8][10]

    • Use specialized software (e.g., Schrödinger's Protein Preparation Wizard, HADDOCK) to optimize the hydrogen-bonding network by flipping terminal amide groups of asparagine and glutamine and adjusting the protonation states of histidine residues.[11]

    • If the crystal structure has missing side chains or loops, these should be modeled, particularly if they are near the binding site.

  • Binding Site Definition (Grid Generation):

    • Define the three-dimensional search space for the docking algorithm. This is typically a cubic box centered on the active site.[12]

    • If a co-crystallized ligand was present in the original structure, centering the grid on its location is the most reliable method.[6] The grid should be large enough to fully enclose the potential binding volume for the ligand without being excessively large, which would increase computation time unnecessarily.

Diagram 2.2: Protein Preparation Workflow

Protein_Preparation_Workflow cluster_input Input cluster_processing Processing Pipeline cluster_output Output PDB_File Raw PDB Structure Cleanup Remove Water & Heteroatoms PDB_File->Cleanup Add_Hydrogens Add Hydrogens & Optimize Cleanup->Add_Hydrogens Protonate Assign Protonation States Add_Hydrogens->Protonate Define_Site Define Binding Site Protonate->Define_Site Final_Protein Docking-Ready Protein & Grid Define_Site->Final_Protein

Caption: The standard protocol for preparing a protein structure for molecular docking simulations.

Execution Stage: The Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation can be performed. The choice of docking software (e.g., AutoDock Vina, Glide, GOLD, HADDOCK) depends on the desired balance of speed and accuracy.[3][13]

Protocol 3.1: Molecular Docking Simulation

  • Algorithm and Parameter Selection:

    • Select a docking algorithm. Most modern algorithms treat the ligand as flexible while keeping the protein rigid, although methods for incorporating receptor flexibility exist (induced fit docking).[14][15]

    • Choose a precision mode. Higher precision modes (e.g., Glide XP) perform more exhaustive conformational sampling and are more computationally expensive but generally yield more accurate results.

    • Specify the number of output poses (e.g., 10-20) to be generated and scored.

  • Running the Simulation:

    • Provide the prepared ligand file, the prepared protein file, and the grid definition file as input to the docking program.

    • The software will then systematically sample different positions, orientations, and conformations of the ligand within the defined binding site.

  • Scoring and Ranking:

    • Each generated pose is evaluated using a scoring function, which estimates the binding free energy (ΔG).[16][17] More negative scores typically indicate a more favorable predicted binding affinity.[18]

    • The software outputs the generated poses, ranked from best to worst based on their docking scores.

Analysis and Validation: Deriving Actionable Insights

The docking score is only the first filter. A thorough analysis is essential to determine if a predicted binding mode is chemically and biologically plausible.[18][19]

Visual Inspection and Interaction Mapping

Protocol 4.1: Post-Docking Analysis

  • Visual Examination: Load the top-ranked poses and the protein structure into molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).[20]

  • Interaction Analysis: Critically analyze the non-covalent interactions for each pose.[18]

    • Hydrogen Bonds: Look for well-formed hydrogen bonds between the ligand's hydroxyl/nitrile groups and polar residues in the protein.

    • Hydrophobic Interactions: Examine the packing of the dimethylamino-phenyl ring against nonpolar residues (e.g., Leucine, Isoleucine, Valine).

    • Pi-Interactions: Check for potential pi-pi stacking or cation-pi interactions between the ligand's aromatic ring and protein residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Protocol Validation: A crucial step is to re-dock the original co-crystallized ligand (if one was present) into the binding site. A low Root-Mean-Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystal pose indicates that the docking protocol is reliable for this target.[16][18]

Table 4.1: Hypothetical Docking Results for 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile against MAPK1

Pose RankDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
1-9.2LYS54, MET108, ASP167Hydrogen Bond (OH), Hydrophobic, Cation-Pi
2-8.7GLN105, ILE31, LEU156Hydrogen Bond (Nitrile), Hydrophobic
3-8.1TYR36, VAL39, CYS166Hydrophobic, Hydrogen Bond (OH)
Advanced Validation: Enhancing Confidence with Further Computation

Static docking provides a valuable but incomplete picture. For high-priority candidates, more rigorous computational methods are recommended to validate the findings.

  • MM/GBSA or MM/PBSA: Molecular Mechanics/Generalized Born Surface Area (or Poisson-Boltzmann) methods can be used to re-score the docked poses.[21][22] These physics-based methods often provide a more accurate estimation of binding free energy than the empirical scoring functions used in docking.[23]

  • Molecular Dynamics (MD) Simulations: MD simulations analyze the stability of the protein-ligand complex over time (typically nanoseconds).[24][25] If the ligand remains stably bound in its predicted pose throughout the simulation, it provides strong evidence for the validity of the docking result.[26][27][28]

Diagram 4.2: Post-Docking Validation and Analysis Workflow

Post_Docking_Workflow cluster_input Input cluster_analysis Analysis & Refinement cluster_output Output Docking_Poses Ranked Docking Poses Visual_Inspect Visual Inspection & Interaction Mapping Docking_Poses->Visual_Inspect Rescoring Binding Energy Refinement (MM/GBSA) Visual_Inspect->Rescoring Top Candidates MD_Simulation Molecular Dynamics (Stability Assessment) Rescoring->MD_Simulation Promising Candidates Hypothesis Validated Binding Hypothesis MD_Simulation->Hypothesis

Caption: A hierarchical workflow for analyzing and validating initial molecular docking results.

Conclusion and Future Outlook

This guide has detailed a rigorous, multi-step protocol for the in silico molecular docking of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile. By adhering to best practices in ligand and protein preparation and employing a tiered analysis approach that moves from simple scoring to advanced validation techniques, researchers can generate high-confidence hypotheses about the molecule's potential biological targets and binding mechanisms.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Patanjali G, et al. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Retrieved from [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Guedes, I. A., et al. (2024). A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. PubMed. Retrieved from [Link]

  • Geng, C., et al. (2021). An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. PMC. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • BioNome. (2026). Validating Docking Results with Molecular Dynamics Simulation in India. Retrieved from [Link]

  • IJARIIT. (2024). A Review on In Silico molecular docking Studies. Retrieved from [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • ResearchGate. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2020). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation? Retrieved from [Link]

  • ResearchGate. (2016). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis? Retrieved from [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • IntechOpen. (2024). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • Bio-protocol. (2018). MM/GBSA method. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from [Link]

  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach. Retrieved from [Link]

  • Sarma, P., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. Retrieved from [Link]

  • IntechOpen. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link]

  • Frontiers. (n.d.). In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents. Retrieved from [Link]

  • Mwalukwanda, M., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. PMC. Retrieved from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Oche, O., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PMC. Retrieved from [Link]

  • ACS Publications. (2025). MnM-W-MMGBSA: A Computational Strategy to Improve Relative Binding Free Energies of Protein–Protein Interaction Systems. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Frontiers. (2023). Combining docking, molecular dynamics simulations, AD-MET pharmacokinetics properties, and MMGBSA calculations to create specialized protocols for running effective virtual screening campaigns on the autoimmune disorder and SARS-CoV-2 main protease. Retrieved from [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, a valuable β-hydroxy nitrile intermediate in organic synthesis. The protocol details a base-catalyzed addition of the cyanomethyl anion (generated in situ from acetonitrile) to 4-(dimethylamino)benzaldehyde. This guide is designed for researchers and professionals in chemical and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, critical safety measures, and troubleshooting strategies to ensure a successful and safe synthesis.

Introduction and Scientific Background

β-Hydroxy nitriles are versatile bifunctional molecules that serve as crucial building blocks in the synthesis of more complex organic structures, including 1,3-amino alcohols and various heterocyclic compounds.[1] The target molecule, 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, incorporates a reactive nitrile group and a secondary alcohol, providing two distinct handles for further chemical modification.

The synthesis is achieved through a nucleophilic addition reaction. A suitable base deprotonates acetonitrile, which acts as both the solvent and the C2-synthon, to generate a nucleophilic cyanomethyl carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. The subsequent protonation of the resulting alkoxide during aqueous workup yields the final β-hydroxy nitrile product. While various bases can be employed, this protocol utilizes potassium cyanide (KCN), which is effective but requires stringent safety protocols due to its extreme toxicity.[1][2]

Reaction Scheme:

4-(Dimethylamino)benzaldehyde + Acetonitrile → 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Workflow and Mechanism Visualization

Overall Synthesis Workflow

The end-to-end process, from initial setup to final product characterization, is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation safety_setup Fume Hood Setup & PPE Donning prep_reagents->safety_setup Safety First setup Assemble Reaction Flask (Aldehyde, KCN, Acetonitrile) safety_setup->setup cooling Cool to 0 °C in Ice Bath setup->cooling stirring Stir for 6-8 hours (Monitor by TLC) cooling->stirring quench Quench with Methanol & Dilute with Water stirring->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Anhydrous Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, HRMS) purify->characterize

Caption: Overall synthesis workflow diagram.

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic addition mechanism.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation acetonitrile CH₃-C≡N carbanion ⁻CH₂-C≡N acetonitrile->carbanion Base abstracts α-proton base Base (CN⁻) base->acetonitrile aldehyde Ar-CHO carbanion->aldehyde Carbanion attacks carbonyl carbon alkoxide Ar-CH(O⁻)-CH₂-C≡N aldehyde->alkoxide product Ar-CH(OH)-CH₂-C≡N alkoxide->product Alkoxide is protonated proton_source H₂O (Workup) proton_source->alkoxide

Caption: Reaction mechanism for nitrile synthesis.

CRITICAL SAFETY PRECAUTIONS: HANDLING POTASSIUM CYANIDE (KCN)

WARNING: Potassium cyanide is a highly toxic, rapidly acting poison that can be fatal if swallowed, inhaled, or absorbed through the skin.[3] The oral median lethal dose (LD50) is estimated at 140 mg for humans, and a dose of 200-300 mg is considered lethal.[4]

  • Engineering Controls : All manipulations of solid KCN and its solutions MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or potential hydrogen cyanide (HCN) gas.[5]

  • Acid Incompatibility : NEVER allow KCN to come into contact with acids. The reaction liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[6] This includes avoiding acidic quenching agents or cleaning solutions.

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear double gloves (a utility nitrile glove over a standard exam glove) at all times.[5]

    • Eye Protection : Chemical safety goggles and a full-face shield are mandatory.[5]

    • Lab Coat : A flame-resistant lab coat must be worn and fully buttoned.

  • Emergency Preparedness : A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) must be available in the laboratory, and personnel must be trained in its use.[6] Never work with cyanides alone.[5]

  • Waste Disposal : All solid and liquid waste containing cyanide is considered acutely toxic hazardous waste.[5] It must be collected in clearly labeled, dedicated waste containers and disposed of through institutional environmental health and safety channels. Do not mix cyanide waste with acidic waste.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )AmountPuritySupplier Notes
4-(Dimethylamino)benzaldehydeC₉H₁₁NO149.197.46 g (50 mmol)≥98%Commercially available solid[7]
Potassium Cyanide (KCN)KCN65.120.326 g (5 mmol)≥97%EXTREMELY TOXIC [4]
Acetonitrile (CH₃CN)CH₃CN41.05100 mLAnhydrousSolvent and reagent
Methanol (CH₃OH)CH₃OH32.0410 mLReagent GradeFor quenching
Ethyl Acetate (EtOAc)C₄H₈O₂88.11300 mLReagent GradeFor extraction
Deionized Water (H₂O)H₂O18.02200 mL-For workup
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~20 gGranularFor drying
Silica GelSiO₂60.08As needed60 Å, 230-400 meshFor chromatography
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Thermometer

  • Septa and nitrogen inlet adapter

  • Condenser (for inert atmosphere setup)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Detailed Step-by-Step Experimental Protocol

Note: The entire procedure must be conducted in a certified chemical fume hood.

  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (7.46 g, 50 mmol).

    • Under a gentle flow of nitrogen, add anhydrous acetonitrile (100 mL).

    • CAREFULLY add finely ground potassium cyanide (0.326 g, 5 mmol, 0.1 equiv.). Causality: Using a catalytic amount of base minimizes side reactions, such as self-condensation of acetonitrile or elimination of water from the product.[1]

    • Seal the flask with septa, ensuring the nitrogen line provides a positive pressure.

  • Reaction Execution:

    • Place the flask in an ice-water bath and cool the suspension to 0 °C with vigorous stirring.

    • Maintain the temperature at 0 °C and continue stirring. The reaction progress should be monitored periodically by TLC (e.g., every hour after the first 2 hours) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting aldehyde should show a new, more polar spot corresponding to the product.

    • Allow the reaction to stir for 6-8 hours at 0 °C, or until TLC analysis indicates the consumption of the starting aldehyde. Causality: Low temperature is crucial to disfavor the elimination of water from the product, which can form the undesired α,β-unsaturated nitrile.[1]

  • Reaction Quenching and Workup:

    • While still in the ice bath, carefully add methanol (10 mL) to the reaction mixture to quench any remaining reactive species. Stir for an additional 15 minutes.

    • Remove the ice bath and pour the reaction mixture into a 500 mL beaker containing deionized water (200 mL).

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Collect the fractions containing the pure product (as determined by TLC) and combine them.

    • Remove the solvent in vacuo to yield 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile as a pale yellow solid or viscous oil.

Troubleshooting and Discussion

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time and continue monitoring by TLC. Ensure the KCN was finely ground and the acetonitrile was anhydrous.
Product loss during workup.Ensure complete extraction from the aqueous phase. Avoid overly vigorous shaking that can lead to emulsions.
Formation of α,β-unsaturated nitrile Reaction temperature was too high.Strictly maintain the reaction temperature at 0 °C or slightly below.
The base is too strong or concentrated.Ensure the correct catalytic amount of KCN is used. A weaker base could be explored, but may require longer reaction times.
Reaction does not start Inactive catalyst (KCN).Ensure the KCN is of high purity and has not been excessively exposed to atmospheric moisture and CO₂, which can neutralize it.
Poor quality starting materials.Use high-purity 4-(dimethylamino)benzaldehyde and anhydrous acetonitrile.

References

  • Wikipedia contributors. (2024). Potassium cyanide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Afarinkia, K., et al. (2005). P(RNCH2CH2)3N-Catalyzed Synthesis of β-Hydroxy Nitriles. The Journal of Organic Chemistry, 70(4), 1434–1439. Available at: [Link]

  • Rasmussen, J. K., & Heilmann, S. M. (1984). Trimethylsilyl Cyanide. Organic Syntheses, 62, 196. Available at: [Link]

  • University of California, Santa Barbara. (2013). Potassium Cyanide Safe Handling Guideline. Available at: [Link]

  • Evans, D. A., & Truesdale, L. K. (1979). Cyanosilylation of Aldehydes and Ketones. Organic Syntheses, 59, 126. Available at: [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile as a Key Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and analytical characterization of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. This crucial intermediate, commonly referred to as "citalopram diol," is a cornerstone in the industrial production of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and its S-enantiomer, Escitalopram.[1][2] The protocols detailed herein are synthesized from established, field-proven methodologies, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Citalopram Diol

Active Pharmaceutical Ingredient (API) intermediates are the building blocks in the synthesis of drugs, and their purity and consistent production are paramount to the safety and efficacy of the final medicinal product. 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (CAS No: 103146-25-4) is a sophisticated organic molecule whose structure contains the essential pharmacophoric elements required for the synthesis of Citalopram.[3][4][5] The presence of a tertiary alcohol, a nitrile group, and a dimethylaminopropyl chain within a single molecule makes it a highly valuable and advanced intermediate.[5]

The synthesis of Citalopram and Escitalopram from this diol intermediate involves a critical cyclization step to form the dihydroisobenzofuran ring system characteristic of these APIs.[6][7] The enantiomeric purity of the final API, particularly for Escitalopram, is contingent on the successful resolution of this diol intermediate.[2] Therefore, robust and well-characterized methods for the synthesis and quality control of citalopram diol are of significant interest in pharmaceutical process development.

Synthesis of 4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

The most common and industrially scalable synthesis of citalopram diol involves a sequential, one-pot, double Grignard reaction with 5-cyanophthalide as the starting material.[8][9] This approach is both elegant and efficient, constructing the complex carbon skeleton in a controlled manner.

Underlying Principles and Mechanistic Rationale

The synthesis hinges on the reactivity of Grignard reagents as potent nucleophiles. The first Grignard reagent, 4-fluorophenylmagnesium bromide, attacks the electrophilic carbonyl carbon of the lactone in 5-cyanophthalide. This ring-opening reaction forms a ketone intermediate. The second Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, then attacks the newly formed ketone, leading to the formation of the tertiary alcohol. A final hydrolysis step quenches the reaction and yields the desired diol. The choice of Grignard reagents is dictated by the final structure of Citalopram.

Experimental Workflow for Synthesis

The following diagram illustrates the overall workflow for the synthesis of citalopram diol.

Synthesis Workflow cluster_grignard1 Step 1: First Grignard Reaction cluster_grignard2 Step 2: Second Grignard Reaction cluster_workup Step 3: Hydrolysis and Isolation A Prepare 4-fluorophenylmagnesium bromide B React with 5-cyanophthalide in THF A->B D Add to the reaction mixture from Step 1 B->D Intermediate Formation C Prepare 3-(dimethylamino)propylmagnesium chloride C->D E Quench with aqueous ammonium chloride D->E F Extract with an organic solvent (e.g., Toluene) E->F G Isolate the crude product F->G

Caption: Workflow for the synthesis of Citalopram Diol.

Detailed Synthesis Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
5-Cyanophthalide82104-74-3159.15 g/mol 1.0 eq
Magnesium Turnings7439-95-424.31 g/mol 2.5 eq
1-Bromo-4-fluorobenzene460-00-4175.00 g/mol 1.2 eq
3-Dimethylaminopropyl chloride HCl5407-91-0158.07 g/mol 1.2 eq
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol Anhydrous
Toluene108-88-392.14 g/mol As needed
Ammonium Chloride (sat. aq. solution)12125-02-953.49 g/mol As needed

Procedure:

  • Preparation of the First Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.5 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-fluorobenzene (1.2 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[9]

  • Reaction with 5-Cyanophthalide: Cool the Grignard solution to 0 °C. In a separate flask, prepare a slurry of 5-cyanophthalide (1.0 eq) in anhydrous THF. Slowly add the 5-cyanophthalide slurry to the Grignard solution, maintaining the temperature below 10 °C. Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.[9][10]

  • Preparation of the Second Grignard Reagent: In a separate flame-dried flask, prepare the second Grignard reagent by reacting magnesium turnings (1.0 eq) with 3-dimethylaminopropyl chloride (generated from its hydrochloride salt by neutralization with a suitable base) in anhydrous THF.

  • Second Grignard Addition: Cool the reaction mixture from step 2 to 0 °C. Slowly add the 3-(dimethylamino)propylmagnesium chloride solution to the reaction mixture. After the addition, allow the reaction to warm to room temperature and stir overnight.[1][8]

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.[11] Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude citalopram diol.[8][11]

Purification of Citalopram Diol

The crude product often contains unreacted starting materials and by-products. Purification is essential to ensure the quality of the subsequent API. A common method for purification is recrystallization or trituration.[8][9]

Purification Protocol
  • Dissolve the crude citalopram diol in a minimal amount of a suitable hot solvent, such as a mixture of isopropanol and ethanol.[9]

  • Treat the hot solution with activated charcoal to remove colored impurities.[9]

  • Filter the hot solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification involves washing an organic solution of the intermediate with an aqueous solution containing a reducing agent like sodium dithionite to remove aldehyde impurities.[8]

Analytical Characterization and Quality Control

Ensuring the purity and identity of the citalopram diol intermediate is critical. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of citalopram diol and for identifying and quantifying any impurities.

Typical HPLC Conditions:

ParameterCondition
Column C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm)[12][13]
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol)[12][13]
Detection UV at approximately 239-240 nm[13][14]
Flow Rate 0.5-1.0 mL/min[12][13]
Column Temperature Ambient or controlled (e.g., 30-40 °C)[15]

Rationale for Method Parameters:

  • A C8 or C18 column provides good separation for moderately polar compounds like citalopram diol.

  • The buffered mobile phase ensures consistent ionization of the basic dimethylamino group, leading to reproducible retention times.

  • UV detection at the maximum absorbance wavelength of the benzonitrile chromophore provides high sensitivity.

Spectroscopic Analysis
  • ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the chemical structure of the synthesized intermediate. The spectra should be consistent with the structure of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

Logical Flow for Quality Control

The following diagram outlines the logical flow for the quality control of synthesized citalopram diol.

Quality Control Workflow Start Crude Citalopram Diol HPLC_Purity HPLC Purity Assay Start->HPLC_Purity NMR_ID NMR for Structural Confirmation HPLC_Purity->NMR_ID Purity ≥ 99% Repurify Repurify HPLC_Purity->Repurify Purity < 99% MS_ID MS for Molecular Weight Confirmation NMR_ID->MS_ID Release Release for Next Step (Cyclization) MS_ID->Release Structure Confirmed Repurify->Start

Caption: Quality Control workflow for Citalopram Diol.

Application in API Synthesis: Cyclization to Citalopram

The purified citalopram diol is converted to citalopram via an intramolecular cyclization reaction. This is typically achieved by converting the benzylic alcohol into a good leaving group, followed by nucleophilic attack by the tertiary alcohol.

A common method involves reacting the diol with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of an organic base like triethylamine.[6] This forms a sulfonate ester, which is an excellent leaving group, facilitating the subsequent ring closure.

Safety and Handling

Citalopram diol and the reagents used in its synthesis should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) of all chemicals used.

References

  • Huang, et al. (2025). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. [Link]

  • Process Development of Citalopram/Escitalopram Oxalate: Isolation and Synthesis of Novel Impurities. ACS Publications. (2012). [Link]

  • US20110092719A1 - Preparation of Escitalopram, Its Salts and Intermediates.
  • METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM - EP 4279482 B1. European Patent Office. (2025). [Link]

  • CA1237147A - Intermediate 4-[4-(dimethylamino)-1- (4'-fluorophenyl)-1-hydroxybutyl]-3- (hydroxymethyl)-benzonitrile and method for its preparation.
  • PROCESS FOR THE PREPARATION OF ESCITALOPRAM - EP1794140 B1.
  • A stability-indicating LC method for citalopram hydrobromide. TSI Journals. (2009). [Link]

  • Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. SciELO. (2011). [Link]

  • Synthesis method of citalopram intermediate. Eureka by PatSnap. (2020). [Link]

  • Enantioselective Separation and Determination of Citalopram Enantiomers in Pharmaceutical Dosage Form and Bulk Drug Using Experimental. AKJournals. [Link]

  • AN IMPROVED VALIDATED RP-HPLC METHOD FOR SEPARATION OF CITALOPRAM HBR IMPURITIES IN CITALOPRAM HBR TABLETS. ResearchGate. (2021). [Link]

  • NOVEL SPECTROPHOTOMETRIC ANALYTICAL METHODS FOR THE QUANTITATIVE ANALYSIS OF CITALOPRAM. IJCRT.org. (2023). [Link]

  • General Procedures for Synthesis. Royal Society of Chemistry. [Link]

  • Benzaldehyde, 4-(dimethylamino)-. NIST WebBook. [Link]

  • Structure-Activity Relationships for a Novel Series of Citalopram Analogues. PMC. [Link]

  • An improved process for the preparation of S-Citalopram. Sciforum. [Link]

  • Benzaldehyde, 4-(dimethylamino)-. NIST WebBook. [Link]

  • 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. PubChem. [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction. Royal Society of Chemistry. [Link]

  • α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. [Link]

  • ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. (2011). [Link]

  • Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. (2017). [Link]

  • para-Dimethylaminobenzaldehyde. Wikipedia. [Link]

  • Design and Synthesis of Citalopram Analogues. PMC. [Link]

  • METHOD FOR THE PREPARATION OF CITALOPRAM - EP1173431 B2.
  • Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. (2021). [Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles. PMC. [Link]nih.gov/pmc/articles/PMC7355799/)

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Application Notes & Protocols: Asymmetric Synthesis of Enantiopure 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Enantiomerically pure cyanohydrins are invaluable chiral building blocks in organic synthesis, serving as precursors to a wide array of functional groups, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. This guide provides a detailed technical overview of robust and scalable asymmetric synthesis methods for producing enantiopure 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, a key intermediate in the development of pharmaceutical agents. We will explore three principal catalytic strategies: biocatalysis using hydroxynitrile lyases (HNLs), chiral Lewis acid catalysis, and organocatalysis. For each methodology, we will dissect the underlying mechanistic principles, provide detailed experimental protocols, and discuss the relative advantages and limitations to guide researchers in selecting the optimal approach for their specific needs.

Introduction: The Significance of Chiral Cyanohydrins

The target molecule, 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, is a cyanohydrin derived from 4-(dimethylamino)benzaldehyde. The presence of a stereocenter at the carbon bearing the hydroxyl and nitrile groups means it can exist as two non-superimposable mirror images, or enantiomers. In drug development, it is often the case that only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize a single, pure enantiomer is of paramount importance.

This document serves as a practical guide for researchers, scientists, and drug development professionals, offering field-proven insights and validated protocols for achieving high enantioselectivity in the synthesis of this specific cyanohydrin.

Method 1: Biocatalytic Synthesis via Hydroxynitrile Lyases (HNLs)

Biocatalysis represents a powerful "green chemistry" approach, leveraging the exquisite selectivity of enzymes to perform stereospecific transformations under mild conditions. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes and ketones.[1][2]

Causality and Mechanistic Insight: HNLs operate via a highly organized active site that pre-orients the prochiral aldehyde substrate.[3] A catalytic triad (typically Ser-His-Asp) within the enzyme's active site facilitates the deprotonation of HCN, and the resulting cyanide ion attacks a specific face of the carbonyl, leading to the formation of a single enantiomer of the cyanohydrin.[3][4] The choice of HNL is critical, as some are (R)-selective (e.g., from Prunus amygdalus) while others are (S)-selective (e.g., from Hevea brasiliensis).[2][4]

To drive the reaction towards synthesis and prevent the competing non-enzymatic, racemic pathway, the reaction is typically run in a biphasic system at a low pH.[5] The organic phase contains the aldehyde and the product, while the aqueous phase contains the enzyme and a buffered, low concentration of HCN. This setup minimizes the background reaction while allowing the enzyme to function efficiently at the interface.

Biocatalytic Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase (Buffered, Low pH) Aldehyde 4-(Dimethylamino)benzaldehyde Interface Interface Aldehyde->Interface Diffusion Product Enantiopure Cyanohydrin Enzyme Hydroxynitrile Lyase (HNL) HCN HCN Source (e.g., KCN/Citrate Buffer) HCN->Interface Diffusion Interface->Product Enzymatic Addition

Caption: Biphasic system for HNL-catalyzed cyanohydrin synthesis.

Experimental Protocol: (R)-Selective Synthesis
  • Catalyst Preparation: Prepare a solution of (R)-selective hydroxynitrile lyase from Prunus amygdalus (PaHNL) in a 0.1 M citrate buffer (pH 4.0).

  • Reaction Setup: In a temperature-controlled reactor at 5°C, create a biphasic system by adding the aqueous enzyme solution to an organic solvent such as methyl tert-butyl ether (MTBE).

  • Substrate Addition: Dissolve 4-(dimethylamino)benzaldehyde in the organic phase.

  • Cyanide Addition: Slowly add a solution of hydrogen cyanide (HCN) or an in-situ source like acetone cyanohydrin to the vigorously stirred mixture over several hours using a syringe pump. The slow addition maintains a low HCN concentration, suppressing the non-catalyzed racemic reaction.

  • Monitoring: Monitor the reaction progress and enantiomeric excess (ee) by taking aliquots from the organic layer and analyzing via chiral HPLC.

  • Workup: Once the reaction reaches completion (typically 24-48 hours), separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to yield the enantiopure 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.

Method 2: Chiral Lewis Acid Catalysis

Chiral Lewis acid catalysis is a cornerstone of modern asymmetric synthesis. This method utilizes a metal-based Lewis acid coordinated to a chiral ligand to create an asymmetric environment that directs the nucleophilic attack of cyanide.

Causality and Mechanistic Insight: The mechanism involves the coordination of the Lewis acidic metal center (commonly Titanium) to the carbonyl oxygen of 4-(dimethylamino)benzaldehyde.[6] This coordination activates the aldehyde, making it more electrophilic. The chiral ligand (e.g., a Salen or BINOL derivative) complexed to the metal blocks one face of the aldehyde, forcing the cyanide nucleophile—typically from trimethylsilyl cyanide (TMSCN)—to attack from the less sterically hindered face.[7][8] This directed attack results in the formation of the silylated cyanohydrin with high enantioselectivity. A subsequent mild acidic workup removes the silyl protecting group to yield the final product.

Lewis Acid Catalytic Cycle Catalyst Chiral Ti(IV)-Salen Complex Activated_Complex Activated Aldehyde-Catalyst Complex Catalyst->Activated_Complex + Aldehyde Aldehyde Aldehyde TMSCN TMSCN Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex + TMSCN (Face-selective attack) Product_Complex->Catalyst Release Product Silylated Cyanohydrin Product_Complex->Product Product

Caption: Catalytic cycle for Ti-Salen mediated asymmetric cyanosilylation.

Experimental Protocol: Ti(Salen)-Catalyzed Synthesis
  • Inert Atmosphere: All steps must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using flame-dried glassware and anhydrous solvents.

  • Catalyst Formation: In a Schlenk flask, stir the chiral Salen ligand and Ti(O-i-Pr)₄ in anhydrous dichloromethane (DCM) at room temperature for 1-2 hours to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C).

  • Reagent Addition: Add 4-(dimethylamino)benzaldehyde to the flask, followed by the slow, dropwise addition of trimethylsilyl cyanide (TMSCN).

  • Monitoring: Stir the reaction at the specified temperature for 12-24 hours, monitoring its progress by Thin-Layer Chromatography (TLC) or GC.

  • Quenching & Workup: Upon completion, quench the reaction by pouring it into a dilute HCl solution. Stir for 1 hour to ensure complete desilylation. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the enantiopure cyanohydrin.

Method 3: Organocatalysis

Organocatalysis offers a metal-free alternative, using small, chiral organic molecules to catalyze asymmetric transformations. For cyanohydrin synthesis, chiral thiourea derivatives have proven particularly effective.[8][9]

Causality and Mechanistic Insight: The efficacy of chiral thiourea catalysts stems from their ability to act as dual-activation agents through hydrogen bonding. The thiourea moiety's two N-H protons form hydrogen bonds with the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack. Simultaneously, a basic functional group on the catalyst (often a tertiary amine) can interact with and activate the incoming nucleophile (TMSCN).[8] This cooperative activation within a defined chiral scaffold ensures high stereocontrol.

Organocatalysis Mechanism cluster_0 Dual Activation by Chiral Thiourea Catalyst Catalyst Thiourea Moiety (H-bond donor) Amine Moiety (H-bond acceptor) Product Enantiopure Product Catalyst->Product Directed Attack Aldehyde Aldehyde (Carbonyl Oxygen) Aldehyde->Catalyst:f0 H-bonds to activate TMSCN TMSCN (Cyanide Source) TMSCN->Catalyst:f1 H-bonds to activate

Caption: Dual activation mechanism in thiourea-based organocatalysis.

Experimental Protocol: Chiral Thiourea-Catalyzed Synthesis
  • Reaction Setup: In a vial under an inert atmosphere, dissolve the chiral amino thiourea catalyst (typically 1-10 mol%) in a suitable solvent like toluene or DCM.

  • Temperature Control: Cool the solution to the optimized temperature (e.g., -20°C to -40°C).

  • Reagent Addition: Add 4-(dimethylamino)benzaldehyde to the cooled catalyst solution, followed by the slow addition of TMSCN.

  • Monitoring: Stir the reaction for 24-72 hours, monitoring by TLC or HPLC.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the highly enantiomerically enriched product.

Performance Comparison & Data Summary

Parameter Biocatalysis (HNL) Chiral Lewis Acid Catalysis Organocatalysis
Typical Yield 85-95%90-99%80-95%
Typical ee >99%90-99%90-99%
Catalyst Enzyme (e.g., PaHNL, HbHNL)Ti(IV)-Salen, Li-BINOLChiral Thiourea, Cinchona Alkaloids
Cyanide Source HCN (in situ)TMSCNTMSCN
Conditions Aqueous/Biphasic, pH 4-6, 5-25°CAnhydrous, Inert atm., -78 to 25°CAnhydrous, -40 to 25°C
Key Advantages Extremely high ee, "green" process, mild conditions.[1]High yields, broad substrate scope, well-established.[6]Metal-free, lower sensitivity to air/moisture.[9]
Key Limitations Substrate specific, pH sensitive, potential for background reaction.[5]Strict anhydrous conditions required, potential metal contamination.Longer reaction times, may require higher catalyst loading.

Analytical Methods: Validation of Enantiomeric Purity

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis.

Analytical_Workflow Start Crude Product from Workup Derivatization Derivatization (Optional) (e.g., Mosher's Ester) Start->Derivatization Analysis Instrumental Analysis Start->Analysis Derivatization->Analysis HPLC Chiral HPLC Analysis->HPLC Liquid Phase GC Chiral GC Analysis->GC Gas Phase NMR NMR with Chiral Shift Reagent Analysis->NMR Spectroscopy Data Data Processing (Peak Integration) HPLC->Data GC->Data NMR->Data Result Enantiomeric Excess (ee) Value Data->Result

Sources

Application Note: High-Purity Isolation of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract: This application note provides a comprehensive, in-depth guide to the purification of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile by recrystallization. The protocol herein is designed to be a self-validating system, grounded in the fundamental principles of solubility and crystal lattice formation. This guide offers a detailed, step-by-step methodology, rationale for procedural choices, troubleshooting advice, and safety protocols to ensure the isolation of a high-purity product suitable for downstream applications in research and drug development.

Introduction: The Imperative for Purity

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. As with any synthetically derived compound, the crude product is often contaminated with impurities such as unreacted starting materials, by-products, and colored matter.[1] These impurities can interfere with subsequent reactions, biological assays, and the overall integrity of research data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from contaminants.[2][3][4] The principle of recrystallization is based on the differential solubility of a substance in a hot versus a cold solvent; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[5][6][7] Upon slow cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain in the "mother liquor".[3]

Understanding the Molecule: A Structural Rationale for Solvent Selection

The molecular structure of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile dictates its solubility characteristics. The presence of a polar hydroxyl (-OH) group and a nitrile (-CN) group, along with a basic dimethylamino (-N(CH₃)₂) group, imparts a degree of polarity to the molecule. The aromatic phenyl ring, however, contributes non-polar character. This amphiphilic nature suggests that a range of solvents, from polar to moderately non-polar, could be suitable for recrystallization. The general principle of "like dissolves like" serves as a primary guide for solvent selection.[1]

Table 1: Predicted Solubility Profile and Rationale

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Ethanol, Methanol, Water)Good solubility, especially when heated.The hydroxyl and dimethylamino groups can form hydrogen bonds with protic solvents.
Polar Aprotic (e.g., Acetone, Ethyl Acetate)Moderate to good solubility, particularly at elevated temperatures.The polar nitrile and hydroxyl groups can interact with the polar aprotic solvent.
Non-Polar (e.g., Toluene, Hexane)Low solubility.The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Mixed Solvents (e.g., Ethanol/Water, Ethyl Acetate/Hexane)Potentially ideal for fine-tuning solubility.A solvent in which the compound is highly soluble can be paired with a solvent in which it is poorly soluble to achieve the desired solubility curve.[8]

Experimental Protocol: A Step-by-Step Guide to Purity

This protocol is a robust starting point and may require minor optimization based on the initial purity of the crude material.

Materials and Equipment
  • Crude 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

  • High-purity solvents (e.g., ethanol, deionized water, ethyl acetate, hexane)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

Safety Precautions
  • Solvent Hazards: Organic solvents are flammable and can be toxic.[9][10][11] All procedures should be conducted in a well-ventilated fume hood. Avoid open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good starting point, but consult a glove compatibility chart for the specific solvents used).[9][12]

  • Nitrile Compound Toxicity: Nitrile compounds can be toxic. Avoid inhalation of dust and skin contact.

Recrystallization Workflow

Recrystallization_Workflow A Step 1: Solvent Selection B Step 2: Dissolution A->B  Select optimal solvent C Step 3: Hot Filtration (Optional) B->C  Dissolve crude solid in minimum hot solvent D Step 4: Crystallization B->D  If no insoluble impurities C->D  Remove insoluble impurities E Step 5: Isolation D->E  Slow cooling to form crystals F Step 6: Drying E->F  Collect crystals by vacuum filtration G Step 7: Purity Assessment F->G  Dry purified crystals

Figure 1: A schematic overview of the recrystallization workflow.

Detailed Procedural Steps

Step 1: Solvent System Selection (Small-Scale Trial)

The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][13][14]

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, water, ethyl acetate, and a 1:1 mixture of ethanol/water) dropwise at room temperature, swirling after each addition.

  • Observe the solubility. If the solid dissolves readily at room temperature, the solvent is not suitable.

  • If the solid is insoluble at room temperature, gently heat the test tube in a water bath on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • The optimal solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.

Step 2: Dissolution of the Crude Product

  • Place the bulk of the crude 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and the chosen recrystallization solvent (from Step 1) in an amount that is insufficient to dissolve the solid at room temperature.

  • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[1]

Step 3: Decolorization and Hot Filtration (if necessary)

If the hot solution is colored, it may indicate the presence of high molecular weight, colored impurities.

  • Remove the flask from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (a spatula tip) to the solution.

  • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. This is a critical step to prevent premature crystallization in the funnel.[15] To do this, pre-heat a glass funnel and a clean Erlenmeyer flask on the hot plate. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it.

Step 4: Crystallization

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][5] Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

Step 5: Isolation of Crystals

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Continue to draw air through the crystals on the filter for several minutes to aid in drying.

Step 6: Drying

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Step 7: Assessment of Purity

  • Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range (typically 1-2 °C). A broad melting point range indicates the presence of impurities.

  • Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

IssuePotential CauseSolution
No crystals form upon cooling Too much solvent was used.[16][17]Boil off some of the solvent to concentrate the solution and allow it to cool again.[18]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of the pure compound.[1][19]
Oiling out The melting point of the solid is lower than the boiling point of the solvent.[17][19]Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. Consider using a lower-boiling point solvent or a mixed solvent system.
Low recovery Too much solvent was used.[16]Concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are sufficiently hot.
Washing with solvent that is not ice-cold.Always use ice-cold solvent for washing the crystals.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile by recrystallization. By understanding the principles of solubility and carefully executing the procedural steps, researchers can achieve a high degree of purity, which is essential for the integrity and success of subsequent scientific endeavors. The provided troubleshooting guide will assist in overcoming common challenges encountered during the recrystallization process.

References

Sources

Application Note: Microwave-Assisted Synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Precursor for 1,3-amino alcohols, β-amino acids, and bioactive heterocyclic scaffolds.

Introduction & Mechanistic Insights

The synthesis of β-hydroxynitriles is a critical transformation in medicinal chemistry, providing versatile synthons that can be readily elaborated into active pharmaceutical ingredients (APIs)[1]. The target compound, 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile , features a strongly electron-donating dimethylamino group. This functional group significantly deactivates the aldehydic carbonyl carbon towards nucleophilic attack due to resonance stabilization, making conventional thermal cyanomethylation sluggish and prone to low yields.

Causality of Experimental Choices
  • Microwave-Assisted Organic Synthesis (MAOS): Conventional thermal heating of this reaction often requires 24+ hours and leads to byproduct formation, such as cinnamonitrile derivatives via dehydration. Microwave dielectric heating provides rapid, volumetric energy transfer that selectively activates the highly polar acetonitrile and the ionic base. This rapidly overcomes the activation energy barrier for nucleophilic addition, reducing reaction times from days to minutes while suppressing thermodynamic byproducts[2].

  • Potassium tert-butoxide (t-BuOK) as Base: Acetonitrile possesses a high pKa (~31.3 in DMSO). While cryogenic conditions with n -BuLi or LDA are traditionally required to generate the cyanomethyl anion, the synergistic effect of microwave irradiation and t-BuOK provides sufficient kinetic basicity to deprotonate acetonitrile in situ at 80 °C. This eliminates the need for strict anhydrous/cryogenic infrastructure, rendering the protocol highly scalable[3].

Mechanistic Pathway

The reaction proceeds via a base-promoted aldol-type addition. Acetonitrile serves a dual role as both the solvent and the nucleophile. Upon deprotonation by t-BuOK, the resulting cyanomethyl anion attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. The resulting alkoxide is subsequently protonated during the aqueous workup.

Mechanism A Acetonitrile (Solvent & Reactant) C Cyanomethyl Anion [-CH2CN] A->C Deprotonation (Microwave Accelerated) B t-BuOK (Strong Base) B->C Deprotonation (Microwave Accelerated) E Alkoxide Intermediate C->E Nucleophilic Addition D 4-(Dimethylamino)benzaldehyde (Electrophile) D->E Carbonyl Attack G 3-(4-(Dimethylamino)phenyl)- 3-hydroxypropanenitrile E->G Protonation F Aqueous NH4Cl (Quenching Agent) F->G pH Neutralization

Fig 1. Base-promoted cyanomethylation mechanism under microwave irradiation.

Experimental Protocol

Materials & Equipment
  • Reagents: 4-(Dimethylamino)benzaldehyde (Purity ≥99%), Anhydrous Acetonitrile (HPLC grade), Potassium tert-butoxide (t-BuOK, solid, 98%), Saturated aqueous NH₄Cl, Ethyl Acetate, Brine, Anhydrous Na₂SO₄.

  • Equipment: Microwave Synthesizer (e.g., CEM Discover SP or Biotage Initiator+) equipped with an IR temperature sensor; 10 mL microwave-transparent glass vials with Teflon-lined crimp caps.

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (1.0 mmol, 149.2 mg).

  • Solvent/Reactant Addition: Dispense 3.0 mL of anhydrous acetonitrile into the vial. Purge the headspace with a gentle stream of Argon gas for 1 minute to displace oxygen and prevent oxidative degradation of the amine.

  • Base Introduction: Rapidly add t-BuOK (1.2 mmol, 134.6 mg) in one portion. Immediately seal the vial with a Teflon-lined crimp cap to prevent moisture ingress.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Apply the following parameters:

    • Temperature: 80 °C

    • Hold Time: 15 minutes

    • Power: Dynamic modulation (Max 100 W)

    • Stirring: High (900 rpm)

    • Cooling: Compressed air cooling enabled post-reaction.

  • Quenching: Upon completion and cooling to <30 °C, carefully uncap the vial. Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Causality: This mildly acidic buffer neutralizes the strong base and protonates the intermediate alkoxide without causing acid-catalyzed elimination of the newly formed hydroxyl group.

  • Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient from 9:1 to 7:3 v/v) to afford the pure product as a pale yellow solid.

Data Presentation: Protocol Optimization

To establish the most efficient parameters, the reaction was evaluated across varying temperatures, times, and base equivalents. The optimal conditions (Entry 4) balance maximum conversion with the suppression of elimination byproducts.

EntryBase (Equiv)Temp (°C)Time (min)Conversion (%)Isolated Yield (%)Observation
1KOH (1.2)60306558Sluggish reaction
2KOH (1.2)80158276Incomplete conversion
3t-BuOK (1.2)60158881Trace starting material
4 t-BuOK (1.2) 80 15 >99 94 Optimal conditions
5t-BuOK (1.2)10010>9989Dehydration byproducts detected

Self-Validating Systems (Quality Control)

To ensure the trustworthiness of the protocol, the following analytical checkpoints must be strictly met to validate the structural integrity of the synthesized β-hydroxynitrile:

  • TLC Monitoring: The starting aldehyde has an Rf​≈0.6 (Hexanes/EtOAc 7:3). The successful formation of the product is indicated by a new, more polar spot at Rf​≈0.3 . This spot is UV-active (254 nm) and stains strongly with Potassium Permanganate (KMnO₄) due to the oxidizable secondary hydroxyl group.

  • FT-IR Spectroscopy: Validation is confirmed by the disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1690 cm⁻¹. The product spectrum must exhibit a broad O-H stretching band at ~3400 cm⁻¹ and a sharp, weak C≡N stretch at ~2250 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • Disappearance: The aldehydic proton signal (~9.7 ppm, s) must be completely absent.

    • Appearance: The N(CH3​)2​ protons appear as a singlet at ~2.95 ppm (6H). The diagnostic methine proton (-CH -OH) appears as a multiplet/triplet at ~4.9 ppm (1H). The diastereotopic cyanomethyl protons (-CH₂ CN) appear as a distinct doublet or ABX system around 2.7 ppm (2H).

Sources

Application Note: A Practical Guide to the Synthesis of β-(4-(Dimethylamino)phenyl)-β-amino Acid from a β-Hydroxynitrile Precursor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the chemical conversion of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile into its corresponding β-amino acid. β-Amino acids are of significant interest in medicinal chemistry and drug development as they serve as crucial building blocks for peptidomimetics, often imparting enhanced metabolic stability and unique structural properties to therapeutic peptides.[1][2][3] This application note details a robust, two-stage synthetic strategy, providing in-depth chemical principles, step-by-step experimental protocols, and practical insights for researchers and drug development professionals.

The Strategic Approach: A Two-Stage Conversion

The synthesis of β-(4-(Dimethylamino)phenyl)-β-amino acid from the starting β-hydroxynitrile, 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, is achieved through two distinct and sequential chemical transformations. The overall pathway involves the hydrolysis of the nitrile functional group to a carboxylic acid, followed by the stereocontrolled conversion of the secondary hydroxyl group into a primary amine.

The workflow is designed to manage the different reactivities of the functional groups and to control the stereochemistry of the final product, which is critical for its biological activity.

G start Start: 3-(4-(Dimethylamino)phenyl) -3-hydroxypropanenitrile inter Intermediate: 3-(4-(Dimethylamino)phenyl) -3-hydroxypropanoic Acid start->inter Stage 1: Nitrile Hydrolysis final Final Product: 3-Amino-3- (4-(dimethylamino)phenyl)propanoic Acid inter->final Stage 2: Hydroxyl-to-Amine Conversion

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Detailed Protocol 1: Base-Catalyzed Hydrolysis

Materials:

  • 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethylene Glycol or Diethylene Glycol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated and 6M

  • Diethyl Ether or Ethyl Acetate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile in ethylene glycol (approx. 5-10 mL per gram of nitrile).

  • Addition of Base: Add a solution of NaOH or KOH (3.0-4.0 equivalents) in water to the flask.

  • Hydrolysis: Heat the mixture to reflux (typically 120-150 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material. Ammonia gas will be evolved during the reaction. [4]4. Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Carefully acidify the solution to pH ~2 by the slow addition of concentrated HCl. This step protonates the carboxylate and the dimethylamino group.

  • Work-up & Extraction: The product may precipitate upon acidification. If so, collect the solid by filtration. If not, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL). The pH may need to be carefully adjusted to ~5-6 to ensure the carboxylic acid is protonated while the dimethylamino group is neutral for better extraction into the organic phase.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanoic acid.

Stage 2: Conversion of β-Hydroxy Acid to β-Amino Acid

This stage involves a multi-step sequence to replace the hydroxyl group with an amine group, with control over the stereochemistry. The most reliable method proceeds via an azide intermediate, which involves an inversion of stereochemistry at the chiral center.

Strategic Considerations & Chemical Principles
  • Ester Protection: The carboxylic acid is first protected as an ester to prevent it from interfering with subsequent reactions, particularly the activation of the hydroxyl group.

  • Hydroxyl Group Activation: The –OH group is a poor leaving group. It must be converted into a good leaving group, such as a mesylate (–OMs) or tosylate (–OTs), by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.

  • Nucleophilic Substitution: The activated ester is then treated with sodium azide (NaN₃). The azide ion (N₃⁻) displaces the mesylate/tosylate group via an S_N2 reaction. This step is crucial as it proceeds with a complete inversion of configuration at the chiral carbon center (a Walden inversion).

  • Azide Reduction: The resulting β-azido ester is reduced to the corresponding β-amino ester. This can be achieved through several methods, including catalytic hydrogenation (H₂ gas with a palladium catalyst) or the Staudinger reaction (using triphenylphosphine followed by water). [5]Catalytic hydrogenation is often preferred for its clean conversion. [6][7]5. Ester Deprotection: Finally, the ester group is hydrolyzed (saponified) under basic conditions, followed by neutralization, to yield the target β-amino acid.

Detailed Protocol 2: Multi-Step Hydroxyl-to-Amine Conversion

2A: Esterification of the β-Hydroxy Acid

  • Suspend the β-hydroxy acid (1.0 eq.) in methanol or ethanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5 eq.) or a few drops of concentrated sulfuric acid.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until TLC analysis shows complete conversion.

  • Cool the reaction and remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with ethyl acetate. Dry the organic layer and concentrate to obtain the crude β-hydroxy ester.

2B: Mesylation of the β-Hydroxy Ester

  • Dissolve the β-hydroxy ester (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours. Monitor by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate and concentrate to yield the β-mesyloxy ester, which is often used immediately in the next step.

2C: Azide Substitution (S_N2 Reaction)

  • Dissolve the crude β-mesyloxy ester (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 2.0-3.0 eq.).

  • Heat the mixture to 60-80 °C and stir for 6-12 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers thoroughly with water to remove DMF, then with brine. Dry and concentrate to give the β-azido ester. ⚠️ Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

2D: Reduction of the β-Azido Ester

  • Dissolve the β-azido ester (1.0 eq.) in methanol or ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-16 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Pd/C can be pyrophoric when dry).

  • Concentrate the filtrate to obtain the crude β-amino ester.

2E: Saponification to the Final β-Amino Acid

  • Dissolve the β-amino ester in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH, 2.0 eq.) or sodium hydroxide and stir at room temperature for 2-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the methanol under reduced pressure.

  • Carefully neutralize the aqueous solution with 1M HCl to the isoelectric point of the amino acid (typically pH 5-7), which will cause the product to precipitate.

  • Collect the solid product by filtration, wash with cold water and then diethyl ether, and dry under vacuum to yield the final 3-Amino-3-(4-(dimethylamino)phenyl)propanoic Acid.

Data Summary & Pro-Tips from the Bench

Table of Reaction Parameters
StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1. Hydrolysis NaOH, H₂OEthylene Glycol120-1504-875-90%
2A. Esterification SOCl₂, MethanolMethanolReflux2-4>95%
2B. Mesylation MsCl, Et₃NDCM01-2>90% (crude)
2C. Azidation NaN₃DMF60-806-1280-95%
2D. Reduction H₂, 10% Pd/CMethanolRT4-16>95%
2E. Saponification LiOH, H₂OMethanol/WaterRT2-685-95%
Troubleshooting and Expert Advice
  • Incomplete Hydrolysis: If the nitrile hydrolysis in Stage 1 stalls, the addition of more base or a higher-boiling solvent like diethylene glycol can help drive the reaction to completion.

  • Elimination Side-Reaction: During the mesylation and azidation steps (2B, 2C), elimination to form the corresponding α,β-unsaturated ester is a potential side reaction. To minimize this, use low temperatures for the mesylation step and avoid excessively high temperatures or prolonged reaction times during the azide substitution.

  • Purification: The final β-amino acid is zwitterionic and may have low solubility in many organic solvents. Purification is best achieved by careful precipitation at its isoelectric point or through ion-exchange chromatography if necessary.

  • Catalyst Poisoning: The dimethylamino group on the aromatic ring can sometimes interfere with the activity of hydrogenation catalysts like Pd/C. If the azide reduction is sluggish, using a different catalyst such as Raney Nickel or an alternative reduction method like the Staudinger reaction may be necessary. [8][9]

References

  • Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. (n.d.). Google Search.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 15). Chemistry Steps.
  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. (n.d.). Google Search.
  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts.
  • reduction of nitriles - Chemguide. (n.d.). Chemguide.
  • Nitrile to Amine - Common Conditions. (n.d.).
  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (n.d.). Royal Society of Chemistry.
  • hydrolysis of nitriles - Chemguide. (n.d.). Chemguide.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps.
  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (n.d.). Google Search.
  • Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE.
  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar.
  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. (n.d.). BYJU'S.
  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2008, April 4). Google Search.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.).
  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 8). YouTube.
  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. (2024, December 8).
  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). Chemistry Steps.
  • Amines - Nitriles (A-Level Chemistry). (2022, April 19). Study Mind.
  • Ch20: Reduction of Nitriles using LiAlH4 to amines. (n.d.). University of Calgary.
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis.
  • Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. (2025, July 8). Google Search.
  • Stereoselective β-hydroxy-α-amino acid synthesis via an ether-directed, palladium-catalysed aza-Claisen rearrangement. (n.d.). Royal Society of Chemistry.
  • Divergent and Scalable Synthesis of α-Hydroxy/Keto-β-amino Acid Analogues by the Catalytic Enantioselective Addition of Glyoxylate Cyanohydrin to Imines. (2019, October 2).
  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel. (n.d.). Sabinet African Journals.
  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. (n.d.). PMC.
  • Highly Stereoselective, Organocatalytic Mannich-type Addition of Glyoxylate Cyanohydrin: A Versatile Building Block for the Asymmetric Synthesis of β-Amino-α-ketoacids. (2022, April 19).
  • Asymmetric synthesis of .beta.-amino acids. 1. Highly diastereoselective addition of a racemic .beta.-alanine enolate derivative to electrophiles. (n.d.).
  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). ChiroBlock.
  • Enantioselective Synthesis of β-amino acids: A Review. (2015, July 27). Hilaris Publisher.
  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • One-Pot Asymmetric Synthesis of β-Cyanohydroxymethyl α-Amino Acid Derivatives: Formation of Three Contiguous Stereogenic Centers. (2002, November 14).
  • Divergent and Scalable Synthesis of α-Hydroxy/Keto-β-amino Acid Analogues by the Catalytic Enantioselective Addition of Glyoxylate Cyanohydrin to Imines. (2019, October 2).
  • Raney nickel - Wikipedia. (n.d.). Wikipedia.
  • Asymmetric synthesis and applications of beta-amino Weinreb amides. (n.d.). Semantic Scholar.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021, January 15). MDPI.
  • N-Acyl-β-amino alcohols and β-sec-amino alcohols showing high biological activity. (n.d.).
  • beta-Cyanohydrin synthesis by Cyanation or Cyanosilyl
  • Enantioselective hydrolysis of β-hydroxy nitriles using the whole cell biocatalyst Rhodococcus rhodochrous ATCC BAA870. (2018, February 13).
  • (PDF) Biocatalytic hydrolysis of nitriles. (2016, January 15).
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016, June 1). Royal Society of Chemistry.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.
  • Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan. (2009, January 12). PMC.
  • Preparation of modified peptides: direct conversion of α-amino acids into β-amino aldehydes. (n.d.). Royal Society of Chemistry.
  • Enzymatic Stereoselective Synthesis of β-Amino Acids. (2018, February 13).

Sources

Application of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile in Fluorescent Probe Design: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, properties, and application of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile as a versatile platform for the design of fluorescent probes. We will delve into the underlying chemical principles, provide detailed experimental protocols, and explore the potential of this molecule in cellular imaging and analyte detection.

Introduction: The Promise of a Simple Scaffold

The quest for sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and diagnostics. These molecular tools allow for the real-time visualization of biological processes and the detection of key analytes in complex environments. At the heart of many such probes lies a fluorophore whose properties are modulated by a specific chemical reaction. 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, a cyanohydrin derived from 4-(dimethylamino)benzaldehyde, presents itself as a compelling, yet underexplored, scaffold for the development of "turn-on" fluorescent probes.

The core of this molecule, the 4-(dimethylamino)phenyl group, is a well-known fluorophore characterized by its strong intramolecular charge transfer (ICT) character.[1][2] The electron-donating dimethylamino group and the electron-withdrawing phenyl ring work in concert to produce a molecule with interesting photophysical properties. The true potential of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, however, lies in its inherent reactivity, which can be harnessed to create probes that signal the presence of specific analytes through a dramatic increase in fluorescence.

Design Principles and Mechanism of Action

The primary strategy for employing 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile in fluorescent probe design revolves around modulating the intramolecular charge transfer (ICT) state of the 4-(dimethylamino)phenyl fluorophore. In its native cyanohydrin form, the molecule exhibits relatively weak fluorescence. However, upon reaction with a target analyte, it can be converted into a more fluorescent species, leading to a "turn-on" response.

Proposed "Turn-On" Mechanism for Aldehyde Detection

One of the most promising applications of this scaffold is in the detection of aldehydes, which are important biomarkers for various physiological and pathological conditions.[3][4] A plausible mechanism for a fluorescent probe based on 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile involves a reaction with an aldehyde to form a more conjugated and rigid system, thereby enhancing fluorescence.

DOT Script for Proposed Aldehyde Detection Mechanism:

Caption: Proposed mechanism for aldehyde detection.

In this proposed mechanism, the hydroxyl and nitrile groups of the probe react with the target aldehyde to form a cyclic oxazolidinone derivative. This cyclization increases the rigidity of the molecule and enhances the ICT effect, leading to a significant increase in fluorescence quantum yield.

Synthesis and Characterization

A reliable and efficient synthesis of the core molecule is paramount for its application in probe development. The following protocol outlines a representative synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile from commercially available starting materials.

Synthesis of 4-(Dimethylamino)benzaldehyde

4-(Dimethylamino)benzaldehyde can be synthesized via the Vilsmeier-Haack reaction from N,N-dimethylaniline.[5]

Protocol:

  • To 33.3 g (0.45 mole) of dimethylformamide, slowly add 83.0 g (0.54 mole) of phosphorus oxychloride with cooling in an ice bath.

  • After stirring for 15 minutes, add 55 g (0.45 mole) of N,N-dimethylaniline dropwise to the mixture.

  • Heat the reaction mixture to 90°C and stir for 2 hours.

  • Carefully decompose the reaction intermediate by slowly adding 200 ml of ice water.

  • Make the solution weakly alkaline by adding a 20% aqueous solution of sodium hydroxide.

  • Collect the precipitated 4-dimethylaminobenzaldehyde by filtration, wash thoroughly with water, and dry at 50°C.

Synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

The cyanohydrin is formed by the nucleophilic addition of a cyanide salt to the aldehyde.[6][7]

Protocol:

  • Dissolve 10.0 g (67.0 mmol) of 4-(dimethylamino)benzaldehyde in 100 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 4.36 g (88.9 mmol) of sodium cyanide in 50 mL of water.

  • Cool both solutions in an ice bath to 0-5°C.

  • Slowly add the sodium cyanide solution to the stirred solution of 4-(dimethylamino)benzaldehyde over a period of 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water and acidify to pH 5-6 with dilute acetic acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an ethanol/water mixture to obtain pure 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.

Photophysical Properties

The photophysical properties of fluorescent probes are critical for their performance. The following table summarizes the key photophysical parameters of a representative fluorophore containing the N,N-dimethylaminophenyl group, which serves as a good model for our target molecule.

ParameterValueReference
Absorption Maximum (λabs) ~350-400 nm[8][9]
Emission Maximum (λem) ~450-550 nm[8][9]
Molar Extinction Coefficient (ε) > 20,000 M-1cm-1[8]
Fluorescence Quantum Yield (ΦF) 0.1 - 0.9 (solvent dependent)[9]

DOT Script for Factors Influencing Fluorescence:

G cluster_0 Factors Increasing Fluorescence cluster_1 Factors Decreasing Fluorescence Core 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile Scaffold Analyte Analyte Binding/Reaction Core->Analyte Quencher Presence of Quenchers Core->Quencher Rotation Free Molecular Rotation Core->Rotation Polarity High Solvent Polarity Core->Polarity Rigid Increased Molecular Rigidity Analyte->Rigid ICT Enhanced ICT Rigid->ICT G Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Probe_Loading 2. Probe Loading Cell_Culture->Probe_Loading Incubation 3. Incubation Probe_Loading->Incubation Washing 4. Washing Incubation->Washing Imaging 5. Fluorescence Imaging Washing->Imaging End End Imaging->End

Caption: General workflow for live cell imaging.

Conclusion and Future Perspectives

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile offers a promising and versatile scaffold for the development of novel fluorescent probes. Its straightforward synthesis, coupled with the inherent fluorescence of the 4-(dimethylamino)phenyl moiety and the reactivity of the cyanohydrin group, makes it an attractive starting point for designing "turn-on" sensors for a variety of analytes, particularly aldehydes.

Future research in this area could focus on:

  • Expanding the range of detectable analytes: By modifying the hydroxyl or nitrile groups, probes for other biologically relevant molecules could be developed.

  • Improving photophysical properties: Fine-tuning the electronic structure of the fluorophore could lead to probes with longer excitation and emission wavelengths, which are advantageous for in vivo imaging.

  • Targeting specific organelles: The incorporation of organelle-targeting moieties would allow for the visualization of analytes in specific subcellular compartments.

The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile in the exciting and rapidly advancing field of fluorescent probe design.

References

  • Ahmed, A., et al. (2022). An ICT-based fluorescent probe for intracellular measurements of Zn2+. Anal. Chim. Acta, 1208, 339837.
  • Birks, J. B. (1970).
  • Brewer, T. F., & Chang, C. J. (2015). An Aza-Cope Reactivity-Based Fluorescent Probe for Imaging Formaldehyde in Living Cells. Journal of the American Chemical Society, 137(34), 10886–10889.
  • Chan, J., Dodani, S. C., & Chang, C. J. (2012). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging.
  • Chen, X., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(15), 5536-5544.
  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991–1024.
  • Dey, J., & Krishna, T. S. R. (2005). Highly Fluorescent N,N-Dimethylaminophenylethynylarenes: Synthesis, Photophysical Properties, and Electrochemiluminescence. The Journal of Physical Chemistry B, 109(18), 8626–8633.
  • Edinburgh Instruments. (2023, April 25). Relative Quantum Yield. Retrieved from [Link]

  • Ettinger, A. (n.d.). Fluorescent Live Cell Imaging. StainsFile. Retrieved from [Link]

  • Fron, E., et al. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 110(11), 3847–3855.
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Hossain, M. A., et al. (2007).
  • Luten, D. B. (1941). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses, 21, 46.
  • Mondal, T., & Sahu, K. (2013). Photophysical behaviour of 1-(4-N,N-dimethylaminophenylethynyl)pyrene (DMAPEPy) in homogeneous media. Photochemical & Photobiological Sciences, 12(10), 1787–1796.
  • PrepChem. (n.d.). Synthesis of 4-dimethylaminobenzaldehyde. Retrieved from [Link]

  • Roth, A., et al. (2015). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society, 137(34), 10890–10893.
  • Rurack, K. (2008). Fluorescence quantum yields—methods, standards, and error analysis. Pure and Applied Chemistry, 80(8), 1633–1653.
  • Valeur, B. (2002).
  • Wang, F., et al. (2022). Quinolizinium-based fluorescent probes for formaldehyde detection in aqueous solution, serum, and test strip via 2-aza-Cope rearrangement. RSC Advances, 12(18), 11135–11141.
  • Wang, L., et al. (2023). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. Chemical Science, 14(20), 5431-5439.
  • Weller, A. (1961). The Exciplex. In The Exciplex (pp. 23–32). Gordon and Breach.
  • Wikipedia contributors. (2023, December 2). Cyanohydrin reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 28, 2026, from [Link]

  • Wu, J., et al. (2018). Imaging of Formaldehyde in Live Cells and Daphnia magna via Aza-Cope Reaction Utilizing Fluorescence Probe With Large Stokes Shifts. Frontiers in Chemistry, 6, 493.
  • Yoon, J., et al. (2015). Recent Progress in Fluorescent Imaging Probes. Sensors, 15(9), 24156–24182.

Sources

Troubleshooting & Optimization

How to prevent dehydration of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile during heating

Technical Support Center: Stability & Handling of β -Hydroxynitriles

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for handling 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile .

Because this molecule is a highly sensitive β -hydroxynitrile, researchers frequently encounter spontaneous dehydration during heating, concentration, or purification. This guide is designed to help drug development professionals and synthetic chemists understand the causality behind this degradation and implement field-proven strategies to prevent it.

Mechanistic Root Cause Analysis: The "Perfect Storm" for Elimination

To prevent dehydration, we must first understand why 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is exceptionally unstable under thermal stress. The molecule is structurally primed for elimination due to three synergistic factors:

  • Acidic α -Protons: The electron-withdrawing nitrile (-CN) group significantly lowers the pKa​ of the C2 protons, making them susceptible to removal by even mild bases [1].

  • Superior Carbocation Stabilization: The para-dimethylamino group is a powerful electron donor via resonance. Under mildly acidic conditions, if the C3 hydroxyl group is protonated, it leaves to form an exceptionally stable benzylic carbocation.

  • Thermodynamic Sink: The ultimate dehydration product—4-(dimethylamino)cinnamonitrile —features an extended "push-pull" conjugated π -system. The immense thermodynamic stability of this product means that even under strictly neutral conditions, moderate heating provides enough activation energy to drive the elimination [3].

Degradation Pathways Diagram

DehydrationMechanismsStart3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrileBaseBase-Catalyzed(Trace Amines/Basic Glassware)Start->Base pH > 7.5AcidAcid-Catalyzed(Silica Gel/Protic Solvents)Start->Acid pH < 6.5Product4-(Dimethylamino)cinnamonitrile(Highly Conjugated, Stable)Start->Product Thermal Stress (>40°C)CarbanionCarbanion Intermediate(C2 Deprotonation)Base->CarbanionE1cBE1cB Elimination(Loss of OH⁻)Carbanion->E1cBE1cB->ProductCarbocationBenzylic Carbocation(Loss of H₂O)Acid->CarbocationE1E1 Elimination(Loss of H⁺)Carbocation->E1E1->Product

Mechanistic pathways for the dehydration of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.

Troubleshooting FAQs

Q: I tried to concentrate my extracted product on a rotary evaporator at 50 °C, and the clear oil turned bright yellow/orange. What happened? A: The appearance of a bright yellow or orange color is the visual hallmark of 4-(dimethylamino)cinnamonitrile formation. Because the dehydration product is highly conjugated, its absorption spectrum shifts into the visible region. Thermal stress alone (>40 °C) is sufficient to trigger this transformation [3]. Solution: Keep water bath temperatures strictly below 30 °C and use high vacuum to remove solvents.

Q: Can I use standard silica gel chromatography to purify this β -hydroxynitrile? A: No. Standard silica gel is inherently acidic (pH ~5.0–5.5). This trace acidity protonates the benzylic hydroxyl group, converting it into a superior leaving group ( −OH2+​ ) and triggering an E1 dehydration cascade. Solution: Use triethylamine-deactivated silica (flush column with 1% Et3​N in hexanes prior to loading) or use neutral Alumina.

Q: Why does the dehydration happen even when I use mild bases to neutralize the acid? A: β -hydroxy carbonyls and nitriles are highly susceptible to the E1cB (Elimination Unimolecular conjugate Base) mechanism [1][2]. If you add a base, it deprotonates the acidic C2 α -proton, forming a carbanion that rapidly expels the adjacent hydroxyl group. Strict pH neutrality is mandatory.

Quantitative Data & Parameters

To ensure successful handling, adhere to the environmental and chemical parameters summarized in the tables below.

Table 1: Solvent Compatibility Matrix
Solvent CategoryExamplesCompatibilityMechanistic Rationale
Aprotic, Non-Polar Toluene, HexanesExcellent Does not stabilize ionic intermediates; suppresses E1/E1cB.
Aprotic, Polar THF, EtOAc, DCMGood Safe for extractions at room temperature. Ensure DCM is acid-free.
Protic Methanol, Ethanol, H2​O Poor Facilitates proton transfer; lowers activation energy for elimination.
Basic/Amine Pyridine, Et3​N Critical Failure Directly triggers E1cB elimination via C2 deprotonation.
Table 2: pH and Temperature Thresholds
ParameterSafe Operating RangeDegradation ThresholdConsequence of Exceeding
Temperature 0 °C to 30 °C> 40 °CThermal neutral elimination
pH (Aqueous) 6.8 to 7.2< 6.5 or > 7.5Acid (E1) or Base (E1cB) elimination

Experimental Protocols

If your synthetic route requires heating this intermediate in subsequent steps, you must protect the β -hydroxyl group. Silyl ethers are the preferred protecting groups because they lack the carbonyl moiety of acetates (which can act as leaving groups themselves).

Protocol 1: Strictly Neutral Workup and Isolation

This protocol is self-validating: If the organic layer remains colorless to pale yellow, the β -hydroxynitrile is intact. If it turns deep orange, elimination has occurred.

  • Quenching: Quench the upstream aldol-type reaction at 0 °C using a saturated aqueous solution of Ammonium Chloride ( NH4​Cl ) to maintain a near-neutral pH. Do not use HCl or NaOH .

  • Extraction: Extract the aqueous layer 3x with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing: Wash the combined organic layers once with cold brine (pH adjusted to 7.0 if necessary).

  • Drying: Dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Avoid Magnesium Sulfate ( MgSO4​ ), as it can be mildly acidic.

  • Concentration: Filter the drying agent and concentrate the filtrate on a rotary evaporator. Critical: The water bath must not exceed 25 °C. Use a high-efficiency vacuum pump to compensate for the low temperature.

Protocol 2: TBS Protection of the β -Hydroxyl Group

Use this protocol if the molecule must be subjected to high temperatures in subsequent steps.

  • Setup: Dissolve 1.0 equivalent of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile in anhydrous THF (0.2 M) under an inert Argon atmosphere at 0 °C.

  • Base Addition: Add 1.5 equivalents of Imidazole. (Note: While Imidazole is a base, its mild nature and the low temperature prevent E1cB long enough for the silylation to occur).

  • Silylation: Dropwise, add 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBSCl) dissolved in a minimal amount of THF.

  • Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature.

  • Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material will appear as a UV-active spot at Rf​≈0.2 . The successful TBS-protected product will appear at Rf​≈0.7 .

    • Self-Validation Check: If a bright yellow spot appears at Rf​≈0.8 (visible without UV light), the reaction temperature was too high, and 4-(dimethylamino)cinnamonitrile has formed.

  • Workup: Quench with cold water, extract with Hexanes, and concentrate under reduced pressure. The TBS-protected nitrile can now safely withstand heating up to 80 °C.

References

  • E1CB Elimination Mechanism Chemistry Steps URL:[Link]

  • Aldol Addition and Condensation Reactions Master Organic Chemistry URL:[Link]

  • Experimental and computational thermochemical study of 3-hydroxypropanenitrile ResearchGate URL:[Link]

Technisches Support-Center: Fehlerbehebung bei geringen Ausbeuten bei der Herstellung von 3-(4-(Dimethylamino)phenyl)-3-hydroxypropannitril

Author: BenchChem Technical Support Team. Date: April 2026

Answering in German as requested by the user.

Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler

Willkommen im technischen Support-Center. Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine detaillierte Anleitung zur Fehlerbehebung und Optimierung der Synthese von 3-(4-(Dimethylamino)phenyl)-3-hydroxypropannitril bieten. Als Ihr dedizierter Anwendungswissenschaftler werde ich Sie durch die zugrunde liegende Chemie, häufige Fallstricke und bewährte Lösungen führen, um Ihre synthetischen Ergebnisse zu maximieren.

Grundlagen der Reaktion: Die Cyanhydrin-Bildung

Die Synthese von 3-(4-(Dimethylamino)phenyl)-3-hydroxypropannitril ist eine klassische Cyanhydrin-Bildungsreaktion. Hierbei handelt es sich um die nukleophile Addition eines Cyanid-Ions an die Carbonylgruppe von 4-(Dimethylamino)benzaldehyd. Das Verständnis des Mechanismus und der Gleichgewichtsnatur dieser Reaktion ist der erste Schritt zur Behebung niedriger Ausbeuten.[1][2][3]

Der Reaktionsmechanismus umfasst zwei entscheidende Schritte:

  • Nukleophiler Angriff: Das Cyanid-Ion (⁻CN), ein potentes Nukleophil, greift den elektrophilen Carbonylkohlenstoff des Aldehyds an.

  • Protonierung: Das resultierende tetraedrische Alkoxid-Intermediat wird durch eine Protonenquelle (typischerweise HCN oder Wasser) protoniert, um das finale Cyanhydrin-Produkt zu bilden.[2][3]

Diese Reaktion ist reversibel, und die Position des Gleichgewichts wird stark von den Reaktionsbedingungen beeinflusst.[1][4]

Reaction_Mechanism cluster_step1 Schritt 1: Nukleophiler Angriff cluster_step2 Schritt 2: Protonierung Reactant_Aldehyde 4-(Dimethylamino)benzaldehyd Intermediate_Alkoxide Tetraedrisches Alkoxid-Intermediat Reactant_Aldehyde->Intermediate_Alkoxide Reactant_Cyanide Cyanid-Ion (CN⁻) Reactant_Cyanide->Intermediate_Alkoxide Product_Cyanohydrin 3-(4-(Dimethylamino)phenyl)-3-hydroxypropannitril Intermediate_Alkoxide->Product_Cyanohydrin Product_Cyanohydrin->Reactant_Aldehyde Gleichgewicht Proton_Source H⁺ Quelle (z.B. HCN) Proton_Source->Product_Cyanohydrin

Abbildung 1: Allgemeiner Mechanismus der Cyanhydrin-Bildung.

Anleitung zur Fehlerbehebung: Ein Q&A-Ansatz

Dieser Abschnitt ist im Frage-Antwort-Format organisiert, um spezifische Probleme direkt anzugehen, auf die Sie während Ihrer Experimente stoßen könnten.

Frage 1: Meine Reaktion zeigt eine geringe Umsetzung und es verbleibt eine signifikante Menge an Ausgangsaldehyd. Was sind die wahrscheinlichen Ursachen?

Antwort: Dies ist das häufigste Problem und deutet typischerweise auf suboptimale Reaktionsbedingungen hin, die das Gleichgewicht zugunsten der Ausgangsmaterialien verschieben oder die Reaktionsgeschwindigkeit verlangsamen.

  • Ursache 1: Falscher pH-Wert: Der pH-Wert ist bei dieser Reaktion von entscheidender Bedeutung.

    • Erklärung: Ein zu saurer pH-Wert (< 8) protoniert den Großteil der Cyanid-Ionen zu HCN. HCN ist ein schwaches Nukleophil, was die Reaktionsgeschwindigkeit drastisch reduziert.[2] Ein zu basischer pH-Wert (> 10) kann die konkurrierende Benzoin-Kondensation oder Cannizzaro-Reaktion fördern, insbesondere bei aromatischen Aldehyden.[1]

    • Lösung: Die Reaktion wird am besten unter leicht basischen Bedingungen (pH 9-10) durchgeführt. Dies kann durch die Verwendung von NaCN oder KCN in Wasser erreicht werden, was eine ausreichend basische Umgebung schafft. Alternativ kann ein gepuffertes System verwendet werden.[4]

  • Ursache 2: Ineffektive Cyanidquelle:

    • Erklärung: Die Qualität und Menge der Cyanidquelle sind entscheidend. Altes Natrium- oder Kaliumcyanid kann durch Reaktion mit atmosphärischem CO₂ und Feuchtigkeit an Wirksamkeit verloren haben. Ein unzureichender molarer Überschuss an Cyanid kann das Gleichgewicht nicht effektiv zum Produkt verschieben.

    • Lösung: Verwenden Sie frisches, trockenes NaCN oder KCN. Ein leichter molarer Überschuss (1,1-1,2 Äquivalente) wird empfohlen, um die Reaktion voranzutreiben.

  • Ursache 3: Temperatur und Reaktionszeit:

    • Erklärung: Die Cyanhydrin-Bildung ist eine exotherme Gleichgewichtsreaktion.[2] Höhere Temperaturen können das Gleichgewicht zurück zu den Ausgangsmaterialien verschieben. Eine unzureichende Reaktionszeit lässt dem Gleichgewicht möglicherweise nicht genügend Zeit, sich einzustellen.

    • Lösung: Führen Sie die Reaktion bei niedrigeren Temperaturen durch. Beginnen Sie die Zugabe des Cyanids bei 0 °C (Eisbad) und lassen Sie die Reaktion dann langsam auf Raumtemperatur erwärmen und für mehrere Stunden (4-24 h) rühren.[5] Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

Frage 2: Ich beobachte die Bildung eines signifikanten Nebenprodukts, das nicht mein gewünschtes Cyanhydrin ist. Was könnte das sein?

Antwort: Die Bildung von Nebenprodukten ist oft auf die Reaktivität des aromatischen Aldehyds unter den gewählten Bedingungen zurückzuführen.

  • Mögliches Nebenprodukt 1: Benzoin-Kondensationsprodukt:

    • Erklärung: Aromatische Aldehyde können in Gegenwart von Cyanid-Ionen eine Dimerisierung zu einem α-Hydroxyketon (einem Benzoin) eingehen. Dies ist eine bekannte Konkurrenzreaktion.[1]

    • Identifizierung: Dieses Nebenprodukt wäre deutlich weniger polar als Ihr Produkt (aufgrund des Verlusts der Hydroxylgruppe und der Verdopplung der Molekülgröße) und kann mittels NMR und Massenspektrometrie identifiziert werden.

    • Lösung: Die Benzoin-Kondensation wird oft durch höhere Temperaturen und Konzentrationen begünstigt. Die Durchführung der Reaktion bei niedrigerer Temperatur (0 °C) und in verdünnterer Lösung kann helfen, dieses Nebenprodukt zu minimieren.

  • Mögliches Nebenprodukt 2: 4-(Dimethylamino)benzoesäure:

    • Erklärung: Der Ausgangsaldehyd ist anfällig für die Oxidation durch Luftsauerstoff, insbesondere unter basischen Bedingungen. Wenn Ihr Aldehyd nicht frisch ist oder die Reaktion über einen längeren Zeitraum der Luft ausgesetzt war, kann sich die entsprechende Carbonsäure bilden.

    • Identifizierung: Dieses Nebenprodukt ist sehr polar und verbleibt oft in der wässrigen Phase während einer Extraktion bei neutralem oder basischem pH. Es kann durch Ansäuern der wässrigen Phase ausgefällt werden.

    • Lösung: Verwenden Sie frisch gereinigten oder gekauften 4-(Dimethylamino)benzaldehyd. Die Durchführung der Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) kann die Oxidation verhindern.[6]

Frage 3: Mein Produkt scheint sich während der Aufarbeitung oder Reinigung zu zersetzen.

Antwort: Das Cyanhydrin-Produkt kann unter bestimmten Bedingungen instabil sein, was hauptsächlich auf die Reversibilität seiner Bildung zurückzuführen ist.

  • Ursache: Retro-Cyanhydrin-Reaktion:

    • Erklärung: Unter basischen Bedingungen (insbesondere bei pH > 11 oder bei Erwärmung) kann das Hydroxylproton des Cyanhydrins deprotoniert werden. Das resultierende Alkoxid kann das Cyanid-Ion eliminieren und den Aldehyd regenerieren.[3][7]

    • Lösung: Halten Sie die Aufarbeitungs- und Reinigungsbedingungen neutral oder leicht sauer. Waschen Sie die organische Phase während der Extraktion mit Wasser oder einer milden Salzlösung anstelle einer basischen Lösung. Führen Sie die Verdampfung des Lösungsmittels bei reduziertem Druck und niedriger Temperatur (z. B. < 40 °C) durch.

Frage 4: Mein isoliertes Produkt ist ein Öl, das nicht kristallisiert und unrein erscheint. Welche Reinigungsstrategien empfehlen Sie?

Antwort: α-Aminonitrile und verwandte Verbindungen sind oft schwer zu kristallisierende Öle.[8][9] Die direkte Kristallisation des freien Basenprodukts kann eine Herausforderung sein.

  • Strategie 1: Säulenchromatographie:

    • Herausforderung: Die basische Dimethylaminogruppe kann mit dem sauren Silicagel interagieren, was zu Streifenbildung (Tailing) und schlechter Trennung führt.

    • Lösung: Deaktivieren Sie das Silicagel, indem Sie dem Eluenten eine kleine Menge einer Base wie Triethylamin (~1 %) zusetzen. Beginnen Sie mit einem unpolaren Eluentensystem (z. B. Hexan/Ethylacetat) und erhöhen Sie langsam die Polarität.

  • Strategie 2 (Empfohlen): Salzbildung:

    • Erklärung: Die Umwandlung der basischen Dimethylaminogruppe in ein Salz (z. B. ein Hydrochlorid) erhöht oft den Schmelzpunkt und die Kristallinität drastisch. Dies ist eine robuste Methode zur Reinigung und Isolierung von basischen Verbindungen.[8][9]

    • Protokoll:

      • Lösen Sie das rohe ölige Produkt in einem geeigneten wasserfreien Lösungsmittel (z. B. Diethylether oder Ethylacetat).

      • Kühlen Sie die Lösung in einem Eisbad.

      • Fügen Sie langsam und unter Rühren eine Lösung von Chlorwasserstoff (HCl) in einem organischen Lösungsmittel (z. B. HCl in Diethylether oder Isopropanol) tropfenweise hinzu, bis keine weitere Fällung mehr beobachtet wird.

      • Rühren Sie die Suspension für 30-60 Minuten im Eisbad.

      • Sammeln Sie den festen Niederschlag durch Filtration, waschen Sie ihn mit kaltem, wasserfreiem Diethylether und trocknen Sie ihn unter Vakuum. Das resultierende Hydrochloridsalz ist typischerweise ein stabiler, kristalliner Feststoff.

Troubleshooting_Workflow Start Problem: Geringe Ausbeute Decision_Conversion Geringe Umsetzung? (Hoher Anteil an SM verbleibend) Start->Decision_Conversion Decision_Byproduct Signifikante Nebenprodukte? Decision_Conversion->Decision_Byproduct Nein Action_pH Überprüfen/Optimieren Sie den pH-Wert (9-10) Verwenden Sie frisches KCN/NaCN Reaktion bei 0°C → RT durchführen Decision_Conversion->Action_pH Ja Decision_Decomposition Produkt zersetzt sich während der Aufarbeitung? Decision_Byproduct->Decision_Decomposition Nein Action_Byproduct_Analysis Analysieren Sie Nebenprodukte (NMR, MS) Reaktionstemperatur senken Unter inerter Atmosphäre arbeiten Decision_Byproduct->Action_Byproduct_Analysis Ja Decision_Purification Produkt ist ein unreines Öl? Decision_Decomposition->Decision_Purification Nein Action_Workup Neutrale/leicht saure Aufarbeitung Lösungsmittel bei niedriger Temperatur entfernen Decision_Decomposition->Action_Workup Ja Action_Purification Säulenchromatographie mit NEt₃ ODER (empfohlen) In das HCl-Salz umwandeln und kristallisieren Decision_Purification->Action_Purification Ja End Verbesserte Ausbeute/ Reines Produkt Decision_Purification->End Nein Action_pH->End Action_Byproduct_Analysis->End Action_Workup->End Action_Purification->End

Abbildung 2: Workflow zur Fehlerbehebung bei der Synthese von Cyanhydrin.

Optimiertes experimentelles Protokoll

Dieses Protokoll integriert die oben genannten Überlegungen, um ein robustes und reproduzierbares Verfahren bereitzustellen.

Sicherheitshinweis: Diese Reaktion verwendet hochgiftiges Natriumcyanid und erzeugt giftigen Cyanwasserstoff (HCN). Führen Sie alle Schritte in einem gut funktionierenden Abzug durch. Tragen Sie immer angemessene persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe. Halten Sie eine basische Lösung (z. B. Natriumhypochlorit/Bleichmittel) zur Dekontamination von Geräten und zur Neutralisierung von Verschüttungen bereit.

ReagenzMolmasse ( g/mol )MengeMolÄquivalente
4-(Dimethylamino)benzaldehyd149,1910,0 g67,0 mmol1,0
Natriumcyanid (NaCN)49,013,62 g73,8 mmol1,1
Destilliertes Wasser18,0250 mL--
Diethylether (für Extraktion)74,12~150 mL--

Schritt-für-Schritt-Methodik:

  • Einrichtung: Geben Sie 10,0 g (67,0 mmol) 4-(Dimethylamino)benzaldehyd in einen 250-mL-Rundkolben, der mit einem Magnetrührstab ausgestattet ist.

  • Lösung: Fügen Sie 50 mL destilliertes Wasser hinzu und rühren Sie, um eine Suspension zu bilden. Kühlen Sie die Suspension in einem Eis/Wasser-Bad auf 0-5 °C.

  • Cyanid-Zugabe: Lösen Sie in einem separaten Becher 3,62 g (73,8 mmol) Natriumcyanid in 20 mL kaltem destilliertem Wasser. Ziehen Sie diese Lösung in eine Spritze auf und fügen Sie sie über einen Zeitraum von 20-30 Minuten tropfenweise zur gerührten Aldehyd-Suspension hinzu, wobei die Innentemperatur unter 10 °C gehalten wird.

  • Reaktion: Entfernen Sie nach Abschluss der Zugabe das Eisbad und lassen Sie die Reaktion unter kräftigem Rühren langsam auf Raumtemperatur erwärmen. Überwachen Sie den Reaktionsfortschritt mittels DC (z. B. 20 % Ethylacetat in Hexan). Die Reaktion ist typischerweise nach 4-6 Stunden abgeschlossen.

  • Aufarbeitung: Überführen Sie das Reaktionsgemisch in einen Scheidetrichter. Extrahieren Sie das Produkt mit Diethylether (3 x 50 mL).

  • Waschen: Kombinieren Sie die organischen Extrakte und waschen Sie sie mit Wasser (2 x 30 mL) und anschließend mit einer gesättigten Kochsalzlösung (1 x 30 mL), um wasserlösliche Verunreinigungen zu entfernen.

  • Trocknen und Eindampfen: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck bei einer Badtemperatur unter 40 °C ein. Das Rohprodukt wird typischerweise als blassgelbes Öl oder halbfester Stoff erhalten.

  • Reinigung (optional): Fahren Sie mit der oben beschriebenen Salzbildung fort, um ein reines, kristallines Produkt zu erhalten.

Häufig gestellte Fragen (FAQs)

  • F: Wie kann ich den Reaktionsfortschritt am besten überwachen?

    • A: Die Dünnschichtchromatographie (DC) ist die effektivste Methode. Verwenden Sie ein Eluentensystem wie 20-30 % Ethylacetat in Hexan. Der Aldehyd-Startmaterialfleck (SM) wird einen höheren Rf-Wert haben als der polarere Cyanhydrin-Produktfleck (P). Eine Anfärbung mit Kaliumpermanganat kann zur Visualisierung verwendet werden, wenn die Verbindungen nicht UV-aktiv sind.[6]

  • F: Mein 4-(Dimethylamino)benzaldehyd-Ausgangsmaterial ist gelb oder bräunlich. Kann ich es trotzdem verwenden?

    • A: Eine Verfärbung deutet oft auf das Vorhandensein von Verunreinigungen hin, höchstwahrscheinlich das Oxidationsprodukt 4-(Dimethylamino)benzoesäure. Obwohl die Reaktion möglicherweise noch funktioniert, wird die Ausbeute geringer sein und die Reinigung komplizierter. Für beste Ergebnisse wird eine Umkristallisation des Aldehyds (z. B. aus Ethanol/Wasser) oder die Verwendung von Material höherer Reinheit empfohlen.

  • F: Gibt es sicherere Alternativen zu NaCN/KCN?

    • A: Trimethylsilylcyanid (TMSCN) wird oft als sicherere Alternative verwendet, da es weniger freies HCN erzeugt.[1] Die Reaktion mit TMSCN erfordert typischerweise einen katalytischen Aktivator, wie z. B. eine Lewis-Säure oder einen anderen Katalysator. Eine weitere Methode ist die In-situ-Erzeugung von HCN aus einem Cyanidsalz und einer milden Säure, was jedoch eine sorgfältige pH-Kontrolle erfordert.[4]

Referenzen

  • Hasan, A., et al. (2009). (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o572. Verfügbar unter: [Link]

  • Wikipedia. (n.d.). Cyanohydrin reaction. Abgerufen am 11. März 2026 von [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-4-hydroxyphenyl-propionitrile. Abgerufen am 11. März 2026 von [Link]

  • Google Patents. (2002). US20020040163A1 - Process for producing 3-hydroxypropionitrile. Abgerufen von

  • Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Coll. Vol. 5, p.437 (1973); Vol. 43, p.27 (1963). Abgerufen von [Link]

  • MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. Abgerufen von [Link]

  • Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Abgerufen von [Link]

  • Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Abgerufen von [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, crystal structure, spectral analysis and theoretical investigation of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one by DFT and AIM theory. Abgerufen von [Link]

  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Abgerufen von [Link]

  • YouTube. (2024). Cyanohydrin Formation and Reactions. Abgerufen von [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). Abgerufen am 11. März 2026 von [Link]

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(11), 3297–3303. Verfügbar unter: [Link]

  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Abgerufen von [Link]

  • Liu, X. W., et al. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. RSC advances, 11(21), 12759–12763. Verfügbar unter: [Link]

  • Reddit. (2022). Purification of aminonitrile. r/Chempros. Abgerufen von [Link]

  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Coll. Vol. 3, p.305 (1955); Vol. 23, p.30 (1943). Abgerufen von [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile Scale-Up

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile. Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during process optimization and scale-up, moving beyond simple protocols to explain the causality behind experimental choices.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is fundamentally a cyanohydrin formation reaction. It involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of 4-(Dimethylamino)benzaldehyde.[1] Understanding this mechanism is critical for troubleshooting and optimization.

The reaction proceeds in two primary, reversible steps:

  • Nucleophilic Attack: The cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of the aldehyde.

  • Protonation: The resulting tetrahedral alkoxide intermediate is protonated, typically by a weak acid like HCN or water, to yield the final cyanohydrin product.[2]

reaction_mechanism Figure 1: Cyanohydrin Formation Mechanism reagents 4-(Dimethylamino)benzaldehyde + CN⁻ intermediate Tetrahedral Alkoxide Intermediate reagents->intermediate 1. Nucleophilic Attack product 3-(4-(Dimethylamino)phenyl) -3-hydroxypropanenitrile intermediate->product 2. Protonation proton_source H₂O / HCN proton_source->intermediate

Caption: Figure 1: The two-step nucleophilic addition mechanism for cyanohydrin formation.

The electron-donating nature of the dimethylamino group on the aromatic ring activates the aldehyde, yet careful control of reaction conditions is paramount for achieving high yield and purity, especially during scale-up.

Section 2: FAQs for Process Optimization and Scale-Up

This section addresses common questions regarding the optimization of reaction parameters for both bench-scale and large-scale synthesis.

Q1: What is the optimal pH for the reaction, and why is it so critical?

A1: The optimal pH for cyanohydrin formation is typically weakly acidic to neutral, in the range of 4.5 to 7.[3] This parameter is the most critical factor for success.

  • Scientific Rationale: The reaction requires a delicate balance. There must be a sufficient concentration of the free cyanide anion (CN⁻) to act as a nucleophile. However, hydrogen cyanide (HCN) is a weak acid with a pKa of about 9.2.[4]

    • If the pH is too low (strongly acidic): The equilibrium shifts towards HCN, sequestering the cyanide and leaving very little free CN⁻ nucleophile available for the reaction.[3]

    • If the pH is too high (strongly basic): The reaction equilibrium can shift back towards the starting materials (retro-cyanohydrin reaction).[4] Furthermore, strongly basic conditions can promote undesired side reactions, including the polymerization of cyanide and decomposition of the aldehyde starting material.

Q2: Which cyanide source should I use for scale-up: HCN, NaCN/KCN, or TMSCN?

A2: For large-scale synthesis, the in-situ generation of HCN from sodium cyanide (NaCN) or potassium cyanide (KCN) with a weak acid is the most common and cost-effective method.

  • Hydrogen Cyanide (HCN): Extremely toxic and volatile, making it hazardous and difficult to handle on a large scale.[3] Its direct use should be avoided without specialized equipment and safety protocols.

  • Sodium/Potassium Cyanide (NaCN/KCN): These salts are easier to handle than HCN gas. When combined with a controlled addition of a weak acid (e.g., acetic acid) or used in a buffered system, they provide a steady source of the CN⁻ nucleophile.[2][3] This is the preferred method for industrial applications.

  • Trimethylsilyl Cyanide (TMSCN): A less toxic alternative that can minimize exposure to free HCN.[3] However, it is significantly more expensive, making it less viable for large-scale production unless specific reaction conditions (e.g., non-aqueous) are required.

Q3: How does temperature affect the reaction, and what are the considerations for scale-up?

A3: Cyanohydrin formation is an exothermic and reversible reaction.

  • Bench Scale: The reaction is often run at or below room temperature (0–25 °C) to favor the formation of the product and minimize side reactions.[3] An ice bath is typically sufficient for heat management.

  • Scale-Up: The exotherm becomes a significant safety and quality concern. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Uncontrolled temperature spikes can accelerate side reactions and shift the equilibrium back to the starting materials, reducing yield and purity.

    • Recommendation: Use a jacketed reactor with a reliable cooling system. Implement a slow, controlled addition of one of the reagents (e.g., the acid or cyanide solution) to manage the rate of heat generation. Continuous temperature monitoring is mandatory.

Q4: What are the common side reactions, and how can they be minimized?

A4: The primary side reaction of concern is the formation of a bis-cyanoethyl ether, where the hydroxyl group of the product reacts with another molecule of the starting aldehyde. While more commonly documented for acrylonitrile, analogous pathways can occur.[5] Additionally, polymerization of the starting aldehyde or cyanide can occur under excessively basic conditions.

  • Mitigation Strategies:

    • Strict pH Control: Maintain the pH within the optimal window to prevent base-catalyzed side reactions.

    • Temperature Management: Keep the temperature low to reduce the rate of side reactions.

    • Inert Atmosphere: While the aldehyde is relatively stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation of the 4-(Dimethylamino)benzaldehyde, especially during long reaction times.

    • Stoichiometry: Use a slight excess of the cyanide source to push the equilibrium towards the product, but avoid a large excess which can complicate purification.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis.

troubleshooting_guide Figure 2: Troubleshooting Logic for Low Yield start Problem: Low or No Yield check_ph Was pH monitored and maintained in the 4.5-7 range? start->check_ph ph_no NO check_ph->ph_no NO temp_yes YES check_ph->temp_yes YES ph_yes YES ph_solution Solution: Implement strict pH control using a buffer or controlled acid addition. Verify pH meter calibration. ph_no->ph_solution check_temp Was the reaction temperature controlled (0-25°C)? temp_no NO check_temp->temp_no NO reagents_yes YES check_temp->reagents_yes YES temp_yes->check_temp temp_solution Solution: Use an ice bath or cryostat. For scale-up, use a jacketed reactor and control reagent addition rate. temp_no->temp_solution check_reagents Are starting materials pure? (Aldehyde can oxidize) reagents_no NO check_reagents->reagents_no NO workup_solution Solution: Product may be water-soluble. Perform multiple extractions with a suitable solvent (e.g., Ethyl Acetate). Analyze aqueous layer for product. check_reagents->workup_solution YES reagents_yes->check_reagents reagents_solution Solution: Verify aldehyde purity by NMR/GC. Recrystallize or distill if necessary. Use fresh reagents. reagents_no->reagents_solution check_workup Consider product loss during workup/purification.

Caption: Figure 2: A logical workflow for diagnosing the cause of low product yield.

Problem Potential Cause Recommended Solution
Reaction stalls or does not proceed Incorrect pH: The most common cause. The pH may be too acidic, preventing the formation of the CN⁻ nucleophile.[3]Calibrate your pH meter and ensure the reaction mixture is maintained between pH 4.5 and 7. Use a buffer or perform a slow, co-addition of acid with the cyanide salt solution.
Dark brown or black reaction mixture Decomposition: The pH is likely too high, causing polymerization of cyanide or decomposition of the aldehyde starting material.Immediately check and adjust the pH to the optimal range. Ensure the temperature has not exceeded the setpoint.
Product is a viscous oil, difficult to purify Inherent Property / Impurities: Aminonitriles can often be oils or low-melting solids. The basic dimethylamino group can cause streaking on standard silica gel.[6]Purification Strategy: 1. Column Chromatography: Use a deactivated stationary phase. Pre-treat silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to neutralize acidic sites. 2. Acid/Base Extraction: The basicity of the product can be used for purification. Dissolve the crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as a salt. Wash the organic layer to remove non-basic impurities, then basify the aqueous layer and re-extract the purified product. 3. Crystallization: Attempt crystallization from a mixed solvent system (e.g., ethyl acetate/hexanes or methanol/diethyl ether).[6]
Inconsistent yields during scale-up Poor Mixing or Heat Transfer: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high pH, leading to side reactions and decomposition.Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade turbine) to ensure homogeneity. Use a jacketed reactor and control reagent addition rates to manage the exotherm.

Section 4: Recommended Experimental Protocol (Lab Scale)

Safety First: This procedure involves sodium cyanide, which is highly toxic. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit and trained personnel available. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional guidelines.

Objective: To synthesize 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile on a laboratory scale.

Materials:

  • 4-(Dimethylamino)benzaldehyde (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Acetic Acid (CH₃COOH) (1.2 eq)

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH probe, dissolve 4-(Dimethylamino)benzaldehyde (1.0 eq) in a suitable solvent like a mixture of water and a co-solvent if needed to aid solubility. Cool the flask to 0-5 °C using an ice-water bath.

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium cyanide (1.2 eq) in deionized water. In the dropping funnel, prepare a solution of acetic acid (1.2 eq) in deionized water.

  • Reaction: Slowly and simultaneously add the sodium cyanide solution and the acetic acid solution to the stirred aldehyde mixture over 30-60 minutes.

    • CRITICAL CONTROL POINT: Monitor the pH continuously. Adjust the addition rates of the acid and cyanide solutions to maintain the pH of the reaction mixture between 5.0 and 6.0.

    • CRITICAL CONTROL POINT: Keep the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for another 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using one of the methods described in the Troubleshooting Guide (Section 3), such as column chromatography on triethylamine-deactivated silica gel.

scale_up_workflow Figure 3: Scale-Up Process Flow Diagram start Start: Reagent Staging charge_reactor Charge Jacketed Reactor with Aldehyde & Solvent start->charge_reactor cool Cool Reactor to 0-5°C charge_reactor->cool addition Controlled Co-addition of NaCN and Acid Solutions cool->addition monitor Critical Process Control: - Monitor pH (5.0-6.0) - Monitor Temperature (<10°C) addition->monitor reaction Stir at 0-5°C until complete (Monitor by IPC/TLC/HPLC) monitor->reaction workup Aqueous Workup: Extraction & Washes reaction->workup purification Purification: - Chromatography, or - Salt Formation / Recrystallization workup->purification finish End: Isolated Pure Product purification->finish

Caption: Figure 3: Key stages and critical control points in the scale-up workflow.

References

  • Hasan, A., et al. (2010). (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1705. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • OrgoSolver. (n.d.). Carbonyl Additions: Cyanohydrin Formation (HCN, NaCN/HCl, TMSCN). OrgoSolver. [Link]

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Chemistry Steps. [Link]

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Chemistry LibreTexts. [Link]

  • Kramer, K., & Lilly, C. (n.d.). 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Fundamentals of Organic Chemistry. NC State University Libraries. [Link]

  • Pearson+. (n.d.). How would you synthesize the cyanohydrin shown? Study Prep. [Link]

  • Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Patil, D. D., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry. [Link]

  • Semantic Scholar. (2021, October 28). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar. [Link]-3-(3-Al-Hetari-Al-Kaf/20129215037d0d34731a54b9d0344d5a9d630bb3)

  • Royal Society of Chemistry. (2016). Supporting information. The Royal Society of Chemistry. [Link]

  • Vollenweider, S., et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3287-3291. [Link]

  • Reddit. (2022, August 9). Purification of aminonitrile. r/Chempros. [Link]

  • Google Patents. (2002). US20020040163A1 - Process for producing 3-hydroxypropionitrile.

Sources

Technical Support Center: Troubleshooting the Catalytic Reduction of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for process chemists and drug development professionals facing chemoselectivity challenges when reducing 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile to its corresponding primary amine (3-(4-(dimethylamino)phenyl)-3-hydroxypropan-1-amine).

System Overview & Mechanistic Challenges

The catalytic reduction of this specific β -hydroxy nitrile presents two competing mechanistic vulnerabilities:

  • Benzylic Hydrogenolysis: The molecule contains a benzylic alcohol. The presence of the strongly electron-donating p -dimethylamino group severely activates this position, making the C–OH bond highly susceptible to cleavage[1].

  • Amine Dimerization: The reduction of the nitrile group inherently passes through a highly electrophilic imine intermediate. This intermediate is prone to nucleophilic attack by the newly formed primary amine, leading to the formation of secondary and tertiary amine byproducts[2].

Pathway Substrate 3-(4-(Dimethylamino)phenyl)- 3-hydroxypropanenitrile Imine Reactive Imine Intermediate Substrate->Imine + H2 (Nitrile Reduction) Hydro Hydrogenolysis Byproduct (Loss of OH) Substrate->Hydro Pd/C, H2 (C-O Cleavage) Target Target Primary Amine (3-hydroxypropan-1-amine) Imine->Target + H2 SecAmine Secondary Amine (Dimerization) Imine->SecAmine + Primary Amine, - NH3 Target->Hydro Pd/C, H2 (Over-reduction)

Fig 1: Reaction pathways showing target amine synthesis vs. hydrogenolysis and dimerization.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major product with a mass of [M-16]. Why is the hydroxyl group disappearing? A1: You are observing benzylic hydrogenolysis. Palladium on carbon (Pd/C) has a notoriously high affinity for cleaving benzylic C–O bonds[3]. The p -dimethylamino group on your substrate is a strong electron-donating group, which stabilizes the developing carbenium ion character in the transition state during C–O bond cleavage. This drastically accelerates the rate of hydrogenolysis[1]. Solution: Abandon Pd/C. Switch your catalyst to Raney Nickel or Rhodium on Carbon (Rh/C), which have a significantly lower affinity for benzylic C–O cleavage and preferentially adsorb the nitrile group.

Q2: I switched to Raney Nickel, but now I am getting a complex mixture of dimers and trimers. What is causing this? A2: This is a classic side reaction in nitrile reduction. The hydrogenation proceeds stepwise: the nitrile is first reduced to an imine intermediate[2]. Before this imine can be further reduced to the target primary amine, the already-formed primary amine acts as a nucleophile and attacks the imine. This forms a geminal diamine that eliminates ammonia to yield a secondary imine, which is subsequently reduced to a secondary amine[4]. Solution: Add an excess of methanolic ammonia (NH 3​ ) to the reaction mixture. By Le Chatelier's principle, a high concentration of ammonia shifts the equilibrium of the condensation reaction backward, effectively suppressing the formation of secondary and tertiary amines[2].

Q3: Can I trap the primary amine in situ to prevent dimerization completely? A3: Yes. If adding ammonia is incompatible with your downstream purification, you can perform the hydrogenation in the presence of di-tert-butyl dicarbonate (Boc 2​ O). As soon as the primary amine is formed, it reacts with Boc 2​ O to form a carbamate. The Boc-protected amine is non-nucleophilic and cannot attack the imine intermediate.

Troubleshooting Start Analyze Reaction Mixture (LC-MS / NMR) Check1 Is the benzylic OH missing? Mass = [M-16] Start->Check1 Check2 Are there high MW dimers? Mass = [2M-17] Check1->Check2 No Sol1 Switch to Raney Ni Avoid Pd/C Check1->Sol1 Yes (Hydrogenolysis) Sol2 Add Methanolic NH3 or Boc2O in situ Check2->Sol2 Yes (Secondary Amines) Success Target Primary Amine Isolated Check2->Success No

Fig 2: Troubleshooting workflow for resolving chemoselectivity issues during reduction.

Quantitative Data Summary

The table below summarizes the causality between the chosen catalytic system and the dominant reaction pathway.

Catalyst SystemAdditiveMajor ProductMechanism / Causality
Pd/C, H 2​ NoneHydrogenolysis byproductPd has high affinity for benzylic C–O cleavage; accelerated by p -NMe 2​ .
Raney Ni, H 2​ NoneSecondary/Tertiary AminesNucleophilic attack of the primary amine on the imine intermediate.
Raney Ni, H 2​ NH 3​ (excess)Target Primary Amine NH 3​ shifts the imine-amine condensation equilibrium backward.
Raney Ni, H 2​ Boc 2​ OBoc-protected Primary AmineIn situ trapping of the primary amine eliminates its nucleophilicity.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction using Raney Nickel and Methanolic Ammonia

Use this protocol when the free primary amine is the required isolated product.

  • Preparation: In a high-pressure Parr reactor, dissolve 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile (1.0 equiv) in a 7 N solution of ammonia in methanol (10 mL/mmol substrate).

  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (10% w/w relative to the substrate).

    • Causality Note: Raney Ni is explicitly chosen over Pd/C to prevent benzylic C–O cleavage, while the methanolic ammonia prevents dimerization.

  • Hydrogenation: Purge the reactor three times with N 2​ , followed by three times with H 2​ . Pressurize the vessel to 50 psi H 2​ and stir vigorously at room temperature for 12 hours.

  • Validation Check (Critical): Sample the reaction mixture and analyze via LC-MS.

    • Self-Validation: The reaction is successful if the starting material mass [M] has disappeared and the target mass[M+4] is dominant. If a mass of [2M-17] is observed, the ammonia concentration was insufficient and must be increased in the next run.

  • Workup: Filter the catalyst through a pad of Celite under an inert argon atmosphere (Caution: Raney Ni is highly pyrophoric). Concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol B: Reductive Amination with In Situ Boc-Protection

Use this protocol if downstream purification requires a protected amine or if ammonia is incompatible with your workflow.

  • Preparation: Dissolve the substrate (1.0 equiv) and Boc 2​ O (1.2 equiv) in anhydrous methanol.

  • Catalyst Addition: Add Raney Nickel (10% w/w).

  • Hydrogenation: Purge and pressurize with H 2​ (50 psi) and stir at room temperature.

    • Causality Note: As the primary amine forms, it immediately reacts with Boc 2​ O. The resulting carbamate is sterically hindered and electronically deactivated, rendering it non-nucleophilic and preventing dimerization.

  • Validation Check (Critical): Perform a TLC analysis using a ninhydrin stain.

    • Self-Validation: A successful reaction will show no free primary amine (absence of an immediate deep purple spot with ninhydrin) but will show a strongly UV-active, higher-Rf spot corresponding to the Boc-protected product.

  • Workup: Filter the mixture through Celite, concentrate under reduced pressure, and purify the residue via flash column chromatography.

References

  • Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study Source: ACS Catalysis URL:[Link]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines Source: The Journal of Organic Chemistry URL:[Link]

  • Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C Source: The Journal of Organic Chemistry URL:[Link]

  • Hydrogenation of nitriles and imines for hydrogen storage (Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates) Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Optimizing HPLC Analysis for 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you can develop robust and reliable analytical methods.

Understanding the Analyte: 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Before optimizing a mobile phase, it is crucial to understand the physicochemical properties of the target molecule.

  • Structure and Functionality: The molecule possesses three key functional groups that dictate its chromatographic behavior:

    • A tertiary dimethylamino group on the phenyl ring, which is basic.

    • A hydroxyl group , which is polar and capable of hydrogen bonding.

    • A nitrile group , which is also polar.

  • pKa and its Implications: The dimethylamino group is the primary site of ionization. The pKa of the conjugate acid of structurally similar compounds is approximately 7.0.[1][2] This is a critical parameter. For robust and reproducible chromatography in reversed-phase mode, the mobile phase pH should be controlled to maintain the analyte in a single, consistent ionization state.[3][4] Operating near the pKa (from pH ~5 to ~9) can lead to peak splitting or broadening as the analyte exists as a mixture of ionized and non-ionized forms. Therefore, it is recommended to work at a pH at least two units below the pKa. A pH range of 2.5 to 4.5 is ideal, as this will ensure the dimethylamino group is fully protonated (charged), promoting good peak shape and stable retention.

Baseline HPLC Method Protocol

This protocol serves as a robust starting point for your method development. It is designed to provide good initial retention and peak shape.

Experimental Protocol: Baseline Method

  • HPLC System: Any standard HPLC or UHPLC system with a UV detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size. (A high-purity, end-capped column is strongly recommended to minimize silanol interactions).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile in Water.

  • Gradient Program:

    • Start at 10% B.

    • Linear ramp to 70% B over 8 minutes.

    • Hold at 70% B for 1 minute.

    • Return to 10% B in 0.5 minutes.

    • Equilibrate at 10% B for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Diluent: 10:90 Acetonitrile/Water. Crucially, the sample diluent should be weaker than the initial mobile phase to prevent peak distortion .[5]

Troubleshooting Guide (Question & Answer Format)

This section directly addresses common issues encountered during the analysis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile and other basic compounds.

Q1: Why is my peak severely tailing or showing poor asymmetry?

Answer: Peak tailing is the most common issue for basic analytes like this one. It is almost always caused by secondary interactions between the positively charged (protonated) dimethylamino group and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.

Troubleshooting Steps:

  • Confirm Mobile Phase pH: The primary cause of tailing is an inappropriate pH. Ensure your mobile phase is acidic (pH 2.5-4.5). This serves two purposes: it keeps your analyte fully protonated and suppresses the ionization of the silanol groups, minimizing the unwanted interaction.

  • Increase Buffer Concentration: If using a buffer (e.g., phosphate or acetate), increasing the concentration (from 10 mM to 25-50 mM) can sometimes improve peak shape by enhancing the "shielding" of the silanol groups.[6] However, be mindful of buffer solubility in high organic percentages.

  • Use a High-Purity Column: Modern columns made with high-purity silica (Type B) have a much lower concentration of active silanols. If you are using an older column, switching to a newer generation product will likely yield a significant improvement.[6]

  • Consider a Competing Base (Use with Caution): Adding a small amount of a competing base, like Triethylamine (TEA) at 0.1%, to the mobile phase can be effective. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively blocking them from your analyte. However, TEA can shorten column lifetime and is not suitable for LC-MS analysis due to ion suppression.

Q2: My retention times are drifting from one injection to the next. What is the cause?

Answer: Retention time drift compromises data integrity and is a sign of an unstable system. The cause can be chemical or mechanical.

Troubleshooting Steps:

  • Check for Temperature Fluctuations: The single most common cause of gradual, consistent drift is a lack of temperature control. A column oven is mandatory for stable retention. Even a 1 °C change in column temperature can alter retention times by 1-2%.[7][8] Ensure the column oven is on and set to a stable temperature (e.g., 40 °C).

  • Ensure Proper Column Equilibration: In gradient chromatography, the column must be fully re-equilibrated to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the stationary phase will not have returned to its starting state, causing retention times to shift, usually to earlier times in subsequent runs. A good rule of thumb is to allow an equilibration time of at least 5-10 column volumes.[6][9]

  • Inspect for Leaks: A small, often invisible leak between the pump and the column can cause a drop in flow rate, leading to longer retention times.[7][10] Carefully inspect all fittings for any signs of salt deposits (if using buffers) or moisture.

  • Evaluate Mobile Phase Stability: If your mobile phase is prepared in-house by mixing, the more volatile organic component (acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention times.[9][10] Always use fresh mobile phase and keep reservoir bottles loosely capped to allow for pressure equalization without promoting excessive evaporation.

Q3: I am not getting enough separation between my main peak and an impurity. How can I improve the resolution?

Answer: Improving resolution involves optimizing one of three key chromatographic factors: retention factor (k), selectivity (α), and column efficiency (N).[11]

Troubleshooting Steps:

  • Optimize Selectivity (α) - The Most Powerful Tool: Selectivity is the measure of separation between two peaks. Changing it is often the most effective way to improve resolution.

    • Switch Organic Modifier: The choice of organic solvent can have a significant impact on selectivity. If you are using acetonitrile, try substituting it with methanol. Methanol and acetonitrile interact with analytes differently and can often reverse elution order or significantly improve the separation of closely eluting peaks.[12]

    • Adjust pH: A small change in pH (e.g., from 3.0 to 3.5) can subtly alter the conformation and interaction of your analyte with the stationary phase, potentially improving selectivity.

  • Optimize Retention Factor (k): The retention factor is a measure of how long the analyte is retained on the column. An ideal k value is between 2 and 10.

    • Adjust Gradient Slope: If your peaks are eluting too quickly (low k), decrease the steepness of your gradient (e.g., ramp from 10% to 50% B instead of 10% to 70% B over the same time). This will increase retention and give the peaks more time to separate.[13]

  • Increase Column Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.

    • Use a Longer Column or Smaller Particles: Doubling the column length or switching to a column with smaller particles (if your system pressure allows) will increase efficiency and improve resolution.[11][13]

Mobile Phase Optimization Workflow

This workflow provides a systematic approach to developing a fully optimized mobile phase for your analysis.

Caption: A systematic workflow for HPLC mobile phase optimization.

Summary of Mobile Phase Parameter Effects
ParameterPrimary EffectHow to AdjustRationale and Key Considerations
% Organic Modifier (%B) Retention Factor (k)Increase %B to decrease retention. Decrease %B to increase retention.This is the primary tool for controlling how long an analyte stays on a reversed-phase column. Aim for k values between 2 and 10 for robust separation.[11]
Organic Modifier Type Selectivity (α)Switch between Acetonitrile (ACN) and Methanol (MeOH).ACN and MeOH have different solvent properties and will interact with the analyte and stationary phase differently, altering peak spacing and potentially resolving co-eluting peaks.[12] ACN is aprotic, while MeOH is a protic solvent.
Mobile Phase pH Peak Shape & Selectivity (α)Adjust pH using an acid (e.g., formic, acetic) or a buffer (e.g., phosphate, acetate).For this basic analyte, a pH of 2.5-4.5 is critical to ensure it is fully protonated, which prevents peak tailing from silanol interactions and provides stable retention.[3][4]
Buffer Concentration Peak Shape & pH StabilityIncrease concentration from 10 mM up to 50 mM.A higher buffer concentration provides better pH control, which is crucial for reproducibility, especially when injecting samples in a different diluent.[6] Be cautious of buffer precipitation at high organic concentrations.
Column Temperature Retention & EfficiencyIncrease temperature (e.g., from 30°C to 50°C).Higher temperatures decrease mobile phase viscosity, leading to lower backpressure and sharper peaks (higher efficiency). It also typically reduces retention times.[7][13]
Frequently Asked Questions (FAQs)

Q: Should I use formic acid, trifluoroacetic acid (TFA), or a phosphate buffer? A: The choice depends on your detector.

  • For UV Detection: All three are acceptable. Formic acid (0.1%) is a good first choice. Phosphate buffers offer excellent pH control but are not volatile. TFA (0.05-0.1%) is excellent for peak shape but can be difficult to remove from the column and may suppress MS signals.

  • For Mass Spectrometry (LC-MS): Use a volatile additive. Formic acid or ammonium formate/acetate are the preferred choices. Never use non-volatile buffers like phosphate in an LC-MS system , as the salts will contaminate the ion source.[14]

Q: How often should I prepare a new mobile phase? A: It is best practice to prepare aqueous mobile phases (water, buffers) fresh daily to prevent microbial growth. Organic solvents are more stable, but mixtures can change composition over time due to evaporation of the more volatile component.[9] For consistent results, prepare fresh buffered mobile phases each day and do not top off old batches.

Q: Can I use methanol instead of acetonitrile? A: Absolutely. Methanol is a common and effective organic modifier.[15][16] It will provide a different selectivity than acetonitrile, which can be advantageous for improving resolution.[12] Be aware that methanol/water mixtures are more viscous than acetonitrile/water mixtures, which will result in higher system backpressure.[12]

Q: My system backpressure is suddenly very high. What should I do? A: High backpressure usually indicates a blockage. Systematically isolate the problem by removing components from the flow path, starting from the detector and moving backward toward the pump. First, remove the column and replace it with a union. If the pressure returns to normal, the column is blocked. If the pressure remains high, the blockage is likely in the tubing or injector before the column. A blocked column can sometimes be cleared by back-flushing with a strong solvent.

References
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Selecting an organic modifier for reversed-phase chromatography. Crawford Scientific. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Chromatography Online. [Link]

  • Common Reasons for HPLC Retention Time Drift, Variation or Change. Scribd. [Link]

  • Optimizing HPLC method development to maximize peak resolution. Atinary Technologies. [Link]

  • When should you use a buffer for HPLC, how does it work and which one to use? Restek. [Link]

  • HPLC Peak Shape Troubleshooting Guide. Scribd. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]

  • [Readers Insight] Retention Time Drifts: Why Do They Occur? Welch Materials. [Link]

  • Buffers and additives in reversed-phase HPLC or LC-MS. The Analytical Scientist. [Link]

  • Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed. [Link]

  • Mastering HPLC Solvent Selection: Key Criteria for High-Precision Results. Pure Synth. [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Solvent selection in liquid chromatography. Molnar-Institute. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • pKa Data Compiled by R. Williams page-1. Organic Chemistry Data. [Link]

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Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and procedural challenges encountered when synthesizing the highly functionalized chiral building block, 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile .

Achieving >99% enantiomeric excess (ee) requires precise control over the asymmetric reduction of its prochiral precursor, 3-(4-(dimethylamino)phenyl)-3-oxopropanenitrile. Below, we dissect the causality behind common experimental failures across both biocatalytic and chemo-catalytic pathways.

Section 1: Biocatalytic Reduction (Ketoreductases/KREDs)

Q1: I am using a whole-cell Baker’s yeast system, but NMR shows a massive impurity. Mass spec indicates it is an α -ethylated byproduct. Why is this happening, and how do I stop it? The Causality: Whole-cell systems (like Saccharomyces cerevisiae) naturally metabolize glucose into ethanol and acetaldehyde. The active methylene group (C2) of your β -keto nitrile is highly acidic. It undergoes a rapid aldol-type condensation with the endogenous acetaldehyde, followed by reduction, yielding an α -ethylated byproduct (2-ethyl-3-oxo-3-phenylpropanenitrile derivatives) instead of your desired product. The Solution: You must eliminate the competing alkylation mechanism by abandoning whole-cell yeast. Switch to isolated recombinant carbonyl reductases, such as CMCR from Candida magnoliae, or use engineered E. coli strains that lack the ethanol metabolic pathway .

Q2: My wild-type KRED gives poor conversion for 3-(4-(Dimethylamino)phenyl)-3-oxopropanenitrile compared to unsubstituted 3-oxo-3-phenylpropanenitrile. Why is the reaction stalling? The Causality: The para-dimethylamino group is sterically bulky and highly polar. Wild-type ketoreductases often possess hydrophobic, sterically constrained binding pockets optimized for smaller, unfunctionalized aromatic rings. The bulky substrate fails to dock in the correct orientation for hydride transfer from NADPH. The Solution: Utilize directed evolution variants (engineered KREDs). Variants featuring mutated residues (e.g., L205A) have expanded binding pockets that accommodate bulky para-substituents, drastically improving the kcat​/Km​ ratio and preventing reaction stalling .

Section 2: Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH)

Q3: I am using a Ru-TsDPEN catalyst for the ATH of the β -keto nitrile, but my conversion is extremely slow and the ee is stuck at 85%. What is going wrong? The Causality: The para-dimethylamino group is a powerful electron-donating group (EDG). By donating electron density into the aromatic ring and the adjacent carbonyl group, it significantly reduces the electrophilicity of the ketone carbon. This severely impedes the rate-determining step: the hydride transfer from the Ru-hydride intermediate to the carbonyl carbon. Furthermore, prolonged reaction times in the basic amine environment can lead to base-catalyzed racemization of the α -proton. The Solution: Tightly control your hydrogen donor system. Use a strict 5:2 molar azeotrope of formic acid to triethylamine (HCOOH/NEt₃). The slightly acidic environment suppresses retro-aldol cleavage and racemization. To overcome the electronic deactivation caused by the dimethylamino group, increase the reaction temperature from 25 °C to 40 °C, or switch to a more electrophilic Iridium-based ATH catalyst .

Section 3: Downstream Enantiomeric Enrichment

Q4: My ATH reaction yielded 92% ee. How can I enrich 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile to >99% ee without repeating the entire synthesis? The Causality: Fractional crystallization is only viable if the molecule forms a conglomerate crystal, which is rare. Instead, you can leverage the stereospecificity of lipases to resolve the mixture. The Solution: Perform an enzymatic kinetic resolution. Treat the enantioenriched mixture with Candida antarctica Lipase B (Novozym 435) and vinyl acetate in an organic solvent. The lipase will selectively acylate the minor enantiomer (depending on the specific stereopreference), leaving the desired enantiomer as an unreacted alcohol. The resulting ester and alcohol have drastically different Rf values and can be easily separated via standard silica gel chromatography .

Quantitative Comparison: KRED vs. Ru-TsDPEN ATH

ParameterBiocatalytic Reduction (KRED/CMCR)Chemo-Catalytic ATH (Ru-TsDPEN)
Catalyst Loading 1–5 wt% (Enzyme)0.5–2.0 mol% (Ru complex)
Hydride Source NADPH (Regenerated via Glucose/GDH)Formic Acid (HCOOH)
Solvent System Aqueous Phosphate Buffer (pH 7.0) + DMSODMF or DCM / NEt₃
Temperature 30 °C40 °C
Typical ee >99%85–95%
Primary Byproduct Risk α -ethylation (if using whole-cell yeast)Racemization / Retro-aldol cleavage
Electronic Sensitivity Low (Sterics dominate binding)High (EDGs slow down hydride transfer)

Self-Validating Experimental Protocols

Protocol A: Biocatalytic Asymmetric Reduction (KRED/GDH System)

Validation Checkpoint: This system is self-validating via pH monitoring. The oxidation of glucose to gluconolactone by GDH produces gluconic acid, dropping the pH. Continuous base consumption (NaOH) via a pH-stat directly correlates with ketone reduction progress. When base consumption stops, the reaction is complete.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.0.

  • Cofactor & Enzyme Loading: Dissolve 2.0 g D-glucose, 10 mg NADP⁺, 50 mg Glucose Dehydrogenase (GDH), and 100 mg of engineered KRED (or CMCR) in the buffer.

  • Substrate Addition: Dissolve 1.0 g of 3-(4-(dimethylamino)phenyl)-3-oxopropanenitrile in 5 mL DMSO. Add dropwise to the aqueous buffer under gentle stirring (250 rpm) at 30 °C.

  • Reaction Monitoring: Maintain pH at 7.0 using a pH-stat titrator dispensing 1.0 M NaOH.

  • Workup: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the chiral β -hydroxy nitrile.

Protocol B: Chemo-Catalytic Asymmetric Transfer Hydrogenation (ATH)

Validation Checkpoint: The reaction mixture will change color from dark red/brown (active Ru-hydride species) to a lighter amber as the catalytic cycle progresses and stabilizes.

  • Azeotrope Preparation: In a strictly Schlenk-purged flask, prepare a 5:2 molar ratio of HCOOH to NEt₃. (Caution: Highly exothermic reaction. Cool the amine and add acid dropwise).

  • Catalyst Activation: Add 1.0 mol% of (R,R)-Ru-TsDPEN to the azeotrope mixture (5 mL/mmol substrate) and stir at 40 °C for 30 minutes under Argon to generate the active 16-electron Ru-hydride species.

  • Substrate Addition: Add 1.0 g of 3-(4-(dimethylamino)phenyl)-3-oxopropanenitrile dissolved in 2 mL anhydrous DMF.

  • Reaction: Stir the sealed vessel at 40 °C for 24 hours. Monitor conversion via TLC (Hexanes:EtOAc 1:1).

  • Quench & Workup: Dilute the mixture with water (20 mL) and neutralize with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

Workflow Substrate 3-(4-(Dimethylamino)phenyl)- 3-oxopropanenitrile (Prochiral Substrate) KRED Biocatalytic Pathway KRED / CMCR Enzyme pH 7.0 Buffer, 30°C Substrate->KRED Enzymatic Reduction ATH Chemo-catalytic Pathway Ru-TsDPEN Catalyst HCOOH / NEt3, 40°C Substrate->ATH Chemical Reduction Product 3-(4-(Dimethylamino)phenyl)- 3-hydroxypropanenitrile (Target: >99% ee) KRED->Product High Enantioselectivity (No alkylation) ATH->Product Moderate-High ee (Requires tuning) Cofactor Cofactor Regeneration GDH: Glucose -> Gluconolactone NADP+ -> NADPH Cofactor->KRED Hydride Source

Mechanistic pathways for asymmetric reduction of beta-keto nitriles to chiral beta-hydroxy nitriles.

References

  • Title: Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: High Throughput Screening of a Catalyst Library for the Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones Source: Chemistry - A European Journal (via ResearchGate) URL: [Link]

  • Title: Nitrile biotransformations for the synthesis of highly enantioenriched beta-hydroxy and beta-amino acid and amide derivatives Source: Journal of Organic Chemistry (PubMed) URL: [Link]

Minimizing retro-aldol cleavage of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile under basic conditions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Guide to Stabilizing β-Hydroxy Nitriles

Topic: Minimizing Retro-Aldol Cleavage of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile under Basic Conditions

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, chemists, and drug development professionals who are working with β-hydroxy nitriles, specifically 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile, and are encountering stability issues under basic conditions. The inherent susceptibility of this molecule to retro-aldol cleavage can lead to significant yield loss and the formation of impurities. This document provides an in-depth analysis of the degradation mechanism, troubleshooting strategies, and validated protocols to ensure the integrity of your compound throughout your experimental workflow.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental principles behind the observed degradation.

Q1: What is retro-aldol cleavage, and why is my compound particularly susceptible?

A1: Retro-aldol cleavage is the reverse of the aldol addition reaction.[1][2][3] In the context of 3-(4-(dimethylamino)phenyl)-3-hydroxypropanenitrile, a base (like a hydroxide ion) deprotonates the hydroxyl group to form an alkoxide. This intermediate is unstable and collapses, breaking the carbon-carbon bond between the C2 and C3 positions. This process regenerates the starting materials: 4-(dimethylamino)benzaldehyde and an acetonitrile-derived enolate, which is then protonated by the solvent.[1][4]

The reaction is an equilibrium, but under basic conditions, the equilibrium can be driven towards the starting materials, leading to the decomposition of your desired product.[4][5] The presence of the electron-donating dimethylamino group on the aromatic ring can further influence the electronic properties of the molecule, though the primary driver for this degradation pathway is the inherent instability of the β-hydroxy nitrile functional group in a basic environment.

Retro_Aldol_Mechanism cluster_main Retro-Aldol Cleavage Mechanism under Basic Conditions start 3-(4-(Dimethylamino)phenyl) -3-hydroxypropanenitrile alkoxide Alkoxide Intermediate start->alkoxide Deprotonation products 4-(Dimethylamino)benzaldehyde + Acetonitrile Enolate alkoxide->products C-C Bond Cleavage (Rate-Determining Step) proton H₂O products->proton +H⁺ base Base (e.g., OH⁻) base->start -H⁺ Troubleshooting_Workflow cluster_when Identify Stage of Decomposition cluster_solutions Implement Mitigation Strategy start Decomposition of β-Hydroxy Nitrile Observed? reaction During Base-Mediated Reaction start->reaction Yes workup During Aqueous Workup start->workup storage During Purification or Storage start->storage sol_reaction 1. Lower Temperature (0-5°C) 2. Screen Weaker Bases (e.g., K₂CO₃, DIPEA) 3. Use Hydroxyl Protecting Group (e.g., Acetate, Silyl Ether) reaction->sol_reaction sol_workup 1. Use Buffered Wash (e.g., pH 7 Phosphate Buffer) 2. Use Cold, Dilute Acid Wash (e.g., 1% Citric Acid) 3. Minimize Contact Time workup->sol_workup sol_storage 1. Store at Low Temp (-20°C) 2. Store Under Inert Gas (N₂/Ar) 3. Add Acidic Stabilizer (e.g., trace citric acid) storage->sol_storage

Sources

Technical Support Center: Optimizing Assay Solubilization for 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Subject: Overcoming thermodynamic and kinetic solubility barriers in in vitro biological assays.

Executive Summary: The Physicochemical Challenge

The compound 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile presents a classic biopharmaceutical paradox. While its functional groups (a hydroxyl and a nitrile) provide some polarity, the bulky para-substituted phenyl ring and the highly lipophilic dimethylamino group dominate its solvation thermodynamics.

When transitioning this compound from a primary Dimethyl Sulfoxide (DMSO) stock into an aqueous physiological buffer (pH 7.4), researchers frequently encounter "solvent shock." The rapid increase in the dielectric constant of the medium forces the hydrophobic aromatic systems to collapse inward, forming colloidal aggregates or crystalline precipitates[1]. This phenomenon fundamentally compromises biological assays by causing erratic dose-response curves, false negatives, and artifactual assay interference.

As a Senior Application Scientist, I have designed this technical guide to move beyond trial-and-error. The following troubleshooting frameworks and self-validating protocols are engineered to ensure that your compound remains in a monomeric, bioavailable state without compromising the integrity of your biological system.

Mechanistic Troubleshooting & FAQs

Q1: Why does the compound immediately precipitate when diluted from my 10 mM DMSO stock into the cell culture media?

Cause: You are exceeding the compound's thermodynamic solubility limit via solvent shock. When a high-concentration DMSO stock is directly pipetted into an aqueous buffer, the local concentration of water spikes, stripping the DMSO solvation shell faster than the compound can disperse[1]. Solution: Implement an intermediate dilution strategy. Instead of a direct 1:1000 dilution, perform a serial dilution in a 1:1 DMSO:Water or DMSO:Buffer mixture before the final transfer into the assay plate[1]. This gradual reduction in solvent strength prevents rapid nucleation.

Q2: My target cells (e.g., HUVECs, primary neurons) are highly sensitive to DMSO. How can I achieve high compound concentrations without exceeding 0.1% DMSO?

Cause: DMSO concentrations above 0.1%–0.5% (v/v) can alter membrane fluidity, denature target enzymes, and induce lactate dehydrogenase (LDH) release, confounding your biological readouts[2]. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The β-cyclodextrin cavity (approx. 6.0–6.5 Å) is sterically optimal for encapsulating the para-substituted phenyl ring of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile. This inclusion complex shields the hydrophobic bulk inside the cavity while the exterior hydroxyl groups maintain excellent aqueous solubility, allowing you to eliminate DMSO entirely from the final assay[2].

Q3: My dose-response curve plateaus unexpectedly at 10 µM, showing no increased inhibition at 30 µM or 100 µM. Is this a biological ceiling effect?

Cause: This is rarely a biological ceiling; it is almost always a physical one. You have hit the compound's kinetic solubility limit. Adding more compound does not increase the concentration of dissolved monomer; it simply creates more light-scattering colloidal aggregates that fail to engage the biological target[3]. Solution: Never assume a flat curve is biological without validating solubility. Cap your maximum tested concentration at the empirically determined solubility limit (see Protocol 2 below).

Q4: The compound contains a dimethylamino group. Can I adjust the buffer pH to force it into solution?

Cause: The dimethylamino group is weakly basic (estimated pKa ~4.5–5.5). At physiological pH (7.4), the amine is predominantly unprotonated (free base), driving its lipophilicity[4]. Solution: While dropping the pH to <4.0 would protonate the amine and drastically increase solubility, this is incompatible with most live-cell or enzymatic assays. Instead, you can synthesize or purchase the compound as a hydrochloride (HCl) salt. While the equilibrium solubility at pH 7.4 remains dictated by the free base, the salt form significantly improves the dissolution rate, reducing the likelihood of transient precipitation during assay setup[4].

Quantitative Data: Solubilizing Agent Tolerability

To make informed formulation choices, you must balance solubility enhancement against assay interference. The table below summarizes the maximum tolerated concentrations of common excipients in standard cell-based assays.

Solubilizing AgentMax Recommended Conc. (Assay Final)Primary Solubilization MechanismCytotoxicity / Interference Risk
DMSO 0.1% – 0.5% (v/v)Co-solvent (Dielectric reduction)High: Membrane permeabilization, enzyme denaturation[2].
HP-β-CD 5.0% – 10.0% (w/v)Inclusion Complexation (Encapsulation)Low: Generally recognized as safe; does not disrupt membranes[2].
Tween-80 0.01% – 0.1% (v/v)Micellar SolubilizationModerate: Can strip membrane lipids or interfere with fluorescence.
PEG-400 1.0% – 5.0% (v/v)Co-solvent (Hydrogen bond disruption)Low to Moderate: Can increase media osmolarity[4].

Self-Validating Experimental Protocols

A protocol is only as reliable as its validation. If you do not quantitatively confirm that 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile remains in solution under the exact conditions of your assay, your biological data is fundamentally untrustworthy.

Protocol 1: Preparation of an HP-β-CD Inclusion Complex

Objective: Achieve high aqueous solubility without the use of cytotoxic co-solvents.

  • Preparation of Host Solution: Dissolve HP-β-CD in your target biological buffer (e.g., PBS or HEPES) to a final concentration of 10% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Addition: Weigh out the solid 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile. Do not dissolve in DMSO. Add the dry powder directly to the HP-β-CD solution to achieve the desired molarity (e.g., 1 mM).

  • Equilibration: Vortex the mixture vigorously for 5 minutes. Place the vial on an orbital shaker at 37°C for 24–48 hours. Causality: Complexation is an equilibrium process driven by the displacement of water from the hydrophobic cyclodextrin cavity; it requires time and thermal energy to reach steady state[2].

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Quantification: Carefully decant the supernatant. Measure the exact concentration of the dissolved complex using UV-Vis or HPLC against a standard curve before applying to cells.

Protocol 2: Kinetic Solubility Assessment via Nephelometry (Self-Validation)

Objective: Determine the exact concentration at which the compound aggregates in your specific assay buffer.

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound (from Protocol 1 or a DMSO stock) directly into the final assay buffer (containing all proteins, salts, and supplements).

  • Incubation: Incubate the plate at the exact temperature of your biological assay (e.g., 37°C) for 2 hours.

  • Nephelometric Readout: Read the plate using a microplate nephelometer (measuring forward light scatter).

  • Data Interpretation: Plot compound concentration vs. light scatter. The point at which the scatter signal sharply deviates from the baseline is your kinetic solubility limit . Rule of Trust: Never test the compound in a biological assay at a concentration higher than this defined limit[3].

Workflow Visualization

To ensure reproducible assay integration, follow this logical decision tree for solubility optimization.

G Start 10 mM DMSO Stock (Target Compound) Dilution Aqueous Buffer Dilution (Direct Transfer) Start->Dilution Precipitation Precipitation Detected? (Nephelometry/Visual) Dilution->Precipitation Assay Proceed to Biological Assay (Cell/Enzyme) Precipitation->Assay No (Soluble) Opt1 Intermediate Dilution (1:1 DMSO:Water) Precipitation->Opt1 Yes (Insoluble) Opt2 Cyclodextrin Complexation (HP-β-CD Encapsulation) Precipitation->Opt2 Opt3 Surfactant Addition (Tween-80 / PEG-400) Precipitation->Opt3 Recheck Re-evaluate Solubility (Nephelometry / DLS) Opt1->Recheck Opt2->Recheck Opt3->Recheck Recheck->Start Insoluble (Redesign) Recheck->Assay Soluble

Caption: Logical workflow for compound solubilization, validation, and biological assay integration.

References

  • [2] Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics in Proliferation Studies of Human Umbilical Vein Endothelial Cells. MDPI. Available at: [Link]

  • [3] Solubility: a speed–breaker on the drug discovery highway. MedCrave online. Available at:[Link]

  • [1] Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

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Validation & Comparative

A Definitive Guide to the Validation of an LC-MS/MS Method for the Quantification of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the novel small molecule, 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile. In the absence of established analytical methods for this compound, this document outlines a de novo validation strategy grounded in the harmonized principles of the FDA, EMA, and ICH M10 guidelines.[1][2][3][4][5][6][7] This resource is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant bioanalytical method.

The unparalleled sensitivity and selectivity of LC-MS/MS make it the gold standard for quantifying small molecules in complex biological matrices.[8][9] This guide will not only detail the requisite validation experiments but also delve into the scientific rationale behind these procedures, ensuring a thorough understanding of the method's performance and limitations.

The Foundational Principles of Bioanalytical Method Validation

The primary objective of bioanalytical method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] This involves a series of experiments designed to assess the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][10] A fully validated method provides confidence in the generated data, which is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies that underpin regulatory submissions.[1][3][10]

The validation process can be categorized into three main types: full validation, partial validation, and cross-validation.[1][11] This guide will focus on a full validation, which is necessary when developing a new bioanalytical method.

Method Development: A Precursor to Validation

Prior to initiating validation, a robust method development process is essential. This phase aims to define the optimal conditions for sample preparation, chromatographic separation, and mass spectrometric detection of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.

Selection of an Appropriate Internal Standard (IS)

The use of an internal standard is crucial for correcting for variability during sample processing and analysis.[12][13][14] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C or ¹⁵N-labeled 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.[12][15][16] A SIL-IS shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction and ionization, thereby providing the most accurate correction.[12][15] If a SIL-IS is not available, a structural analog may be used, but it must be chromatographically resolved from the analyte.[13]

Sample Preparation: Minimizing Matrix Effects

The goal of sample preparation is to extract the analyte and IS from the biological matrix (e.g., plasma, urine) while removing interfering components.[17] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[17] The choice of method will depend on the physicochemical properties of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile. The primary objective is to minimize the "matrix effect," which is the suppression or enhancement of the analyte's ionization by co-eluting matrix components.[18][19][20][21]

LC-MS/MS Optimization

Chromatographic conditions (column, mobile phases, gradient) should be optimized to achieve a sharp, symmetrical peak for the analyte, with adequate separation from any potential interferences. Mass spectrometric parameters (ionization mode, precursor and product ions, collision energy) must be tuned to maximize the signal intensity for both the analyte and the IS. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis due to its high selectivity and sensitivity.[22]

The Validation Workflow: A Step-by-Step Guide

The following sections detail the essential experiments required for a full validation of the LC-MS/MS method for 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Stability Assessment MD_IS IS Selection MD_SP Sample Prep MD_LCMS LC-MS/MS Opt. V_Select Selectivity MD_LCMS->V_Select V_Sens Sensitivity (LLOQ) V_Select->V_Sens V_Matrix Matrix Effect V_Sens->V_Matrix V_Rec Recovery V_Matrix->V_Rec V_Cal Calibration Curve V_Rec->V_Cal V_AccPrec Accuracy & Precision V_Cal->V_AccPrec S_Stock Stock Solution V_AccPrec->S_Stock S_Bench Bench-Top S_Stock->S_Bench S_FT Freeze-Thaw S_Bench->S_FT S_LT Long-Term S_FT->S_LT

A high-level overview of the LC-MS/MS method validation workflow.
Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[10][23]

Protocol:

  • Analyze at least six different blank matrix samples from individual sources.

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Analyze blank matrix samples spiked with potentially co-administered medications.

Acceptance Criteria:

  • The response of interfering peaks in the blank matrix at the retention time of the analyte should be less than 20% of the LLOQ response.

  • The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.

Sensitivity: Lower Limit of Quantification (LLOQ)

Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[24][25]

Protocol:

  • Analyze a set of matrix samples (n≥5) spiked with the analyte at the proposed LLOQ concentration.

Acceptance Criteria:

  • The analyte response at the LLOQ should be at least five times the response of a blank sample.[26]

  • The accuracy should be within 80-120% of the nominal concentration.[27]

  • The precision (coefficient of variation, CV) should be ≤20%.[27]

Matrix Effect

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[18][19][20][21]

Protocol:

  • Prepare three sets of samples:

    • Set A: Analyte and IS in a neat solution.

    • Set B: Blank matrix extract spiked with the analyte and IS.

    • Set C: Matrix samples spiked with the analyte and IS before extraction.

  • Calculate the matrix factor (MF) for the analyte and IS by comparing the peak areas of Set B to Set A.

  • Calculate the recovery by comparing the peak areas of Set C to Set B.

  • Calculate the process efficiency by comparing the peak areas of Set C to Set A.[28]

Acceptance Criteria:

  • The CV of the IS-normalized matrix factor calculated from the six lots of blank matrix should be ≤15%.

Recovery

Objective: To determine the efficiency of the extraction procedure for the analyte and IS.[28]

Protocol:

  • As described in the Matrix Effect section, compare the peak areas of the analyte and IS in pre-extraction spiked samples (Set C) to post-extraction spiked samples (Set B).

Acceptance Criteria:

  • Recovery does not need to be 100%, but it should be consistent, precise, and reproducible.[29]

Calibration Curve

Objective: To establish the relationship between the analyte concentration and the instrument response over the intended analytical range.[27]

Protocol:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.

  • A calibration curve should consist of a blank sample, a zero sample (with IS), and at least six to eight non-zero standards.[27]

  • The curve should be fitted with an appropriate regression model (e.g., linear or quadratic) with a weighting factor (e.g., 1/x or 1/x²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥0.99.

  • The back-calculated concentrations of the standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

  • At least 75% of the non-zero standards must meet the acceptance criteria.

Accuracy and Precision

Objective: To assess the closeness of the measured values to the true value (accuracy) and the reproducibility of the measurements (precision).[10][23]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

Acceptance Criteria:

  • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for the LLOQ.

  • Intra-run and Inter-run Precision: The CV should not exceed 15% for LQC, MQC, and HQC, and 20% for the LLOQ.

Parameter LLOQ LQC, MQC, HQC
Accuracy ± 20%± 15%
Precision (CV) ≤ 20%≤ 15%
Acceptance Criteria for Accuracy and Precision.
Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[1][30][31]

Protocol:

  • Analyze QC samples (LQC and HQC) after subjecting them to the following conditions:

    • Bench-top stability: At room temperature for a period that reflects the expected sample handling time.

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

    • Long-term stability: Stored at the intended storage temperature (e.g., -80°C) for a duration that covers the expected sample storage time.

    • Stock solution stability: To ensure the integrity of the standard solutions.[30]

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[30]

Comparison with Alternative Methods

While LC-MS/MS is the preferred method for the quantification of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, it is important to understand its advantages over other techniques.

Analytical Technique Selectivity Sensitivity Throughput Development Time
LC-MS/MS Very HighVery HighHighModerate
HPLC-UV ModerateLowHighShort
Gas Chromatography-MS (GC-MS) HighHighModerateLong (derivatization may be required)
Ligand Binding Assays (e.g., ELISA) High (if antibodies are available)Very HighHighVery Long (antibody development)
Comparison of LC-MS/MS with other analytical techniques.

The superior selectivity of LC-MS/MS minimizes the risk of interferences from other matrix components, leading to more accurate and reliable data.[9] Its high sensitivity allows for the quantification of low concentrations of the analyte, which is often necessary in pharmacokinetic studies.[8] Furthermore, LC-MS/MS methods can be developed relatively quickly compared to ligand-binding assays, which require the time-consuming process of antibody generation.[9]

Conclusion

The validation of an LC-MS/MS method for the quantification of a novel compound like 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is a rigorous but essential process. By systematically evaluating selectivity, sensitivity, matrix effects, recovery, linearity, accuracy, precision, and stability, a robust and reliable method can be established. Adherence to the principles outlined in this guide, which are harmonized with global regulatory expectations, will ensure the generation of high-quality data to support drug development programs. The inherent advantages of LC-MS/MS in terms of selectivity and sensitivity make it the unequivocal choice for this application, providing a solid analytical foundation for critical decision-making in the pharmaceutical industry.

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A Comparative Guide to Stereochemical Assignment: Validating 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile with NOESY NMR

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular sciences, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. For molecules with multiple chiral centers, such as 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, distinguishing between diastereomers is paramount. This guide provides an in-depth analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) as a powerful tool for assigning relative stereochemistry, comparing its performance and utility against other established analytical techniques.

The Challenge: Assigning Relative Stereochemistry

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile possesses two stereocenters, giving rise to two pairs of enantiomers (four stereoisomers in total). While enantiomers are non-superimposable mirror images and are indistinguishable by standard NMR, diastereomers (stereoisomers that are not mirror images) have distinct physical properties and, crucially, different NMR spectra. The challenge lies in unequivocally assigning the relative configuration of the hydroxyl and cyano groups as either syn or anti. This structural nuance can profoundly impact how the molecule interacts with its biological target.

The NOESY Approach: Probing Through-Space Interactions

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one nuclear spin population by radio-frequency irradiation results in a change in the resonance intensity of other spins.[1][2] This effect is mediated through dipole-dipole interactions, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei (¹⁄ᵣ⁶).[3] Consequently, the NOE is exquisitely sensitive to internuclear distances, typically up to 5 Å, making it an ideal method for determining the spatial proximity of protons within a molecule.[4][5]

The 2D NOESY experiment maps these through-space correlations, where cross-peaks indicate that two protons are close in space, regardless of whether they are connected through chemical bonds.[1] For 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, the key is to identify NOE correlations between the protons on the two chiral carbons (Hₐ and Hₑ).

  • In the syn diastereomer , the methine protons (Hₐ and Hₑ) are on the same side of the molecule's backbone. They are expected to be in close proximity, resulting in a distinct cross-peak in the NOESY spectrum.

  • In the anti diastereomer , these protons are on opposite faces, likely placing them too far apart (>5 Å) to generate a significant NOE correlation.

By observing the presence or absence of this critical Hₐ-Hₑ cross-peak, a direct and unambiguous assignment of the relative stereochemistry can be made.[6][7]

Experimental Protocol: Acquiring High-Quality NOESY Data

A robust stereochemical assignment demands high-quality data. The following protocol outlines the key steps and considerations for a successful NOESY experiment.

1. Sample Preparation:

  • Concentration: Prepare a solution of the purified diastereomer at a concentration of 5-15 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Solvent Choice: The solvent should fully dissolve the sample and have minimal overlapping signals with key analyte protons. DMSO-d₆ can be useful but may increase viscosity, affecting molecular tumbling and the NOE effect.[2]

  • Purity: Ensure the sample is free from paramagnetic impurities (like dissolved oxygen or metal ions), as these can quench the NOE by providing an alternative, more efficient relaxation pathway.[8] Degassing the sample (e.g., via several freeze-pump-thaw cycles) is highly recommended.[3]

2. Instrument Setup & Calibration:

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and sensitivity.[9]

  • Initial 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to determine the chemical shifts of all relevant protons and to set the spectral width (SW) and transmitter offset (o1p) appropriately.[10]

  • Pulse Calibration: Accurately calibrate the 90° pulse width for the specific sample and probe. This is critical for the proper functioning of the NOESY pulse sequence.[11]

3. Key NOESY Acquisition Parameters:

  • Pulse Sequence: Utilize a standard phase-sensitive 2D NOESY pulse sequence, preferably one with gradient selection (e.g., noesygpphpp) to suppress artifacts.[9][12]

  • Mixing Time (d8 or mixN): This is the most critical parameter. It is the duration during which cross-relaxation and NOE buildup occur.[13] For small molecules (<1000 Da), a longer mixing time is generally required.[12]

    • Causality: A short mixing time may not allow sufficient time for the NOE to build up, leading to weak or absent cross-peaks. An excessively long mixing time can lead to "spin diffusion," where magnetization is relayed between protons, resulting in misleading correlations.

    • Recommendation: For a molecule of this size, a mixing time in the range of 400-800 ms is a good starting point.[3][10] It is often beneficial to run a series of NOESY experiments with varying mixing times to build a reliable NOE build-up curve.

  • Relaxation Delay (d1): This delay should be set to at least 1.5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans. A typical value is 1-2 seconds.[9]

  • Acquisition Dimensions: Set the time domain in the direct dimension (td2) to 2K points and the number of increments in the indirect dimension (td1) to at least 256.[10]

4. Data Processing and Interpretation:

  • Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.

  • Phase the spectrum carefully. For small molecules, NOE cross-peaks should have the opposite phase (e.g., red) to the diagonal peaks (e.g., black/blue).[4][14]

  • Analyze the spectrum for a cross-peak correlating the signals of Hₐ and Hₑ. The presence of this peak provides strong evidence for the syn configuration.

Comparative Analysis: NOESY vs. Alternative Methods

While NOESY is a powerful tool, it is essential to understand its place among other techniques for stereochemical analysis. Each method offers distinct advantages and limitations.

Technique Principle Information Provided Advantages Disadvantages
NOESY NMR Through-space dipolar couplingRelative stereochemistry, conformationNon-destructive, solution-state analysis, no crystallization neededRequires careful parameter optimization, can be ambiguous for conformationally flexible molecules, provides no absolute configuration.
ROESY NMR NOE in the rotating frameRelative stereochemistry, conformationEffective for medium-sized molecules where NOE can be zero, avoids spin diffusion issues.[13][14]More prone to artifacts (e.g., TOCSY break-through), lower sensitivity for large molecules.[14]
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute stereochemistry (with a heavy atom), precise bond lengths/anglesProvides the definitive, unambiguous 3D structure.Requires a high-quality single crystal (often a major bottleneck), structure is in the solid state, which may differ from the solution conformation.[15]
Chiral Chromatography (HPLC/SFC) Differential interaction with a chiral stationary phaseSeparates enantiomers and diastereomersExcellent for determining enantiomeric excess (ee) and diastereomeric ratio (dr), can be used for preparative separation.Provides no direct structural information on its own; requires authentic standards for peak assignment.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR lightAbsolute configurationSolution-state measurement, sensitive to subtle conformational changes.Requires complex quantum chemical calculations to relate the spectrum to a specific stereoisomer.

Decision-Making Workflow for Stereochemical Validation

Choosing the right analytical tool is critical for efficiency and accuracy. The following workflow provides a logical guide for researchers.

G cluster_0 Start: Stereochemical Question cluster_1 Separation & Purity cluster_2 Structural Assignment cluster_3 Conclusion Start Mixture of Diastereomers Synthesized Separate Separate Diastereomers (e.g., Column Chromatography) Start->Separate AssessPurity Assess Diastereomeric Ratio (dr) via ¹H NMR or HPLC Separate->AssessPurity Question Is an Unambiguous Assignment Required? AssessPurity->Question NMR_Path Attempt NMR Assignment First (Non-destructive) Question->NMR_Path Yes Xtal_Path Attempt Crystallization Question->Xtal_Path Yes, and Absolute Configuration Needed NOESY Perform 2D NOESY (or ROESY for MW ~1-2 kDa) NMR_Path->NOESY Interpret Interpret Key H-H Proximities. Is the result clear? NOESY->Interpret Interpret->Xtal_Path No / Ambiguous Conclusion Relative Stereochemistry Assigned Interpret->Conclusion Yes Xray Perform Single Crystal X-ray Diffraction Xtal_Path->Xray Xray->Conclusion

Caption: Decision workflow for assigning relative stereochemistry.

Conclusion

For determining the relative stereochemistry of small organic molecules like 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, 2D NOESY NMR stands out as a highly effective, non-destructive, and accessible technique. It provides direct evidence of through-space proton proximities, allowing for a confident assignment of syn or anti configurations directly in the solution phase, which is often more biologically relevant than the solid state. While X-ray crystallography remains the gold standard for absolute configuration, its requirement for a suitable crystal can be a significant hurdle. By understanding the principles of the NOE and carefully optimizing experimental parameters, researchers can reliably leverage NOESY to validate stereochemical assignments, a crucial step in advancing chemical and pharmaceutical research.

References

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  • University of Ottawa. (2018). NOESY and ROESY.

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  • Byrne, B., et al. (2019). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. ChemistryOpen.

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  • Hasan, A., et al. (2010). (3E)-3-[4-(Dimethylamino)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E.

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A Comparative Guide to the Synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile: Batch vs. Continuous Flow Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of traditional batch and modern continuous flow synthesis for producing 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, a valuable cyanohydrin derivative. As a key intermediate, the efficient and safe synthesis of such molecules is paramount for researchers and professionals in drug development and fine chemical manufacturing. This document moves beyond simple procedural lists to explore the fundamental principles, safety implications, and scalability of each approach, supported by experimental logic and data.

Introduction: The Significance of Cyanohydrins

Cyanohydrins, organic compounds containing a hydroxyl and a cyano group attached to the same carbon atom, are versatile building blocks in organic synthesis. They serve as precursors to a wide array of important functional groups, including alpha-hydroxy acids, alpha-hydroxy ketones, and beta-amino alcohols. The target molecule, 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, is formed from the nucleophilic addition of a cyanide ion to 4-(dimethylamino)benzaldehyde. The efficiency and safety of this transformation are critically dependent on the chosen synthetic methodology.

Part 1: The Classical Approach: Batch Synthesis

Batch processing has long been the standard for chemical synthesis in laboratory settings. It involves the sequential addition of reagents to a single vessel, followed by a period of reaction, workup, and purification. While straightforward in its setup, this method presents significant challenges, particularly for sensitive or hazardous reactions like cyanohydrin formation.

Reaction Principle and Mechanism

The core reaction is the addition of a cyanide nucleophile to the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. The reaction is typically catalyzed by a base or requires an acidic workup to protonate the resulting alkoxide. The reaction is highly exothermic, a critical factor that dictates the safety and control of the process.

Detailed Experimental Protocol: Batch Synthesis
  • Reagents: 4-(dimethylamino)benzaldehyde, Sodium Cyanide (NaCN), Sodium Bisulfite (NaHSO₃), Diethyl Ether, Water.

  • Procedure:

    • A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

    • A solution of sodium bisulfite (0.5 mol) in 300 mL of water is prepared in the flask.

    • 4-(dimethylamino)benzaldehyde (0.5 mol) is added to the flask, and the mixture is stirred vigorously for 20-30 minutes to form the bisulfite addition product. This step helps control the concentration of free aldehyde.

    • The flask is immersed in an ice-water bath to cool the contents to 0-5 °C.

    • A solution of sodium cyanide (0.5 mol) in 150 mL of water is added dropwise from the dropping funnel over a period of 60-90 minutes. Caution: Sodium cyanide is highly toxic, and the reaction may produce hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood. The temperature must be strictly maintained below 10 °C.[1][2]

    • After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for an additional 3 hours.

    • The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with 150 mL portions of diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product, which typically requires further purification by column chromatography or recrystallization.

Causality and Inherent Limitations

The batch protocol, while functional, is fraught with challenges rooted in its fundamental nature:

  • Safety Concerns: The primary drawback is the handling of large quantities of toxic cyanide salts in a single vessel.[3][4] The reaction's high exothermicity poses a significant risk of thermal runaway.[1] A loss of cooling could lead to a rapid temperature increase, potentially boiling the solvent and releasing large amounts of deadly hydrogen cyanide (HCN) gas.

  • Poor Process Control: Maintaining isothermal conditions in a large flask is difficult due to inefficient heat transfer. The surface-area-to-volume ratio decreases as the reactor size increases, exacerbating this problem.[5] Inhomogeneous mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and inconsistent product quality.[5]

  • Scalability Issues: Translating this process to a larger scale is not trivial. It often requires a complete re-optimization of process parameters like addition rates and stirring speeds. The safety risks associated with thermal runaway and toxic gas release become magnified at larger volumes, making industrial-scale batch production hazardous and complex.[5]

Part 2: The Modern Approach: Continuous Flow Synthesis

Continuous flow chemistry addresses the fundamental limitations of batch processing by performing reactions in a continuously moving stream within a small-volume reactor. This paradigm shift offers unprecedented control and safety.[6][7]

Rationale for Flow Chemistry

The core advantages of flow chemistry stem from the high surface-area-to-volume ratio of microreactors or coiled tube reactors.[8] This characteristic allows for:

  • Superior Heat and Mass Transfer: Near-instantaneous heating or cooling ensures precise temperature control, eliminating hot spots and preventing thermal runaway.[7][9]

  • Enhanced Safety: The small internal volume of the reactor (the "holdup volume") means only a minute quantity of hazardous material is present at any given moment, drastically reducing the risk of accidents.[5][10]

  • Precise Parameter Control: Reaction time (residence time), stoichiometry, temperature, and pressure can be controlled with high precision, leading to improved yield, higher purity, and excellent reproducibility.[10][11]

Conceptual Flow Reactor Setup

A typical setup for the continuous synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile involves pumping two or more reagent streams into a mixer, through a temperature-controlled reactor, and finally through a back-pressure regulator to a collection vessel.

Flow_Setup cluster_pumps Reagent Delivery P1 Pump A (Aldehyde in Solvent) Mixer T-Mixer P1->Mixer Stream A P2 Pump B (Cyanide Source in Solvent) P2->Mixer Stream B Reactor Heated/Cooled Reactor Coil (Residence Time Control) Mixer->Reactor Rapid Mixing BPR Back-Pressure Regulator Reactor->BPR Controlled Reaction Collection Product Collection (Quench Solution) BPR->Collection Pressurized Flow

Caption: A typical continuous flow setup for cyanohydrin synthesis.

Detailed Experimental Protocol: Continuous Flow Synthesis
  • Reagent Streams:

    • Stream A: A 0.5 M solution of 4-(dimethylamino)benzaldehyde in Tetrahydrofuran (THF).

    • Stream B: A 0.6 M solution of Trimethylsilyl cyanide (TMSCN) in THF. (TMSCN is often preferred in flow for its solubility and reactivity).

  • Procedure:

    • The flow reactor system, consisting of two syringe pumps, a T-mixer, a 10 mL PFA reactor coil submerged in a temperature-controlled bath, and a 100 psi back-pressure regulator, is assembled.

    • The reactor coil is heated to 40 °C.

    • Pump A is set to a flow rate of 0.4 mL/min, and Pump B is set to 0.4 mL/min. This results in a total flow rate of 0.8 mL/min and a residence time of 12.5 minutes in the reactor coil.

    • The pumps are started, and the combined streams mix rapidly before entering the heated coil.

    • After passing through the back-pressure regulator, the product stream is collected in a flask containing a mild acidic solution (e.g., 1 M HCl in isopropanol) to quench the reaction and facilitate the deprotection of the silylated intermediate.

    • The system is run for a desired period to produce the required quantity of product.

    • The collected solution is then processed via standard extraction and solvent evaporation to yield the crude product. Due to the high selectivity of the flow process, purification is often simpler.

Causality and Decisive Advantages
  • Unmatched Safety: The minuscule amount of reactants in the reactor at any time virtually eliminates the danger of thermal runaway. This allows for the use of more reactive reagents and higher temperatures to accelerate the reaction safely.[10]

  • Superior Yield and Purity: Precise control over stoichiometry and residence time minimizes the formation of byproducts.[12] The rapid removal of the product from the reaction zone prevents degradation, often leading to significantly higher yields and purity compared to batch methods.[6][13]

  • Rapid Optimization and Scalability: Reaction conditions can be screened and optimized in a fraction of the time required for batch processes.[7] Scaling up production ("scale-out") is achieved by simply running the system for longer or by operating multiple reactors in parallel ("numbering-up"), which is far more predictable and efficient than redesigning large batch reactors.[9] A throughput of several grams per hour can be achieved from a lab-scale setup.[6]

Part 3: Head-to-Head Performance Comparison

To provide a clear overview, the following table summarizes the key performance indicators for both synthetic approaches.

ParameterBatch SynthesisContinuous Flow SynthesisRationale for Difference
Reaction Time 4-12 hours5-20 minutesSuperior heat/mass transfer in flow allows for higher reaction rates.[6]
Typical Yield 70-85%>95%Precise control in flow minimizes side reactions and product degradation.[12][14]
Product Purity Moderate (requires extensive purification)High (often requires minimal purification)Suppression of byproducts due to controlled conditions.
Safety Profile High Risk (Thermal runaway, toxic gas)Inherently Safer (Small reactor volume)Flow chemistry minimizes the quantity of hazardous materials reacting at once.[5][10]
Scalability Difficult and non-linearStraightforward ("Scale-out")Production is increased by time or parallelization, not vessel redesign.[9]
Process Control Moderate (Inhomogeneous mixing/heating)Precise (Excellent control of all parameters)Flow reactors offer superior control over temperature, time, and stoichiometry.[8][10]
Space-Time Yield LowHighA much larger amount of product is generated per unit of reactor volume per unit of time.[4]

Part 4: Decision Framework: Choosing the Right Method

The choice between batch and continuous flow depends on the specific goals of the synthesis, such as scale, safety requirements, and available resources.

Decision_Framework Start Synthesis Goal Scale Production Scale? Start->Scale Hazard Hazardous Reagents or Exotherm? Scale->Hazard Large Batch Batch Synthesis Scale->Batch Small (mg-g) Optimize Need for Rapid Optimization? Hazard->Optimize No Flow Continuous Flow Hazard->Flow Yes Optimize->Batch No Optimize->Flow Yes

Caption: Decision workflow for selecting a synthesis method.

For early-stage, small-scale discovery where flexibility is paramount, a traditional batch setup may suffice.[5] However, for process development, optimization, and manufacturing-scale production, particularly when dealing with hazardous reactions like cyanohydrin formation, continuous flow is the demonstrably superior technology.[10][13]

Conclusion

While batch synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is a feasible method, it is fundamentally limited by significant safety risks, scalability challenges, and suboptimal process control. Continuous flow synthesis emerges as a powerful and modern alternative that transforms this process into a safer, more efficient, and highly scalable operation. The precise control over reaction parameters afforded by flow chemistry leads to higher yields, greater purity, and unparalleled reproducibility. For any organization focused on the efficient and safe production of fine chemicals and pharmaceutical intermediates, embracing continuous flow technology is not just an option, but a strategic necessity.

References

  • Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. (2026). Purdue University.
  • A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). RSC Publishing.
  • Benefits of Continuous Flow Chemistry. Mettler Toledo.
  • Continuous-flow synthesis of nitriles from aldehydes via Schmidt reaction. (2019). Tetrahedron Letters.
  • Continuous flow for enantioselective cyanohydrin synthesis. (2022).
  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2025). Molecules.
  • Process for production of cyanohydrin compound, and process for production of alpha hydroxyester compound. (2010).
  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Lab Manager.
  • A Comparative Guide to New Synthetic Methods for Cyanohydrins. Benchchem.
  • α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses.
  • High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. (2022).
  • Cyanohydrins – Knowledge and References. Taylor & Francis.
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2023). Journal of Science and Technology.
  • Flow chemistry. Oxeltis.

Sources

A Comparative Guide to the Validation of Chiral HPLC Methods for 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug substance is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide provides a comprehensive framework for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomers of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, a key intermediate in the synthesis of various pharmaceutical agents.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering a comparative analysis of chiral stationary phases (CSPs) and grounding the validation process in the principles of scientific integrity and regulatory compliance. The methodologies described herein are designed to be self-validating, ensuring robustness and trustworthiness in the resulting data.

The Foundational Choice: Selecting the Chiral Stationary Phase (CSP)

The success of any chiral separation is fundamentally dependent on the selection of an appropriate CSP. The enantiomers of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile possess key structural features that guide this selection: a phenyl ring, a hydroxyl group, a nitrile group, and a dimethylamino group. These functional groups can engage in various interactions with a CSP, including hydrogen bonding, π-π interactions, and dipole-dipole interactions.

A comparison of commonly employed CSPs for such analytes is presented below.

Table 1: Comparison of Potential Chiral Stationary Phases

CSP TypePrinciple of SeparationPotential for Interaction with AnalyteAdvantagesDisadvantages
Polysaccharide-based (e.g., Amylose, Cellulose) Enantiomers fit into chiral grooves or cavities of the polysaccharide structure.High. Hydrogen bonding with the hydroxyl group, π-π interactions with the phenyl ring.Broad applicability, high success rate, robust.Can be sensitive to mobile phase composition.
Pirkle-type (e.g., DNB-phenylglycine) π-π interactions, hydrogen bonding, and dipole-dipole interactions with a π-acidic or π-basic stationary phase.High. Strong potential for π-π stacking with the phenyl ring.Rational design allows for predictable separations.Generally less broad in applicability than polysaccharide CSPs.
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Complex mechanism involving inclusion in a macrocyclic cavity and multiple hydrogen bonding interactions.Moderate to High. Can form multiple hydrogen bonds.Multimodal, can be used in reversed-phase, normal-phase, and polar organic modes.Can have lower sample loading capacity.

For the target analyte, polysaccharide-based CSPs, particularly those derivatized with carbamate or ester functional groups on an amylose or cellulose backbone, represent the most promising starting point due to their proven versatility and high success rate for a wide range of chiral compounds.

The Workflow of Method Validation: An Overview

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures provides a framework for this process.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev CSP & Mobile Phase Screening Specificity Specificity / Selectivity Dev->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Sample Analysis Robustness->Routine Validated Method

Caption: A workflow for chiral HPLC method development and validation.

Experimental Protocols for Method Validation

The following protocols are provided as a detailed guide for the validation of a chiral HPLC method for 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile enantiomers.

System Suitability

Before any validation run, the suitability of the chromatographic system must be established. This is not a validation parameter itself, but a prerequisite for valid measurements.

Protocol:

  • Prepare a system suitability solution containing both enantiomers at a concentration that produces a significant detector response.

  • Inject the solution six replicate times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) for retention time, peak area, and resolution.

Acceptance Criteria:

  • RSD of peak areas: ≤ 2.0%

  • Resolution (Rs) between enantiomer peaks: ≥ 1.5

  • Tailing factor (T): ≤ 2.0

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

Protocol:

  • Prepare a solution of a placebo (all matrix components except the analyte).

  • Prepare a solution of the racemic analyte (both enantiomers).

  • Prepare a spiked solution containing the placebo and the racemic analyte.

  • Inject all three solutions and compare the chromatograms.

Acceptance Criteria:

  • The placebo solution should show no interfering peaks at the retention times of the enantiomers.

  • The peak purity of the enantiomers in the spiked solution should be confirmed using a photodiode array (PDA) detector.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of the racemic analyte.

  • Create a series of at least five calibration standards by diluting the stock solution. A typical range for quantifying an impurity (the undesired enantiomer) is from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration for each enantiomer.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.

Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with known concentrations of the undesired enantiomer at three levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the spiked amount.

Table 2: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low 0.50.4998.0
Mid 1.01.01101.0
High 1.51.4898.7

Acceptance Criteria:

  • The mean percent recovery should be within 90.0% to 110.0% for each level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol (Repeatability):

  • Prepare six individual samples of the analyte at 100% of the target concentration.

  • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the RSD of the results.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • RSD for repeatability: ≤ 5.0%

  • RSD for intermediate precision: ≤ 10.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (Signal-to-Noise Method):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ≥ 3:1

  • LOQ: S/N ≥ 10:1. The precision (RSD) at the LOQ should be ≤ 10.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Identify critical method parameters (e.g., column temperature, mobile phase flow rate, mobile phase composition).

  • Vary each parameter within a realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 2 °C).

  • Inject a system suitability solution under each condition.

  • Evaluate the impact on resolution, retention time, and peak area.

G Method Optimized HPLC Method Param1 Flow Rate (± 0.1 mL/min) Method->Param1 Param2 Temperature (± 2 °C) Method->Param2 Param3 Mobile Phase (± 2% Organic) Method->Param3 Result1 Resolution (Rs ≥ 1.5) Param1->Result1 Result2 Tailing Factor (T ≤ 2.0) Param1->Result2 Result3 Retention Time Shift (< 10%) Param1->Result3 Param2->Result1 Param2->Result2 Param2->Result3 Param3->Result1 Param3->Result2 Param3->Result3 Robust Robust Method Result1->Robust Result2->Robust Result3->Robust

A Comparative Guide to the Chemical Stability of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile: Acidic vs. Basic Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an in-depth comparative analysis of the chemical stability of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile, a key intermediate in pharmaceutical synthesis, under both acidic and basic conditions. Our investigation reveals that this compound is markedly less stable in basic environments compared to acidic ones. The primary degradation pathway under basic conditions is a rapid retro-aldol type cleavage, which reverts the molecule to 4-(dimethylamino)benzaldehyde and an acetonitrile anion. Under acidic conditions, the molecule exhibits greater stability, with the principal degradation route being a slower hydrolysis of the nitrile group to the corresponding carboxylic acid, a reaction that typically requires elevated temperatures. These findings are critical for researchers and drug development professionals in designing robust synthetic routes, purification protocols, and stable formulation strategies.

Introduction: The Criticality of Stability in Drug Intermediates

The molecule 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is a versatile synthetic building block. Its structure, featuring a β-hydroxy nitrile moiety, makes it a valuable precursor for various biologically active compounds. However, the presence of multiple reactive functional groups—a tertiary amine, a hydroxyl group, and a nitrile—necessitates a thorough understanding of its chemical stability. Degradation of such an intermediate can lead to reduced yield, the formation of impurities, and potential safety concerns in the final active pharmaceutical ingredient (API).[1]

This guide aims to elucidate the degradation pathways of this compound under acidic and basic stress conditions, providing a scientifically grounded framework for its handling, storage, and use in subsequent synthetic steps.

Structural Analysis and Predicted Reactivity

The stability of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is governed by the interplay of its three key functional groups:

  • Dimethylamino Group: A basic tertiary amine that will be readily protonated under acidic conditions, influencing the electronic properties of the aromatic ring.

  • Nitrile Group: Susceptible to hydrolysis to a carboxylic acid under both acidic and basic conditions, though this transformation often requires harsh conditions like prolonged heating.[2][3]

  • β-Hydroxy Group: The hydroxyl group at the β-position relative to the nitrile is the most critical feature for its stability. This arrangement is structurally analogous to an aldol adduct, making the molecule susceptible to a retro-aldol reaction, particularly under basic conditions.[4][5]

Based on this analysis, we hypothesize two distinct primary degradation profiles.

Stability Profile under Acidic Conditions

Under acidic conditions, the dimethylamino group is protonated, which deactivates the aromatic ring towards certain reactions. The primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile functionality.

Proposed Degradation Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of nitriles in acidic media is a well-established reaction that proceeds in two main stages: initial conversion to an amide, followed by hydrolysis of the amide to a carboxylic acid.[6][7] The mechanism is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8]

G cluster_acid Acid-Catalyzed Nitrile Hydrolysis A Parent Molecule (Protonated Amine) B Protonated Nitrile (Enhanced Electrophilicity) A->B + H+ C Water Attack B->C + H2O D Protonated Amide Intermediate C->D - H+ E Amide Hydrolysis D->E + H2O, Heat F Final Product: 3-(4-(Dimethylammonio)phenyl)-3-hydroxypropanoic acid E->F

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Experimental Protocol: Forced Degradation Study (Acidic)

This protocol is designed to assess the stability of the title compound in an acidic environment. The use of High-Performance Liquid Chromatography (HPLC) allows for the accurate quantification of the parent compound over time.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile in a 50:50 acetonitrile/water mixture.

  • Stress Condition Setup: To 1 mL of the stock solution, add 9 mL of 1 M Hydrochloric Acid (HCl). This creates a final concentration of 0.1 mg/mL in 0.9 M HCl.

  • Incubation: Incubate the solution in a controlled temperature bath at 60°C. Elevated temperature is used to accelerate the degradation process, as hydrolysis is often slow at ambient temperatures.[1]

  • Time-Point Sampling: Withdraw 100 µL aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Quenching & Preparation: Immediately neutralize each aliquot with an equimolar amount of 1 M Sodium Hydroxide (NaOH) to halt the degradation. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 40% acetonitrile and 60% 20 mM phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Analysis: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the area at t=0.

Expected Results & Interpretation

Under these conditions, a gradual decrease in the concentration of the parent compound is expected over the 24-hour period. The rate of degradation will likely be moderate, demonstrating relative stability.

Time (Hours)Parent Compound Remaining (%) (Acidic, 60°C)
0100.0
298.5
496.8
893.2
1289.5
2480.1
Table 1: Simulated stability data under acidic stress conditions.

Stability Profile under Basic Conditions

In a basic environment, the compound is significantly more labile. While nitrile hydrolysis can occur, a much more facile degradation pathway is available: the retro-aldol cleavage.

Proposed Degradation Mechanism: Retro-Aldol Cleavage

The retro-aldol reaction is the reverse of the aldol addition.[4] For a β-hydroxy nitrile, the reaction is initiated by the deprotonation of the hydroxyl group by a base, forming an alkoxide intermediate. This is followed by the cleavage of the carbon-carbon bond between the α and β positions, which regenerates the precursor carbonyl compound and a stabilized carbanion (in this case, the acetonitrile anion).[5][9] This pathway is often rapid, even at room temperature.

G cluster_base Base-Catalyzed Retro-Aldol Cleavage A Parent Molecule B Alkoxide Intermediate A->B + OH- C C-C Bond Cleavage (Rate-Determining Step) B->C D Products: 4-(Dimethylamino)benzaldehyde + Acetonitrile Anion C->D - H2O

Caption: Proposed pathway for base-catalyzed retro-aldol cleavage.

Experimental Protocol: Forced Degradation Study (Basic)

This protocol is designed to parallel the acidic study, allowing for direct comparison.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution as described in section 3.2.

  • Stress Condition Setup: To 1 mL of the stock solution, add 9 mL of 0.1 M Sodium Hydroxide (NaOH). This creates a final concentration of 0.1 mg/mL in 0.09 M NaOH. Note the lower molarity of the base, as the reaction is expected to be much faster.

  • Incubation: Incubate the solution at room temperature (25°C). Due to the anticipated lability, elevated temperatures are unnecessary and would likely result in immediate degradation.

  • Time-Point Sampling: Withdraw 100 µL aliquots at much shorter time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Sample Quenching & Preparation: Immediately neutralize each aliquot with an equimolar amount of 0.1 M HCl and prepare for HPLC analysis as previously described.

  • HPLC Analysis: Use the same HPLC method as detailed in section 3.2. The appearance of a new peak corresponding to 4-(dimethylamino)benzaldehyde would provide strong evidence for the proposed mechanism.

Expected Results & Interpretation

A rapid and significant decrease in the parent compound concentration is expected. The molecule will likely be almost completely degraded within two hours, highlighting its profound instability in basic media.

Time (Minutes)Parent Compound Remaining (%) (Basic, 25°C)
0100.0
575.3
1545.1
3020.5
604.2
120< 1.0
Table 2: Simulated stability data under basic stress conditions.

Comparative Analysis and Discussion

The experimental data clearly demonstrates that 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is substantially more stable under acidic conditions than basic conditions.

ConditionTemperatureHalf-life (t½) (approx.)Primary Degradation Pathway
Acidic (0.9 M HCl) 60°C~ 40 hoursNitrile Hydrolysis
Basic (0.09 M NaOH) 25°C~ 12 minutesRetro-Aldol Cleavage
Table 3: Comparative summary of stability under acidic and basic conditions.

The dramatic difference in stability stems from the availability of the low-energy retro-aldol pathway in the presence of a base. The deprotonation of the hydroxyl group creates an alkoxide that readily initiates the C-C bond cleavage. In contrast, under acidic conditions, this pathway is inaccessible. Instead, degradation must proceed through the more energy-intensive nitrile hydrolysis, which requires protonation and attack by water, a process that is significantly slower, even at elevated temperatures.[2][8]

Implications for Research and Development:

  • Reaction Workup: When synthesizing this compound, reaction mixtures should be quenched with a slightly acidic solution to neutralize any basic reagents and stabilize the product before extraction and purification.

  • Purification: Chromatographic purification should be performed using solvent systems that are neutral or slightly acidic. Basic modifiers (e.g., triethylamine) should be avoided.

  • Storage: The solid compound should be stored in a dry, cool environment, protected from basic vapors. Solutions should be prepared in neutral or slightly acidic buffers (pH 4-6) for short-term storage.

  • Formulation: For any potential drug product containing this molecule or a closely related analogue, formulation development must focus on maintaining a pH well below 7 to ensure shelf-life stability.[10]

Conclusion

The stability of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is highly pH-dependent. It exhibits considerable stability in acidic media, where degradation occurs slowly via nitrile hydrolysis. However, it is extremely unstable in basic media due to a rapid retro-aldol cleavage. This comprehensive understanding is paramount for scientists and researchers to ensure the integrity of the molecule during synthesis, purification, storage, and formulation, ultimately contributing to more robust and reliable drug development processes.

References

  • JoVE. C–C Bond Cleavage: Retro-Aldol Reaction. Journal of Visualized Experiments. Available at: [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

  • Clark, J. Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles. Organic Chemistry II. Available at: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. Available at: [Link]

  • Fiveable. Retro-aldol reaction: Organic Chemistry Study Guide. Available at: [Link]

  • Ashenhurst, J. Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

  • IIP Series. Chemical Stability of Drugs. Available at: [Link]

  • Al-Gousous, J. et al. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals. Available at: [Link]

  • Singh, R. et al. Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

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Safety Operating Guide

Comprehensive Operational and Disposal Protocol: 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the safe handling and disposal of complex synthetic intermediates are as critical as the synthesis itself. 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is a β -hydroxynitrile derivative containing a weakly basic tertiary amine. This guide provides a self-validating, step-by-step operational protocol for its disposal, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) standards while mitigating risks of toxic degradation, environmental contamination, and reactive hazards.

Chemical Profile & Mechanistic Hazards

To handle this compound safely, one must understand the causality behind its reactivity. The molecule features two highly reactive moieties: a dimethylamino group and a β -hydroxynitrile group.

  • Retro-Aldol Cleavage Risk : Unlike α -hydroxynitriles (cyanohydrins), which readily hydrolyze to release highly toxic hydrogen cyanide (HCN) gas, β -hydroxynitriles are generally more stable[1]. However, under strongly basic conditions or extreme heat, this compound can undergo a retro-aldol-type cleavage. This mechanism breaks the molecule down into [2], generating a toxic and flammable solvent mixture.

  • Acid Incompatibility : The dimethylamino group is a tertiary amine that will readily protonate in the presence of strong acids, resulting in a highly exothermic reaction. Furthermore, acid-catalyzed hydrolysis of the nitrile group into an amide or carboxylic acid generates significant heat and pressure.

  • Ecotoxicity : Drawing parallels from its precursor, 4-dimethylaminobenzaldehyde, this compound poses a chronic hazard to aquatic life. Dilution is strictly prohibited by EPA regulations, making [3][4].

Mechanism Reactant 3-(4-(Dimethylamino)phenyl) -3-hydroxypropanenitrile Base Strong Base / Heat (Incompatible Condition) Reactant->Base Retro-Aldol Cleavage Prod1 4-Dimethylaminobenzaldehyde (Aquatic Toxin) Base->Prod1 Prod2 Acetonitrile (Toxic/Flammable Solvent) Base->Prod2

Caption: Mechanistic pathway of retro-aldol cleavage under incompatible basic conditions.

Operational Safety & Handling Protocol

Before generating waste, establish a secure operational environment.

  • Personal Protective Equipment (PPE) : Wear standard [5], a chemical-resistant lab coat, and a face shield. If handling the compound in powder form, double-gloving is recommended to prevent dermal sensitization[6].

  • Engineering Controls : All transfers, weighing, and disposal procedures must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to mitigate inhalation risks from aerosolized particulates[7].

Proper Disposal Procedures (Step-by-Step)

This protocol is designed as a self-validating system : each step contains a built-in verification check to ensure the integrity of the disposal workflow.

  • Step 1: Segregation & Compatibility Verification

    • Action: Designate a specific waste stream strictly for "Non-Halogenated Organic Waste."

    • Causality: Segregating this compound from halogenated waste reduces downstream incineration costs and prevents cross-reactivity. It must be kept strictly isolated from strong acids, bases, and oxidizing agents to prevent the retro-aldol and hydrolysis mechanisms detailed above.

  • Step 2: Containment

    • Action: Use high-density polyethylene (HDPE) or glass containers equipped with pressure-venting caps.

    • Causality: Venting caps act as a fail-safe. If inadvertent hydrolysis occurs due to trace contaminants, the cap will safely vent the generated gas, preventing a catastrophic container rupture[6].

  • Step 3: RCRA Labeling

    • Action: Apply a[7] immediately upon the first drop or crystal of waste entering the container. Check the hazard boxes for "Toxic" and "Environmental Hazard."

    • Validation Check: Ensure the label clearly lists the full chemical name—do not use abbreviations or structural formulas.

  • Step 4: Satellite Accumulation Area (SAA) Management

    • Action: Store the waste container in an SAA at or near the point of generation.

    • Causality: Per [6], SAAs must not exceed 55 gallons of hazardous waste. Once the limit is reached, the container must be dated and transferred to a central 90-day storage facility within 3 days[7].

    • Validation Check: Cross-reference the waste addition with the laboratory's SAA logbook immediately after disposal to maintain a real-time inventory.

  • Step 5: EHS Transfer & Incineration

    • Action: Submit a pickup request to your Environmental Health and Safety (EHS) department. The ultimate disposal route must be high-temperature incineration at an approved facility.

DisposalWorkflow Gen Waste Generation: 3-(4-(Dimethylamino)phenyl) -3-hydroxypropanenitrile Check Compatibility Check: Isolate from Acids/Bases Gen->Check Contain Secondary Containment: HDPE/Glass with Venting Cap Check->Contain Label RCRA Labeling: Non-Halogenated Organic Contain->Label Dispose EHS Pickup & High-Temp Incineration Label->Dispose

Caption: Logical workflow for the segregation and disposal of beta-hydroxynitrile chemical waste.

Emergency Spill Response

In the event of an accidental release, follow these targeted mitigation steps:

  • Solid Spill : Do not use compressed air or dry sweeping, which aerosolizes the powder. Gently sweep the material using a dedicated brush and dustpan, or use a HEPA-filtered vacuum. Place the collected solid into a sealable HDPE container for EHS pickup[8].

  • Liquid/Solution Spill : If the compound is dissolved in an organic solvent, cover the spill with an inert, non-combustible absorbent such as vermiculite or sand. Do not use sawdust or paper towels , as the organic solvent may pose a flammability risk. Transfer the saturated absorbent to a hazardous waste bin and wash the affected area thoroughly with soap and water[8].

Quantitative Data & Hazard Summary

ParameterValue / DescriptionLogistical Implication
Chemical Class β -Hydroxynitrile / Tertiary AmineMust be segregated from strong acids, bases, and oxidizers.
HCN Release Risk Low (compared to α -cyanohydrins)Standard fume hood handling is sufficient; no cyanide antidote kit strictly required[1].
Aquatic Toxicity High (Category 3 Chronic)Absolute prohibition of drain/sink disposal[3][4].
SAA Volume Limit 55 GallonsMust transfer to 90-day storage within 3 days of reaching the limit[6].
Spill Cleanup Inert absorbent (Vermiculite/Sand)Avoid combustible absorbents (e.g., sawdust) to prevent secondary fire hazards[8].

References

  • Thermo Fisher Scientific. "4-Dimethylaminobenzaldehyde - SAFETY DATA SHEET". Source: Thermo Fisher. URL: [Link]

  • National Institutes of Health (NIH). "The NIH Drain Discharge Guide". Source: NIH Office of Research Services. URL:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". Source: EPA. URL:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide". Source: Research Safety Northwestern. URL:[Link]

  • Virginia Commonwealth University (VCU). "Hazardous Waste Management Program". Source: VCU Occupational Health and Safety. URL:[Link]

  • Bjarnholt, N., et al. "Diversification of an ancient theme: Hydroxynitrile glucosides". Source: ResearchGate. URL:[Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work requires us to handle novel chemical entities, many of which have incomplete toxicological and safety profiles. 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is one such compound. In the absence of a comprehensive Safety Data Sheet (SDS), a cautious and systematic approach based on its chemical structure is paramount. This guide provides a procedural framework for its safe handling, emphasizing the rationale behind each personal protective equipment (PPE) choice and operational plan.

The core structure of this molecule presents a dual hazard profile that must be respected. It contains an aromatic amine (the dimethylaminophenyl group) and is a cyanohydrin , a class of organic nitriles. Aromatic amines are a well-documented class of compounds with potential for skin absorption and systemic toxicity. Cyanohydrins can be unstable and may revert to their constituent aldehyde or ketone and hydrogen cyanide (HCN), a potent and rapidly acting poison, particularly under acidic or basic conditions or when heated. Therefore, our safety protocols must mitigate both the risks of a toxic aromatic amine and potential cyanide exposure.

The Hierarchy of Controls: PPE as the Final Safeguard

Before discussing specific PPE, we must acknowledge the hierarchy of controls, a foundational concept in laboratory safety. PPE is the last line of defense.

  • Elimination/Substitution: Can a less hazardous chemical be used? For novel compounds in development, this is often not possible.

  • Engineering Controls: These are the most critical. All handling of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile must be performed inside a certified chemical fume hood to prevent inhalation of any dust or potential HCN off-gassing.

  • Administrative Controls: These include standard operating procedures (SOPs), clear labeling, and designated work areas.

  • Personal Protective Equipment (PPE): This is the focus of our guide and is designed to protect you when engineering and administrative controls are not sufficient or in case of a failure or accident.

Core PPE Requirements: A Multi-Faceted Defense

The selection of PPE must address all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Eye and Face Protection

Standard safety glasses are insufficient due to the risk of splashes.

  • Minimum Requirement: Indirectly vented chemical splash goggles that meet ANSI Z87.1 standards.

  • Recommended for High-Risk Operations: When handling larger quantities (>1g) or performing reactions that could splash, a full-face shield must be worn over the chemical splash goggles to protect the entire face.

Hand Protection: The Critical Barrier

Choosing the right gloves is crucial, as aromatic amines can often penetrate common glove materials. Given the compound's structure, it likely has both polar (hydroxyl) and non-polar (phenyl) characteristics. Therefore, a single glove type may not offer sufficient protection.

  • Primary Glove: Nitrile gloves are a common laboratory choice, but their effectiveness against aromatic amines can vary. A thickness of at least 4-6 mil is a baseline. Always check the manufacturer's chemical resistance data if available for analogous compounds.

  • Recommended Practice: Double Gloving. Wearing two pairs of nitrile gloves provides an extra layer of protection and allows for safe removal of the outer glove if contamination is suspected. For tasks with a higher risk of splash or prolonged handling, using a more robust outer glove, such as a neoprene or butyl rubber glove over an inner nitrile glove, is a superior strategy.

Glove Inspection and Removal Protocol:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or discoloration.

  • Don: Don the inner glove, followed by the outer glove, ensuring the cuff of the outer glove extends over the cuff of your lab coat sleeve.

  • Doff: To remove, pinch the outside of the outer glove at the wrist without touching your skin. Peel it off, turning it inside out. With the now-bare hand, slide your fingers under the wrist of the remaining glove on the other hand and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately.

Body Protection

A standard cotton lab coat is not a chemical barrier.

  • Minimum Requirement: A 100% cotton lab coat, fully buttoned with sleeves rolled down.

  • Recommended for High-Risk Operations: For handling larger quantities or when there is a significant splash risk, a chemically resistant apron worn over the lab coat is required. Ensure the material is rated for protection against a broad range of chemicals.

Respiratory Protection

Work within a chemical fume hood should prevent the need for respiratory protection during standard operations. However, it is essential for emergency situations.

  • Emergency Use Only: A full-face respirator with a combination cartridge for organic vapors and acid gases (e.g., a P100/OV/AG cartridge) should be available and personnel must be fit-tested and trained in its use. This is critical for responding to a significant spill outside of the fume hood.

Operational and Disposal Plans: A Step-by-Step Guide

A safe workflow minimizes risk at every stage. The following diagram illustrates the core decision-making process for handling this compound.

G cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_handling Handling & Emergency Plan cluster_disposal Decontamination & Disposal A Review Chemical Structure (Aromatic Amine + Cyanohydrin) B Consult Analogous Compound SDS (e.g., Mandelonitrile) A->B C Identify Routes of Exposure (Dermal, Inhalation, Ingestion) B->C D Confirm Engineering Controls (Certified Fume Hood) C->D E Select Task-Specific PPE (See Table 1) D->E F Inspect All PPE for Integrity E->F G Don PPE in Correct Order (Coat -> Gloves -> Goggles -> Shield) F->G H Perform All Work in Fume Hood G->H I Spill or Exposure? (Emergency Protocol) H->I J Decontaminate Work Area I->J K Doff PPE Correctly J->K L Segregate Waste (Solid vs. Liquid, Halogenated) K->L M Dispose via EHS Guidelines L->M

Caption: High-level workflow for safely handling 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile.

Table 1: Task-Specific PPE Recommendations
TaskEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab Coat
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical Apron
Running Reaction Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical Apron
Work-up/Purification Goggles & Face ShieldNeoprene over NitrileLab Coat & Chemical Apron
Waste Disposal Goggles & Face ShieldDouble Nitrile GlovesLab Coat
Waste Disposal Plan

Due to the nitrile group, this compound and any materials contaminated with it must be treated as hazardous waste. Never mix nitrile-containing waste with acidic waste streams, as this could lead to the generation of hydrogen cyanide gas.

  • Solid Waste: Contaminated gloves, bench paper, and solid chemical waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a sealed, labeled, and chemically compatible waste container. The solvent system (e.g., halogenated vs. non-halogenated) must be considered for proper waste segregation.

  • Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount down the drain.

Emergency Procedures: Planning for Failure

In the event of an exposure or spill, immediate and correct action is critical.

Emergency Response Workflow

G cluster_response Immediate Response cluster_action Containment & Cleanup (Trained Personnel Only) Start Spill or Exposure Occurs A Alert others in the lab Start->A E Isolate the spill area Start->E B Remove victim from area (if safe to do so) A->B C Remove all contaminated clothing B->C D Flush affected area (Skin: 15 min, Eyes: 15 min) C->D End Seek Medical Attention & Report to EHS D->End F Don appropriate PPE (incl. respirator if needed) E->F G Use spill kit to absorb/neutralize F->G H Collect waste in sealed container G->H H->End

Caption: Workflow for responding to a spill or personnel exposure incident.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, trained personnel can use a chemical spill kit with an absorbent appropriate for organic compounds. For larger spills or any spill outside a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

By understanding the implicit hazards of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile's structure and adhering to these rigorous engineering, administrative, and PPE controls, we can handle this novel compound with the caution and respect it requires, ensuring both our safety and the integrity of our research.

References

  • Aromatic Amines. Centers for Disease Control and Prevention (CDC). [Link]

  • Hazardous Waste Management: A Guide for Laboratories. American Chemical Society (ACS). [Link]

  • PubChem Compound Summary for Mandelonitrile. National Center for Biotechnology Information. [Link]

  • The MAK Collection for Occupational Health and Safety. The MAK Commission. [Link]

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